[Ser25] Protein Kinase C (19-31)
Description
BenchChem offers high-quality [Ser25] Protein Kinase C (19-31) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about [Ser25] Protein Kinase C (19-31) including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-[[4-amino-2-[[6-amino-2-[[5-amino-2-[[2-[[2-[[2-[[2-[[6-amino-2-[[2-[2-[[2-[[2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-phenylpropanoyl]amino]propanoylamino]-5-(diaminomethylideneamino)pentanoyl]amino]hexanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-oxopentanoyl]amino]hexanoyl]amino]-4-oxobutanoyl]amino]-3-methylbutanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C67H118N26O17/c1-35(2)30-45(61(106)88-43(22-15-29-81-67(77)78)57(102)89-44(23-24-49(71)95)59(104)87-41(20-10-12-26-69)58(103)92-47(32-50(72)96)62(107)93-52(36(3)4)64(109)110)91-63(108)48(34-94)84-51(97)33-82-55(100)40(19-9-11-25-68)86-56(101)42(21-14-28-80-66(75)76)85-53(98)37(5)83-60(105)46(31-38-16-7-6-8-17-38)90-54(99)39(70)18-13-27-79-65(73)74/h6-8,16-17,35-37,39-48,52,94H,9-15,18-34,68-70H2,1-5H3,(H2,71,95)(H2,72,96)(H,82,100)(H,83,105)(H,84,97)(H,85,98)(H,86,101)(H,87,104)(H,88,106)(H,89,102)(H,90,99)(H,91,108)(H,92,103)(H,93,107)(H,109,110)(H4,73,74,79)(H4,75,76,80)(H4,77,78,81) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLTBKSGYPRXXGI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CCC(=O)N)C(=O)NC(CCCCN)C(=O)NC(CC(=O)N)C(=O)NC(C(C)C)C(=O)O)NC(=O)C(CO)NC(=O)CNC(=O)C(CCCCN)NC(=O)C(CCCN=C(N)N)NC(=O)C(C)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CCCN=C(N)N)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C67H118N26O17 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1559.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide on the Mechanism of Action of the PKCε V1-2 Peptide Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the Protein Kinase C epsilon (PKCε) V1-2 peptide inhibitor, focusing on its mechanism of action, relevant quantitative data, and detailed experimental protocols. The peptide, with the sequence EAVSLKPT, is a selective inhibitor of PKCε translocation, a critical step in its activation and signaling cascade.
Core Mechanism of Action
Protein Kinase C (PKC) is a family of serine/threonine kinases that play crucial roles in a multitude of cellular signaling pathways, including cell proliferation, differentiation, apoptosis, and inflammation. The epsilon isoform, PKCε, is a member of the novel PKC subfamily and its activity is implicated in various physiological and pathological processes, including cardioprotection, neuronal signaling, and cancer.
The activation of PKCε is a multi-step process that involves its translocation from the cytosol to specific subcellular compartments, such as the plasma membrane, Golgi apparatus, and mitochondria. This translocation is mediated by the binding of activated PKCε to specific anchoring proteins known as Receptors for Activated C-Kinase (RACKs). PKCε preferentially binds to RACK2 (also known as β'COP).[1]
The PKCε V1-2 peptide inhibitor (EAVSLKPT) is a synthetic octapeptide derived from the V1 region of PKCε, which is the binding site for RACK2.[1][2] By mimicking this binding domain, the EAVSLKPT peptide competitively inhibits the interaction between PKCε and RACK2.[1] This disruption prevents the translocation of PKCε to its sites of action, thereby selectively inhibiting its downstream signaling.[3] This inhibitory action is reversible.
The selectivity of the EAVSLKPT peptide for PKCε over other PKC isoforms, such as α, β, and δ, makes it a valuable tool for dissecting the specific roles of PKCε in cellular processes.
Quantitative Data
The following tables summarize key quantitative data related to the PKCε V1-2 inhibitor peptide (EAVSLKPT).
| Parameter | Value | Assay Conditions | Reference |
| IC₅₀ | 5.9 µM | Inhibition of PKCε/RACK2 interaction in vitro | |
| IC₅₀ | 11.2 µM | Inhibition of Elk-1 phosphorylation in HeLa cells | |
| Molecular Weight | 844 Da | ||
| Purity | ≥97% | ||
| Molecular Formula | C₃₇H₆₅N₉O₁₃ |
Table 1: Physicochemical and In Vitro Efficacy Data for EAVSLKPT Peptide
| Experimental Model | Peptide Concentration/Dose | Observed Effect | Reference |
| Isolated Perfused Rat Hearts (Ischemia/Reperfusion) | 10 µM and 20 µM | Significant recovery of left ventricular developed pressure and maximal rate of pressure generation. | |
| Isolated Perfused Rat Hearts (Ischemia/Reperfusion) | 5-20 µM | Significant reduction in infarct size. | |
| Murine Model of Renal Ischemia/Reperfusion | 1.6 mg/kg (i.v.) | Significant improvement in glomerular filtration rate and serum creatinine levels. | |
| Porcine Model of Myocardial Ischemia/Reperfusion | 0.2 mg/kg (intracoronary) | Significant increase in final ejection fraction back to baseline. | |
| Murine Cardiac Transplantation Model | 20 mg/kg/day (osmotic pump) | Significantly improved beating score, reduced immune cell infiltration, and decreased parenchymal fibrosis. |
Table 2: In Vivo and Ex Vivo Efficacy Data for EAVSLKPT Peptide and its Derivatives
Signaling Pathways
The following diagrams illustrate the mechanism of action of the PKCε V1-2 inhibitor peptide and the broader PKCε signaling pathway.
Caption: Mechanism of PKCε V1-2 peptide (EAVSLKPT) action.
Caption: Overview of the PKCε signaling pathway.
Experimental Protocols
Peptide Synthesis and Purification (Solid-Phase Peptide Synthesis)
This protocol describes the manual solid-phase synthesis of the EAVSLKPT peptide using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.
Materials:
-
Fmoc-protected amino acids
-
Rink Amide MBHA resin
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)
-
N,N-Diisopropylethylamine (DIPEA)
-
Deprotection solution: 20% piperidine in N,N-Dimethylformamide (DMF)
-
Solvents: DMF, Dichloromethane (DCM), Methanol
-
Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water
-
Diethyl ether (ice-cold)
-
HPLC-grade water and acetonitrile
Protocol:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add the 20% piperidine/DMF solution to the resin.
-
Agitate for 20-30 minutes at room temperature.
-
Drain the solution and wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).
-
-
Amino Acid Coupling:
-
In a separate tube, dissolve the Fmoc-protected amino acid (3 equivalents), HBTU (3 eq.), and HOBt (3 eq.) in DMF.
-
Add DIPEA (6 eq.) to the amino acid mixture and pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate for 1-2 hours at room temperature.
-
Monitor the coupling reaction using a ninhydrin test. If the test is positive (blue beads), repeat the coupling step.
-
Once the reaction is complete (negative ninhydrin test), drain the solution and wash the resin as in step 2.
-
-
Repeat Cycles: Repeat steps 2 and 3 for each amino acid in the sequence (T-P-K-L-S-V-A-E).
-
Final Deprotection: After coupling the final amino acid, perform a final Fmoc deprotection (step 2).
-
Cleavage and Deprotection:
-
Wash the peptide-resin with DCM and dry under vacuum.
-
Add the cleavage cocktail to the resin and incubate for 2-3 hours at room temperature with occasional swirling.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the peptide by adding the filtrate to a 10-fold excess of ice-cold diethyl ether.
-
Centrifuge at 3000 x g for 10 minutes to pellet the peptide.
-
Wash the peptide pellet with cold ether and centrifuge again.
-
Dry the peptide pellet under vacuum.
-
-
Purification:
-
Dissolve the crude peptide in a minimal amount of water/acetonitrile mixture.
-
Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column and a water/acetonitrile gradient containing 0.1% TFA.
-
Collect fractions and analyze for purity by analytical HPLC and mass spectrometry.
-
Pool the pure fractions and lyophilize to obtain the final peptide powder.
-
Caption: Solid-phase synthesis workflow for EAVSLKPT.
PKCε Translocation Assay by Western Blotting
This protocol details the procedure to assess the effect of the EAVSLKPT peptide on agonist-induced PKCε translocation from the cytosol to the membrane fraction in cultured cells.
Materials:
-
Cell line expressing PKCε (e.g., cardiomyocytes, HEK293T, HeLa)
-
PKCε V1-2 inhibitor peptide (EAVSLKPT) and a scrambled control peptide
-
PKC activator (e.g., Phorbol 12-myristate 13-acetate (PMA) or a specific agonist)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis Buffer (e.g., 20 mM Tris-HCl pH 7.5, 2 mM EDTA, 2 mM EGTA, 1 mM DTT, protease and phosphatase inhibitors)
-
Ultracentrifuge
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking Buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibody: anti-PKCε
-
Secondary antibody: HRP-conjugated anti-rabbit or anti-mouse IgG
-
Chemiluminescent substrate (ECL)
-
Imaging system
Protocol:
-
Cell Culture and Treatment:
-
Plate cells and grow to 70-80% confluency.
-
Pre-incubate cells with the EAVSLKPT peptide or scrambled control peptide at desired concentrations for 1-2 hours.
-
Stimulate the cells with a PKC activator (e.g., 100 nM PMA) for 15-30 minutes. A non-stimulated control should also be included.
-
-
Cell Lysis and Fractionation:
-
Wash the cells twice with ice-cold PBS.
-
Lyse the cells in ice-cold Lysis Buffer.
-
Homogenize the lysate by passing it through a 27-gauge needle several times.
-
Centrifuge the homogenate at 100,000 x g for 1 hour at 4°C to separate the cytosolic (supernatant) and particulate/membrane (pellet) fractions.
-
Carefully collect the supernatant (cytosolic fraction).
-
Resuspend the pellet in Lysis Buffer containing 1% Triton X-100 (particulate fraction).
-
-
Protein Quantification:
-
Determine the protein concentration of both the cytosolic and particulate fractions using a BCA assay.
-
-
Western Blotting:
-
Normalize the protein concentrations and prepare samples with Laemmli buffer.
-
Load equal amounts of protein (e.g., 20-40 µg) from each fraction onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with Blocking Buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-PKCε antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection and Analysis:
-
Incubate the membrane with a chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
Quantify the band intensities for PKCε in the cytosolic and membrane fractions. A decrease in the cytosolic PKCε and a corresponding increase in the membrane fraction upon stimulation indicate translocation. The EAVSLKPT peptide should inhibit this translocation.
-
Caption: Western blot workflow for PKCε translocation assay.
In Vivo Administration Protocol (General Guidance)
This protocol provides general guidelines for the in vivo administration of the EAVSLKPT peptide in a murine model. Specific parameters such as dose, route, and frequency should be optimized for the particular experimental model. To enhance cell permeability, the peptide is often conjugated to a cell-penetrating peptide like TAT or myristoylated.
Materials:
-
Myristoylated or TAT-conjugated EAVSLKPT peptide
-
Sterile saline or other appropriate vehicle
-
Animal model (e.g., mice, rats)
-
Administration equipment (e.g., syringes, needles, osmotic pumps)
Protocol:
-
Peptide Preparation:
-
Dissolve the peptide in a sterile vehicle to the desired stock concentration. Ensure complete dissolution.
-
Filter the peptide solution through a 0.22 µm sterile filter.
-
-
Administration:
-
Intravenous (i.v.) injection: For acute studies, administer the peptide via tail vein injection. A typical dose might be in the range of 0.2 - 2.0 mg/kg.
-
Intraperitoneal (i.p.) injection: An alternative route for systemic delivery.
-
Continuous infusion: For chronic studies, load the peptide into an osmotic minipump and implant it subcutaneously or intraperitoneally for continuous delivery over a period of days to weeks. A typical dose might be around 20 mg/kg/day.
-
-
Monitoring and Analysis:
-
Monitor the animals for any adverse effects.
-
At the end of the experiment, collect tissues of interest for downstream analysis, such as Western blotting, immunohistochemistry, or functional assays, to evaluate the effect of the peptide on the target pathway.
-
Disclaimer: All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.
References
- 1. The substrates and binding partners of protein kinase Cε - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Peptides Are Cardioprotective Drugs of the Future: The Receptor and Signaling Mechanisms of the Cardioprotective Effect of Glucagon-like Peptide-1 Receptor Agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. origene.com [origene.com]
The Functional Significance of N-Terminal Serine Phosphorylation in Protein Kinase C Substrates: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Protein Kinase C (PKC) represents a family of serine/threonine kinases pivotal to cellular signal transduction, governing a vast array of physiological processes. The functional outcomes of PKC activity are dictated by the phosphorylation of its downstream substrates. While phosphorylation can occur at various sites, modification within the N-terminal region of a substrate protein can serve as a critical regulatory switch. This technical guide provides an in-depth examination of the function of N-terminal serine phosphorylation in PKC substrates, with a focused analysis on the well-characterized example of Glycogen Synthase Kinase 3β (GSK-3β) phosphorylation at Serine 9. We will explore the functional consequences of this modification, present quantitative data, detail relevant experimental protocols, and provide visual representations of the associated signaling pathways and workflows.
Introduction: The Role of N-Terminal Phosphorylation by PKC
Protein Kinase C (PKC) is a family of enzymes that control the function of other proteins by phosphorylating serine and threonine amino acid residues.[1] These phosphorylation events can alter a protein's enzymatic activity, subcellular localization, protein-protein interactions, and stability.[2] N-terminal domains of proteins are often involved in regulatory functions, and their phosphorylation by kinases like PKC can induce significant conformational changes that modulate the protein's overall function.
While the user's query specified Serine 25, a comprehensive review of the literature reveals that the synthetic "[Ser25] Protein Kinase C (19-31)" peptide is a tool for in vitro assays, where an alanine at position 25 of the PKCα pseudosubstrate sequence is replaced by a serine to create a substrate.[3][4][5] In naturally occurring proteins, the precise position of regulatory N-terminal serine phosphorylation by PKC varies. A prominent and extensively studied example is the phosphorylation of Glycogen Synthase Kinase 3β (GSK-3β) at Serine 9. This modification serves as a paradigm for understanding how PKC-mediated N-terminal phosphorylation can act as a critical inhibitory signal.
Case Study: PKC-Mediated Phosphorylation of GSK-3β at Serine 9
GSK-3β is a constitutively active serine/threonine kinase that plays a crucial role in a multitude of cellular processes, including metabolism, cell proliferation, and apoptosis. Its activity is primarily regulated by inhibitory phosphorylation at the N-terminal Ser9 residue. Several kinases, including Akt and certain isoforms of PKC, can mediate this phosphorylation.
Functional Consequences of GSK-3β Ser9 Phosphorylation
The phosphorylation of GSK-3β at Ser9 by PKC leads to the inhibition of its kinase activity . The phosphorylated N-terminal region is thought to act as a pseudosubstrate, folding into the enzyme's active site and blocking its ability to bind and phosphorylate its downstream targets. This inactivation has profound effects on various signaling pathways:
-
Wnt/β-catenin Pathway: In the absence of a Wnt signal, active GSK-3β phosphorylates β-catenin, targeting it for ubiquitination and proteasomal degradation. PKC-mediated phosphorylation and inhibition of GSK-3β at Ser9 prevents the degradation of β-catenin, allowing it to accumulate in the cytoplasm and translocate to the nucleus, where it activates target gene expression.
-
AP-1 Signaling: Inactivation of GSK-3β can lead to the stimulation of the oncogenic transcription factor AP-1, promoting tumorigenesis in certain contexts.
-
Glycogen Metabolism: As its name suggests, GSK-3β phosphorylates and inactivates glycogen synthase. PKC-mediated inhibition of GSK-3β can, therefore, lead to the activation of glycogen synthase and promote glycogen synthesis.
-
Apoptosis: GSK-3β can promote apoptosis by phosphorylating pro-apoptotic proteins like Bax. Inhibition of GSK-3β through Ser9 phosphorylation can thus have a pro-survival effect.
PKC Isoforms Involved in GSK-3β Ser9 Phosphorylation
Studies have shown that not all PKC isoforms are capable of phosphorylating GSK-3β at Ser9. In vitro and in vivo experiments have demonstrated that conventional PKC isoforms (α, βI, βII, γ) and some novel PKC isoforms (δ, η) can phosphorylate GSK-3β at Ser9, while atypical PKC isoforms (ζ, ε) generally do not. However, some studies suggest a role for PKCζ in phosphorylating GSK-3β at a site other than Ser9, leading to its activation in cancer cells.
Quantitative Data on GSK-3β Ser9 Phosphorylation
The following tables summarize quantitative and semi-quantitative data from various studies on the PKC-mediated phosphorylation of GSK-3β at Ser9 and its functional consequences.
Table 1: In Vitro Phosphorylation of GSK-3β by PKC Isoforms
| PKC Isoform | Relative Phosphorylation of GSK-3β (Ser9) | Reference |
| PKCα | Strong | |
| PKCβII | Weak | |
| PKCγ | Strong | |
| PKCδ | Weak | |
| PKCε | No detectable phosphorylation | |
| PKCζ | No detectable phosphorylation | |
| PKCη | Moderate |
Table 2: Effect of PKC Activation on GSK-3β Activity and Downstream Events
| Cell Type | Treatment | Effect on pGSK-3β (Ser9) | Downstream Consequence | Reference |
| Rat 3Y1 Fibroblasts | Overexpression of PLCγ1 (activates PKC) | Increased phosphorylation | Increased Cyclin D1 accumulation | |
| HEK293 Cells | Transfection with active PKCα | Enhanced phosphorylation of co-transfected HA-GSK-3β | Not specified | |
| Mouse Heart | Aging | Increased phosphorylation | Attenuated cardiac hypertrophy, fibrosis, and apoptosis in S9A knock-in mice | |
| MCF7 Cells | Insulin (activates pathways upstream of PKC) | Increased phosphorylation (measured by ELISA) | Not specified |
Signaling Pathways and Experimental Workflows
Signaling Pathway Diagram
The following diagram illustrates the signaling cascade leading from the activation of conventional/novel PKCs to the phosphorylation and inhibition of GSK-3β, and the subsequent stabilization of β-catenin.
Caption: PKC-mediated phosphorylation of GSK-3β at Ser9.
Experimental Workflow: Site-Directed Mutagenesis and Functional Analysis
This diagram outlines a typical workflow to investigate the function of a specific serine phosphorylation site.
References
- 1. Phosphorylation of glycogen synthase kinase-3beta at serine-9 by phospholipase Cgamma1 through protein kinase C in rat 3Y1 fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Role that phosphorylation of GSK3 plays in insulin and Wnt signalling defined by knockin analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Novel Non-phosphorylated Serine 9/21 GSK3β/α Antibodies: Expanding the Tools for Studying GSK3 Regulation [frontiersin.org]
- 5. The Role of Glycogen Synthase Kinase 3β (GSK3β) in Tumorigenesis and Cancer Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the [Ser25] PKC (19-31) Peptide
For researchers, scientists, and drug development professionals, understanding the tools available to probe complex cellular signaling pathways is paramount. Among these tools, substrate peptides for specific kinases offer a high degree of precision. This technical guide provides a comprehensive overview of the [Ser25] Protein Kinase C (PKC) (19-31) peptide, a widely used substrate for studying the activity of Protein Kinase C isozymes.
Core Properties and Sequence
The [Ser25] PKC (19-31) peptide is a synthetic peptide derived from the pseudosubstrate regulatory domain of PKCα (residues 19-31).[1][2][3][4][5] The key modification in this peptide is the substitution of the wild-type alanine at position 25 with a serine residue. This single amino acid change converts the peptide from a competitive inhibitor (pseudosubstrate) into a potent substrate for PKC.
Amino Acid Sequence: H-Arg-Phe-Ala-Arg-Lys-Gly-Ser-Leu-Arg-Gln-Lys-Asn-Val-OH
One-Letter Code: RFARKGSLRQKNV
This 13-amino acid peptide is a valuable tool for in vitro kinase assays to measure the activity of various PKC isozymes.
Physicochemical and Kinetic Properties
The physicochemical and kinetic properties of the [Ser25] PKC (19-31) peptide are critical for its application in experimental settings. The following tables summarize these key quantitative data points.
| Property | Value | Reference |
| Molecular Formula | C67H118N26O17 | |
| Molecular Weight | 1559.84 g/mol | |
| Theoretical pI | 12.71 | |
| GRAVY (Grand Average of Hydropathicity) | -1.3 | |
| Purity (HPLC) | Typically >97% |
| Kinetic Parameter | Value | Reference |
| Km | 0.2 µM - 0.3 µM | |
| Vmax | 8 µmol min⁻¹ mg⁻¹ |
Role in Signaling Pathways
The [Ser25] PKC (19-31) peptide serves as a substrate for Protein Kinase C, a family of serine/threonine kinases that are central regulators of a multitude of cellular processes. PKC isozymes are activated by second messengers such as diacylglycerol (DAG) and calcium (Ca²⁺), leading to the phosphorylation of a wide array of downstream protein substrates. This phosphorylation cascade governs cellular functions including proliferation, differentiation, apoptosis, and cytoskeletal organization.
The diagram below illustrates the canonical PKC signaling pathway, highlighting the point at which a substrate peptide like [Ser25] PKC (19-31) would be phosphorylated.
Experimental Protocols
The primary application of the [Ser25] PKC (19-31) peptide is in in vitro kinase assays to quantify PKC activity from cell lysates or purified enzyme preparations.
In Vitro PKC Kinase Assay
This protocol outlines a standard method for measuring PKC activity using the [Ser25] PKC (19-31) peptide and radiolabeled ATP.
Materials:
-
Cell lysate or purified PKC
-
[Ser25] PKC (19-31) peptide
-
[γ-³²P]ATP
-
Assay buffer (e.g., 20 mM HEPES, pH 7.4, 10 mM MgCl₂, 1 mM CaCl₂, 0.1 mg/mL phosphatidylserine, 20 µg/mL diacylglycerol)
-
Stopping solution (e.g., 75 mM phosphoric acid)
-
P81 phosphocellulose paper
-
Scintillation counter and scintillation fluid
Procedure:
-
Prepare the reaction mixture by combining the assay buffer, [Ser25] PKC (19-31) peptide (final concentration typically in the range of its Km), and the cell lysate or purified PKC.
-
Initiate the kinase reaction by adding [γ-³²P]ATP.
-
Incubate the reaction at 30°C for a predetermined time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction by adding the stopping solution.
-
Spot a portion of the reaction mixture onto a P81 phosphocellulose paper square.
-
Wash the P81 paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Measure the incorporated radioactivity on the P81 paper using a scintillation counter.
-
Calculate the PKC activity based on the amount of incorporated phosphate, the specific activity of the [γ-³²P]ATP, and the amount of protein used in the assay.
The following diagram illustrates the workflow for this in vitro kinase assay.
Applications and Significance
The [Ser25] PKC (19-31) peptide is an indispensable tool for:
-
Biochemical characterization of PKC isozymes: Determining the kinetic parameters and substrate specificity of different PKC family members.
-
High-throughput screening of PKC inhibitors: Identifying and characterizing potential therapeutic compounds that modulate PKC activity.
-
Investigating the role of PKC in disease: Studying the dysregulation of PKC signaling in various pathological conditions, including cancer, cardiovascular disease, and neurological disorders.
-
Validating cellular models: Confirming the activity of PKC in different cell lines and experimental models.
References
The Gatekeeper Within: An In-depth Technical Guide to the Role of the Pseudosubstrate Region in Protein Kinase C Regulation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein Kinase C (PKC) is a family of serine/threonine kinases that play pivotal roles in a vast array of cellular signaling pathways, governing processes from cell growth and differentiation to apoptosis. The precise control of PKC activity is paramount for cellular homeostasis, and its dysregulation is implicated in numerous diseases, including cancer and cardiovascular disorders. Central to this intricate regulation is an elegant autoinhibitory mechanism mediated by a specialized segment within the PKC protein itself: the pseudosubstrate region. This technical guide provides a comprehensive exploration of the pseudosubstrate region, detailing its structure, mechanism of action, and its critical role in the lifecycle of PKC. This document is intended to serve as a valuable resource for researchers actively engaged in the study of PKC, as well as for professionals in the field of drug development seeking to modulate PKC activity for therapeutic intervention.
The Pseudosubstrate: A Molecular Mimic and Master Regulator
The pseudosubstrate is a short amino acid sequence located in the regulatory domain of PKC that mimics a true substrate but lacks a phosphorylatable serine or threonine residue.[1] Instead, this position is typically occupied by an alanine.[2][3] This clever molecular mimicry allows the pseudosubstrate to bind to the active site of the kinase domain, effectively blocking substrate access and maintaining the enzyme in an inactive, or autoinhibited, state.[4][5] The affinity of the pseudosubstrate for the catalytic domain is a critical determinant of the basal activity of PKC and its responsiveness to activating signals.
Structural Hallmarks of the Pseudosubstrate
The pseudosubstrate sequence is characterized by a consensus motif rich in basic amino acid residues (arginine or lysine), which are key determinants for recognition by the acidic substrate-binding pocket of the kinase domain. While the core inhibitory function is conserved across the PKC family, the precise amino acid sequence of the pseudosubstrate region exhibits variability among the different PKC isoforms. This isoform-specific sequence diversity contributes to the nuanced regulation of individual PKC family members.
The Pseudosubstrate in the Context of PKC Domain Architecture
All PKC isoforms share a common architecture consisting of an N-terminal regulatory domain and a C-terminal catalytic domain. The regulatory domain houses the pseudosubstrate, as well as conserved domains (C1 and C2) that act as sensors for second messengers like diacylglycerol (DAG) and calcium (Ca²⁺). In the inactive state, the pseudosubstrate is securely docked within the catalytic cleft, an interaction stabilized by other intramolecular contacts within the full-length protein.
The Dynamic Lifecycle of PKC: A Pseudosubstrate-Centric View
The pseudosubstrate is not a static inhibitor but rather a dynamic regulatory element that plays a crucial role throughout the lifecycle of PKC, from its initial maturation to its activation and eventual downregulation.
A Prerequisite for Maturation
Paradoxically, the pseudosubstrate must be disengaged from the active site for the newly synthesized PKC polypeptide to mature into a catalytically competent enzyme. This "open" conformation allows for the sequential phosphorylation of three key residues in the catalytic domain by upstream kinases, a critical priming step for PKC function. Once maturation is complete, the pseudosubstrate re-engages with the active site, locking the enzyme in its autoinhibited, yet signaling-ready, state.
Allosteric Regulation and Pseudosubstrate Displacement
The activation of conventional and novel PKC isoforms is triggered by the binding of second messengers to the C1 and C2 domains. This binding induces a profound conformational change in the PKC molecule, leading to its translocation to the cell membrane. The energy generated by the interaction of the regulatory domains with the plasma membrane is thought to drive the expulsion of the pseudosubstrate from the catalytic cleft. This unmasking of the active site allows PKC to phosphorylate its downstream targets, thereby propagating the cellular signal.
Atypical PKC isoforms, which are not regulated by DAG or Ca²⁺, are activated through protein-protein interactions that also facilitate the displacement of the pseudosubstrate.
Quantitative Analysis of Pseudosubstrate-Mediated Inhibition
The inhibitory potency of the pseudosubstrate and its synthetic peptide analogues can be quantified using various kinetic and binding parameters. These values are crucial for understanding the regulation of different PKC isoforms and for the development of specific inhibitors.
| Parameter | Description | Typical Value Range for Pseudosubstrate Peptides | PKC Isoform(s) | Reference(s) |
| IC₅₀ | The concentration of an inhibitor that reduces enzyme activity by 50%. | 0.1 µM - 31 µM | Mixed and specific isoforms | |
| Kᵢ | The inhibition constant, representing the equilibrium constant for the binding of the inhibitor to the enzyme. | ~2 µM | Mixed PKC | |
| Kₑ | The equilibrium dissociation constant, a measure of the affinity between the pseudosubstrate peptide and the catalytic domain. | 0.1 µM - 1 µM | Mixed PKC |
Experimental Protocols
A variety of in vitro and cell-based assays are employed to investigate the function of the pseudosubstrate region in PKC regulation. Below are detailed protocols for key experimental approaches.
In Vitro PKC Kinase Activity Assay (Radioactive)
This assay measures the transfer of ³²P from [γ-³²P]ATP to a specific peptide substrate by PKC. The incorporation of radioactivity into the substrate is proportional to the kinase activity.
Materials:
-
Purified PKC isoform
-
PKC substrate peptide (e.g., QKRPSQRSKYL)
-
[γ-³²P]ATP (specific activity ~3000 Ci/mmol)
-
Assay Dilution Buffer (ADB): 20mM MOPS, pH 7.2, 25mM β-glycerol phosphate, 1mM sodium orthovanadate, 1mM dithiothreitol, 1mM CaCl₂
-
Lipid Activator: 0.5 mg/ml phosphatidylserine and 0.05 mg/ml diacylglycerol in ADB
-
Magnesium/ATP Cocktail: 75mM MgCl₂ and 500µM ATP in ADB
-
P81 phosphocellulose paper
-
0.75% Phosphoric acid
-
Scintillation counter and scintillation fluid
Procedure:
-
Prepare the reaction mixture in microcentrifuge tubes on ice by adding the following in order:
-
10 µl Substrate Cocktail (containing the peptide substrate in ADB)
-
10 µl of inhibitor (e.g., pseudosubstrate peptide) or ADB (for control)
-
10 µl Lipid Activator (sonicate on ice for at least one minute before use)
-
10 µl of purified PKC enzyme (25-100 ng)
-
-
Initiate the kinase reaction by adding 10 µl of the Magnesium/ATP Cocktail containing [γ-³²P]ATP.
-
Vortex gently and incubate the tubes at 30°C for 10 minutes.
-
Stop the reaction by spotting 25 µl of the reaction mixture onto a numbered P81 phosphocellulose paper square.
-
Wash the P81 papers three times for 5 minutes each in a beaker containing 0.75% phosphoric acid.
-
Perform a final wash with acetone for 2 minutes.
-
Transfer the dried P81 paper to a scintillation vial, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Calculate the kinase activity based on the incorporated cpm, correcting for background from a no-enzyme control.
Non-Radioactive PKC Kinase Inhibition Assay (Fluorescence Polarization)
This high-throughput assay measures the displacement of a fluorescently labeled phosphopeptide tracer from a phosphospecific antibody by the product of the kinase reaction.
Materials:
-
Purified PKC isoform
-
PKC peptide substrate
-
ATP
-
Fluorescently labeled tracer peptide
-
Phosphospecific antibody
-
Kinase buffer (e.g., 200 mM HEPES pH 7.4, 50 mM MgCl₂, 1 mM CaCl₂, 0.2% NP-40)
-
Lipid solution (e.g., 5 µg phosphatidylserine and 1 µg diacylglycerol, dried and resuspended in buffer)
-
Fluorescence polarization plate reader
Procedure:
-
Prepare a reaction mixture containing kinase buffer, lipid solution, PKC enzyme, peptide substrate, and the test inhibitor (e.g., a pseudosubstrate analog).
-
Initiate the reaction by adding ATP.
-
Incubate at room temperature for a predetermined time (e.g., 60 minutes).
-
Stop the reaction and initiate the detection by adding a mixture of the fluorescent tracer and the phosphospecific antibody.
-
Incubate for a period to allow the binding to reach equilibrium (e.g., 2 hours).
-
Measure the fluorescence polarization using a plate reader. A decrease in polarization indicates displacement of the tracer by the phosphorylated substrate, and thus, kinase activity.
-
The IC₅₀ of the inhibitor can be determined by plotting the polarization values against the inhibitor concentration.
Fluorescence Polarization Assay for Pseudosubstrate-Catalytic Domain Binding
This assay directly measures the binding affinity (Kₑ) between a fluorescently labeled pseudosubstrate peptide and the PKC catalytic domain.
Materials:
-
Purified PKC catalytic domain
-
Fluorescently labeled pseudosubstrate peptide (e.g., with fluorescein)
-
Binding buffer (e.g., 20 mM HEPES pH 7.4, 100 mM NaCl, 1 mM DTT)
-
Fluorescence polarization plate reader
Procedure:
-
Prepare a series of dilutions of the PKC catalytic domain in the binding buffer.
-
To each well of a microplate, add a fixed concentration of the fluorescently labeled pseudosubstrate peptide.
-
Add the different concentrations of the PKC catalytic domain to the wells.
-
Incubate at room temperature for 30 minutes to allow binding to reach equilibrium.
-
Measure the fluorescence polarization of each well.
-
Plot the fluorescence polarization values against the concentration of the PKC catalytic domain.
-
The data can be fit to a binding curve to determine the equilibrium dissociation constant (Kₑ).
Visualizing the Role of the Pseudosubstrate
Diagrams are powerful tools for conceptualizing the complex regulatory mechanisms of PKC. The following diagrams, generated using the DOT language for Graphviz, illustrate key aspects of pseudosubstrate function.
PKC Activation Signaling Pathway
Caption: Canonical PKC activation pathway initiated by G-protein coupled receptor (GPCR) signaling.
Experimental Workflow for Pseudosubstrate Inhibitor Characterization
Caption: A typical workflow for the discovery and characterization of a novel pseudosubstrate-based PKC inhibitor.
Logical Relationship of PKC Conformational States
Caption: A simplified model illustrating the key conformational states of conventional PKC during activation.
Conclusion
The pseudosubstrate region is a masterful example of intramolecular regulation, serving as the primary gatekeeper of PKC activity. Its ability to reversibly block the active site ensures that this potent signaling enzyme remains quiescent until the appropriate cellular cues are received. A thorough understanding of the structure, function, and regulation of the pseudosubstrate is not only fundamental to deciphering the complexities of PKC signaling but also provides a rational basis for the design of novel therapeutics that can selectively modulate the activity of specific PKC isoforms. The experimental approaches and conceptual frameworks presented in this guide offer a solid foundation for researchers and drug development professionals to further explore and exploit the fascinating biology of the PKC pseudosubstrate.
References
- 1. youtube.com [youtube.com]
- 2. Protein kinase C contains a pseudosubstrate prototope in its regulatory domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Protein Kinase C: Perfectly Balanced - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel mechanism of protein kinase C inhibition involving the pseudosubstrate region by secalonic acid D in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Illuminating the Specificity of Protein Kinase C Isozymes for the [Ser25] Peptide Substrate: A Technical Guide
For Immediate Release
This technical guide provides a comprehensive analysis of the substrate specificity of Protein Kinase C (PKC) isozymes for the [Ser25] peptide, a key substrate derived from the phosphorylation site domain of the Myristoylated Alanine-Rich C Kinase Substrate (MARCKS) protein. This document is intended for researchers, scientists, and drug development professionals engaged in the study of signal transduction pathways involving PKC.
Executive Summary
Protein Kinase C represents a family of serine/threonine kinases crucial in regulating a multitude of cellular processes. The diversity of PKC isozymes allows for a fine-tuning of cellular signaling, with each isozyme exhibiting distinct substrate specificities. The MARCKS protein is a prominent substrate of PKC, and its phosphorylation status dictates its function in regulating cytoskeletal organization and membrane-cytoskeleton dynamics. This guide delves into the quantitative kinetics of [Ser25] peptide phosphorylation by various PKC isozymes, offers detailed experimental protocols for assessing this interaction, and provides visual representations of the relevant signaling pathways and experimental workflows.
Data Presentation: Quantitative Analysis of PKC Isozyme Specificity
The following tables summarize the available quantitative data on the kinetic parameters (Km and Vmax) for the phosphorylation of the [Ser25] peptide and the full-length MARCKS protein by various PKC isozymes. This data is critical for understanding the substrate preference among the different isozymes.
Table 1: Kinetic Parameters of PKC Isozymes for the [Ser25] Peptide
| PKC Isozyme | Substrate | Km (µM) | Vmax (µmol/min/mg) |
| Protein Kinase C (general) | [Ser25] Protein Kinase C (19-31) | 0.3[1] | Not Reported |
| Protein Kinase C (general) | (Ser25)-Protein Kinase C (19-31) | 0.2 | 8[2] |
Table 2: Kinetic Parameters of PKC Isozymes for the Full-Length MARCKS Protein
| PKC Isozyme | Substrate | Km (µM) | Relative Vmax |
| cPKCα | Human MARCKS | 0.0107 | Decreasing order: α > δ > ε[3] |
| nPKCδ | Human MARCKS | 0.0207 | Decreasing order: α > δ > ε[3] |
| nPKCε | Human MARCKS | 0.0298 | Decreasing order: α > δ > ε[3] |
| aPKCζ | Human MARCKS | Not efficiently phosphorylated | Not Reported |
| cPKCβ1 | MARCKS | 0.32 | Decreasing order: ε > β1 > δ |
| nPKCδ | MARCKS | 0.06 | Decreasing order: ε > β1 > δ |
| nPKCε | MARCKS | 0.32 | Decreasing order: ε > β1 > δ |
| aPKCζ | MARCKS | Not phosphorylated | Not Reported |
Note: While data for the full-length MARCKS protein provides a strong indication of isozyme preference, kinetic parameters can differ between the full-length protein and a peptide substrate. A peptide derived from the MARCKS phosphorylation domain was, however, efficiently phosphorylated by aPKCζ in one study.
Experimental Protocols
Detailed methodologies for key experiments are provided below to enable researchers to replicate and build upon the findings presented.
Protocol 1: In Vitro Radioactive Kinase Assay for PKC Isozyme Specificity
This protocol outlines a standard method for determining the kinase activity of different PKC isozymes towards the [Ser25] peptide using radiolabeled ATP.
1. Materials:
-
Purified, active PKC isozymes (α, β, γ, δ, ε, ζ, etc.)
-
[Ser25] Protein Kinase C (19-31) peptide substrate
-
[γ-³²P]ATP (specific activity ~3000 Ci/mmol)
-
Kinase Reaction Buffer (5X): 100 mM HEPES pH 7.4, 50 mM MgCl₂, 5 mM DTT
-
Lipid Activator: Phosphatidylserine (PS) and Diacylglycerol (DAG) vesicles
-
ATP Solution (10 mM)
-
P81 phosphocellulose paper
-
0.75% Phosphoric Acid
-
Scintillation counter and vials
-
Microcentrifuge tubes, pipettes, and tips
-
30°C water bath
2. Procedure:
-
Prepare the Reaction Mixture: In a microcentrifuge tube on ice, prepare the reaction mixture for each PKC isozyme to be tested. For a final reaction volume of 50 µL:
-
10 µL 5X Kinase Reaction Buffer
-
5 µL Lipid Activator (final concentration: e.g., 100 µg/mL PS, 20 µg/mL DAG)
-
Varying concentrations of [Ser25] peptide (for Km determination) or a fixed saturating concentration.
-
1-10 ng of purified PKC isozyme.
-
ddH₂O to a volume of 40 µL.
-
-
Initiate the Kinase Reaction: Add 10 µL of a diluted [γ-³²P]ATP solution (e.g., to a final concentration of 100 µM with a specific activity of 100-500 cpm/pmol).
-
Incubation: Incubate the reaction tubes at 30°C for 10-20 minutes. Ensure the reaction time is within the linear range of phosphate incorporation.
-
Stop the Reaction: Spot 25 µL of the reaction mixture onto a labeled P81 phosphocellulose paper square.
-
Washing: Immediately immerse the P81 papers in a beaker of 0.75% phosphoric acid. Wash the papers three times for 5-10 minutes each with gentle stirring in fresh phosphoric acid, followed by a final wash in acetone to dry.
-
Quantification: Place the dried P81 papers into scintillation vials with an appropriate scintillation cocktail and measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Calculate the amount of phosphate incorporated into the peptide (pmol) based on the specific activity of the ATP. Determine Km and Vmax values by plotting the initial reaction velocities against a range of substrate concentrations and fitting the data to the Michaelis-Menten equation.
Protocol 2: Non-Radioactive ELISA-based Kinase Assay for PKC Isozyme Specificity
This protocol provides a safer, alternative method for quantifying PKC activity using a colorimetric ELISA-based approach.
1. Materials:
-
Purified, active PKC isozymes
-
[Ser25] Protein Kinase C (19-31) peptide substrate
-
PKC substrate-coated microtiter plate
-
Kinase Assay Dilution Buffer
-
ATP Solution (10 mM)
-
Phospho-specific antibody that recognizes the phosphorylated [Ser25] peptide
-
HRP-conjugated secondary antibody
-
TMB (3,3',5,5'-tetramethylbenzidine) substrate
-
Stop Solution (e.g., 2 N H₂SO₄)
-
Microplate reader
2. Procedure:
-
Prepare Reagents and Samples: Dilute PKC isozymes and the [Ser25] peptide to desired concentrations in Kinase Assay Dilution Buffer.
-
Kinase Reaction:
-
To the wells of the PKC substrate-coated microtiter plate, add 40 µL of the diluted PKC isozyme.
-
Add 10 µL of the diluted [Ser25] peptide.
-
Initiate the reaction by adding 10 µL of ATP solution.
-
Incubate the plate at 30°C for 30-60 minutes.
-
-
Detection:
-
Wash the wells three times with an appropriate wash buffer.
-
Add 50 µL of the phospho-specific primary antibody to each well and incubate at room temperature for 1 hour.
-
Wash the wells three times.
-
Add 50 µL of the HRP-conjugated secondary antibody to each well and incubate at room temperature for 30 minutes.
-
Wash the wells three times.
-
-
Develop and Read:
-
Add 100 µL of TMB substrate to each well and incubate in the dark at room temperature for 15-30 minutes, or until sufficient color has developed.
-
Stop the reaction by adding 50 µL of Stop Solution.
-
Measure the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis: The absorbance is directly proportional to the amount of phosphorylated substrate. Compare the activity of different PKC isozymes by normalizing the absorbance values to the amount of enzyme used.
Mandatory Visualizations
The following diagrams, created using the DOT language, illustrate key signaling pathways and experimental workflows.
Caption: PKC-MARCKS Signaling Pathway.
Caption: Experimental Workflow for Determining PKC Isozyme Specificity.
Caption: Logical Relationship of PKC Isozyme Activation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. (Ser25)-Protein Kinase C (19-31), [Ser25]-PKC (19-31) peptide [novoprolabs.com]
- 3. Specificity of the high affinity interaction of protein kinase C with a physiological substrate, myristoylated alanine-rich protein kinase C substrate - PubMed [pubmed.ncbi.nlm.nih.gov]
[Ser25] PKC (19-31): A Comprehensive Technical Guide to a Key Tool in Protein Kinase C Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of the discovery, development, and application of the synthetic peptide [Ser25] Protein Kinase C (19-31). Originally derived from the pseudosubstrate sequence of Protein Kinase Cα (PKCα), the substitution of alanine with serine at position 25 transforms this peptide from a competitive inhibitor into a potent and specific substrate. This guide details its biochemical properties, experimental applications, and the underlying principles of its use in studying PKC signaling. Included are summaries of quantitative data, detailed experimental protocols, and visualizations of relevant pathways and workflows to facilitate its effective use in research and drug development.
Introduction: From Pseudosubstrate Inhibition to a Powerful Research Substrate
The study of Protein Kinase C (PKC) has been instrumental in elucidating a vast array of cellular signaling pathways. A pivotal moment in this field was the discovery of the pseudosubstrate concept. The regulatory domain of PKC contains a sequence of amino acids (residues 19-31 in PKCα) that mimics a substrate phosphorylation site but lacks a phosphorylatable serine or threonine. This "pseudosubstrate" sequence acts as an autoinhibitor, maintaining the enzyme in an inactive state[1].
Recognizing the therapeutic and research potential of this mechanism, scientists synthesized a peptide corresponding to this pseudosubstrate region, PKC (19-31), which was found to be a potent and specific inhibitor of PKC[1]. The subsequent strategic substitution of alanine at position 25 with a serine residue gave rise to [Ser25] PKC (19-31)[1]. This modification converted the inhibitory pseudosubstrate into a high-affinity substrate, providing researchers with a powerful tool to directly measure PKC activity.
Biochemical and Physical Properties
[Ser25] PKC (19-31) is a 13-amino acid synthetic peptide with the sequence H-Arg-Phe-Ala-Arg-Lys-Gly-Ser-Leu-Arg-Gln-Lys-Asn-Val-OH. Its development as a research tool has been crucial for in vitro and, to some extent, in situ studies of PKC activity.
Quantitative Data Summary
The utility of [Ser25] PKC (19-31) as a substrate is defined by its kinetic parameters with various PKC isozymes. While comprehensive data across all isozymes is not available in a single source, the following table summarizes key reported values.
| Property | Value | PKC Isozyme(s) | Reference(s) |
| Sequence | H-RFARKGSLRQKNV-OH | N/A | [2][3] |
| Molecular Weight | ~1559.8 g/mol | N/A | |
| Km | 0.2 µM | Not specified | |
| Km | 0.3 µM | Not specified | |
| Vmax | 8 µmol/min/mg | Not specified |
Note: The reported Km and Vmax values are often determined using a mixture of PKC isozymes or a specific but sometimes unstated isozyme. Researchers should determine these parameters for their specific experimental system.
Experimental Protocols
The primary application of [Ser25] PKC (19-31) is in the measurement of PKC activity. Below are detailed protocols for its synthesis and use in in vitro kinase assays.
Synthesis and Purification: Fmoc Solid-Phase Peptide Synthesis
[Ser25] PKC (19-31) is typically synthesized using Fmoc (9-fluorenylmethyloxycarbonyl) solid-phase peptide synthesis (SPPS).
Materials:
-
Rink Amide resin
-
Fmoc-protected amino acids (Arg(Pbf), Phe, Ala, Lys(Boc), Gly, Ser(tBu), Leu, Gln(Trt), Asn(Trt), Val)
-
Coupling reagents (e.g., HBTU, HOBt)
-
Activator base (e.g., DIPEA)
-
Deprotection solution (20% piperidine in DMF)
-
Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water)
-
Solvents (DMF, DCM, Ether)
-
HPLC system with a C18 column
-
Mass spectrometer
Protocol:
-
Resin Swelling: Swell the Rink Amide resin in DMF for at least 1 hour.
-
Fmoc Deprotection: Remove the Fmoc group from the resin by treating with 20% piperidine in DMF.
-
Amino Acid Coupling: Couple the C-terminal amino acid (Fmoc-Val-OH) to the deprotected resin using a coupling agent like HBTU/HOBt and an activator base such as DIPEA in DMF.
-
Washing: Thoroughly wash the resin with DMF to remove excess reagents.
-
Repeat Cycle: Repeat the deprotection, coupling, and washing steps for each subsequent amino acid in the sequence (Asn, Lys, Gln, Arg, Leu, Ser, Gly, Lys, Arg, Ala, Phe, Arg).
-
Cleavage and Deprotection: Once the synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail.
-
Precipitation and Washing: Precipitate the crude peptide in cold ether, centrifuge, and wash the pellet with ether to remove scavengers.
-
Purification: Purify the crude peptide by reverse-phase HPLC on a C18 column using a water/acetonitrile gradient containing 0.1% TFA.
-
Characterization: Confirm the identity and purity of the synthesized peptide using mass spectrometry and analytical HPLC.
In Vitro PKC Activity Assay (Radiometric)
This protocol describes a common method for measuring PKC activity using [γ-³²P]ATP.
Materials:
-
Purified PKC enzyme
-
[Ser25] PKC (19-31) peptide substrate
-
Assay buffer (e.g., 20 mM Tris-HCl, pH 7.5, 10 mM MgCl₂)
-
PKC activators (e.g., phosphatidylserine, diacylglycerol, Ca²⁺ for conventional PKCs)
-
[γ-³²P]ATP
-
ATP solution
-
Phosphocellulose paper
-
Wash buffer (e.g., 75 mM phosphoric acid)
-
Scintillation counter and scintillation fluid
Protocol:
-
Prepare Reaction Mixture: In a microcentrifuge tube, prepare the reaction mixture containing the assay buffer, PKC activators, and the desired concentration of [Ser25] PKC (19-31) (typically in the range of its Km).
-
Initiate Reaction: Add the purified PKC enzyme to the reaction mixture and pre-incubate for a few minutes at 30°C. Initiate the phosphorylation reaction by adding a mixture of cold ATP and [γ-³²P]ATP.
-
Incubation: Incubate the reaction at 30°C for a specific time (e.g., 10-20 minutes), ensuring the reaction stays within the linear range.
-
Stop Reaction: Terminate the reaction by spotting a portion of the reaction mixture onto a piece of phosphocellulose paper.
-
Washing: Wash the phosphocellulose paper multiple times with the wash buffer to remove unincorporated [γ-³²P]ATP.
-
Quantification: Place the washed phosphocellulose paper in a scintillation vial with scintillation fluid and measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Calculate the PKC activity based on the amount of ³²P incorporated into the peptide over time.
Signaling Pathways and Experimental Workflows
Visualizing the context in which [Ser25] PKC (19-31) is used is crucial for experimental design and data interpretation.
Generalized PKC Signaling Pathway
The following diagram illustrates a simplified, generalized signaling pathway leading to the activation of conventional and novel PKC isozymes.
Caption: Generalized PKC activation pathway.
Experimental Workflow for In Vitro PKC Activity Assay
The following diagram outlines the typical workflow for an in vitro PKC activity assay using [Ser25] PKC (19-31).
Caption: In vitro PKC activity assay workflow.
Applications in Research and Drug Development
The use of [Ser25] PKC (19-31) has been widespread and impactful.
-
Basic Research: It has been instrumental in characterizing the substrate specificity of different PKC isozymes and in identifying novel PKC substrates through competitive assays.
-
Drug Discovery: This peptide is a standard tool in high-throughput screening campaigns to identify and characterize small molecule inhibitors of PKC. By providing a reliable and reproducible measure of enzyme activity, it allows for the determination of inhibitor potency (IC₅₀) and mechanism of action.
-
Cellular Studies: While challenging due to its poor membrane permeability, [Ser25] PKC (19-31) can be introduced into cells, for instance through conjugation with cell-penetrating peptides, to probe intracellular PKC activity under various physiological conditions.
Conclusion
[Ser25] PKC (19-31) represents a cornerstone in the toolkit for studying Protein Kinase C. Its development from a pseudosubstrate inhibitor into a specific substrate has provided researchers with an invaluable resource for dissecting the complex roles of PKC in health and disease. The protocols and data presented in this guide are intended to facilitate its continued and effective application in advancing our understanding of cellular signaling and in the pursuit of novel therapeutic strategies.
References
A Technical Guide to the Structural Analysis of the [Ser25] Protein Kinase C (19-31) Peptide Substrate
For Researchers, Scientists, and Drug Development Professionals
Abstract
The [Ser25] Protein Kinase C (19-31) peptide, a derivative of the pseudosubstrate domain of Protein Kinase Cα (PKCα), serves as a crucial tool in the study of PKC-mediated signal transduction. By substituting the native alanine at position 25 with a serine residue, this peptide is transformed from an inhibitor into a potent substrate, facilitating the investigation of PKC activity and the screening of potential therapeutic modulators. A thorough understanding of its three-dimensional structure is paramount for elucidating its interaction with the PKC catalytic domain and for the rational design of novel therapeutics. This technical guide outlines a comprehensive approach to the structural determination of the [Ser25] PKC (19-31) peptide, detailing the requisite experimental protocols for Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography, and providing a framework for the interpretation and visualization of the resulting structural data. While a definitive high-resolution structure of this specific peptide is not currently available in public databases, this document serves as a roadmap for its elucidation.
Introduction
Protein Kinase C (PKC) is a family of serine/threonine kinases that are central to a myriad of cellular signaling pathways, regulating processes such as cell proliferation, differentiation, and apoptosis.[1][2] The activity of many PKC isozymes is regulated by an autoinhibitory pseudosubstrate sequence, which mimics a substrate and binds to the active site, thereby maintaining the enzyme in an inactive state.[3][4] The PKC (19-31) peptide corresponds to this pseudosubstrate region of PKCα.
The substitution of alanine at position 25 with serine ([Ser25]) converts this peptide into a high-affinity substrate, making it an invaluable tool for in vitro kinase assays.[5] Understanding the precise three-dimensional conformation of [Ser25] PKC (19-31) is essential for a complete mechanistic understanding of its binding to the PKC active site and for the structure-based design of specific PKC inhibitors or activators. This guide provides the detailed methodologies for such a structural investigation.
Physicochemical and Functional Properties
A summary of the known properties of the [Ser25] PKC (19-31) peptide is presented in Table 1. This information is critical for the design of structural biology experiments.
| Property | Value | Reference(s) |
| Amino Acid Sequence | Arg-Phe-Ala-Arg-Lys-Gly-Ser -Leu-Arg-Gln-Lys-Asn-Val | |
| Molecular Formula | C67H118N26O17 | |
| Molecular Weight | ~1559.8 g/mol | |
| Function | Substrate for Protein Kinase C | |
| Kinetic Constant (K_m) | ~0.3 µM |
Table 1: Known physicochemical and functional properties of [Ser25] Protein Kinase C (19-31).
Experimental Protocols for Structural Determination
The determination of the three-dimensional structure of [Ser25] PKC (19-31) can be achieved through two primary methods: Nuclear Magnetic Resonance (NMR) spectroscopy for its solution-state structure, and X-ray crystallography for its solid-state structure.
Solution Structure Determination by NMR Spectroscopy
NMR spectroscopy is a powerful technique for determining the structure of peptides in solution, which can closely mimic the physiological environment.
-
Peptide Synthesis and Purification: The [Ser25] PKC (19-31) peptide is chemically synthesized. For certain NMR experiments, uniform isotopic labeling with 15N and/or 13C is required. The peptide is purified to >95% homogeneity using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Sample Solubilization: The lyophilized peptide is dissolved in a suitable buffer, typically 90% H2O/10% D2O or a deuterated buffer to minimize the solvent signal. A common buffer is 20 mM sodium phosphate, pH 6.5, containing 50 mM NaCl. The final peptide concentration should be in the range of 0.5-1.0 mM.
A series of multi-dimensional NMR experiments are performed to obtain resonance assignments and structural restraints. The following is a typical set of experiments:
-
1D 1H: To assess sample quality and optimize spectral parameters.
-
2D 1H-1H TOCSY (Total Correlation Spectroscopy): To identify protons within the same amino acid spin system.
-
2D 1H-1H NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space (< 5 Å), providing distance restraints for structure calculation.
-
2D 1H-15N HSQC (Heteronuclear Single Quantum Coherence): For isotopically labeled samples, this correlates amide protons with their directly bonded nitrogen atoms, providing a unique fingerprint of the peptide backbone.
-
3D HNCACB, CBCA(CO)NH: For sequential assignment of backbone resonances in labeled samples.
-
Resonance Assignment: The collected spectra are processed and analyzed to assign each NMR signal to a specific atom in the peptide.
-
Structural Restraint Generation: NOESY cross-peaks are integrated to generate a set of inter-proton distance restraints. Dihedral angle restraints can be derived from coupling constants (e.g., ³JHN-Hα).
-
Structure Calculation: A family of 3D structures is calculated using software such as CYANA or XPLOR-NIH, based on the experimental restraints. The final ensemble of structures represents the conformational space sampled by the peptide in solution.
The logical workflow for NMR-based peptide structure determination is depicted below.
Solid-State Structure Determination by X-ray Crystallography
X-ray crystallography can provide a high-resolution static picture of the peptide's structure in a crystalline lattice.
-
Peptide Purity and Solubility: The peptide must be of very high purity (>98%) and soluble at high concentrations.
-
Crystallization Screening: A broad range of crystallization conditions (precipitants, buffers, salts, and additives) are screened using techniques like hanging-drop or sitting-drop vapor diffusion.
-
Crystal Optimization: Once initial crystals are obtained, the conditions are optimized to produce larger, well-diffracting crystals.
-
Crystal Mounting and Cryo-protection: A suitable crystal is mounted on a loop and flash-cooled in liquid nitrogen, often after being soaked in a cryoprotectant solution to prevent ice formation.
-
Data Collection: The crystal is exposed to a high-intensity X-ray beam, and the resulting diffraction pattern is recorded on a detector.
-
Data Processing: The diffraction data are processed to determine the unit cell dimensions, space group, and the intensities of the reflections.
-
Phasing: The phase problem is solved using methods such as molecular replacement (if a homologous structure is available) or experimental phasing (e.g., by incorporating heavy atoms).
-
Model Building and Refinement: An atomic model of the peptide is built into the electron density map and refined to best fit the experimental data.
The general workflow for peptide crystallography is illustrated below.
Expected Structural Features and Data Presentation
Although the precise structure is yet to be determined, we can anticipate certain features based on the peptide's function and the known structures of other kinase-bound peptides. The peptide is likely to adopt a relatively extended conformation when bound to the PKC active site, with the Ser25 sidechain positioned for phosphorylation.
Upon successful structural determination, the quantitative data should be summarized as follows:
Table 2: Hypothetical NMR Structural Statistics for [Ser25] PKC (19-31)
| Parameter | Value |
| NOE-derived Distance Restraints | |
| - Intra-residue | (e.g., 250) |
| - Sequential ( | i-j |
| - Medium-range (1< | i-j |
| - Long-range ( | i-j |
| Dihedral Angle Restraints | |
| - φ | (e.g., 10) |
| - ψ | (e.g., 10) |
| Ramachandran Plot Analysis | |
| - Most favored regions | (e.g., 90%) |
| - Additionally allowed regions | (e.g., 10%) |
| - Disallowed regions | (e.g., 0%) |
| RMSD from mean structure (backbone atoms) | (e.g., 0.5 Å) |
Table 3: Hypothetical X-ray Crystallography Data Collection and Refinement Statistics
| Parameter | Value |
| Data Collection | |
| - Resolution (Å) | (e.g., 1.5) |
| - R_merge | (e.g., 0.05) |
| - I/σI | (e.g., 15.0) |
| - Completeness (%) | (e.g., 99.0) |
| - Redundancy | (e.g., 4.0) |
| Refinement | |
| - R_work / R_free | (e.g., 0.18 / 0.21) |
| - No. of atoms | (e.g., 200) |
| - B-factors (mean) | (e.g., 25.0) |
| - Bond lengths (rmsd) | (e.g., 0.01 Å) |
| - Bond angles (rmsd) | (e.g., 1.5°) |
Role in the PKC Signaling Pathway
The phosphorylation of substrates by PKC is a key event in intracellular signaling. The [Ser25] PKC (19-31) peptide acts as a model substrate to study this process. The general activation mechanism of conventional PKCs, leading to the phosphorylation of a substrate like our peptide of interest, is outlined below.
Conclusion
A detailed structural analysis of the [Ser25] Protein Kinase C (19-31) peptide is a critical step towards a more profound understanding of PKC-substrate interactions. While the definitive structure remains to be elucidated, the methodologies outlined in this guide provide a clear and comprehensive pathway for its determination. The resulting structural data will be invaluable for the scientific community, particularly for researchers in the fields of signal transduction and drug development, aiding in the design of more specific and potent modulators of PKC activity.
References
- 1. Protein Kinase C Signaling | Cell Signaling Technology [cellsignal.com]
- 2. Tuning the Signaling Output of Protein Kinase C - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Activators and Inhibitors of Protein Kinase C (PKC): Their Applications in Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
Theoretical Framework for the Utilization of [Ser25] Protein Kinase C (19-31) as a Substrate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Protein Kinase C (PKC) represents a family of serine/threonine kinases pivotal to a myriad of cellular signaling pathways. The activity of PKC is intricately regulated, in part, by an N-terminal pseudosubstrate domain that maintains the enzyme in an inactive state. The synthetic peptide, [Ser25] PKC (19-31), is a powerful tool for assaying PKC activity. This peptide is a derivative of the pseudosubstrate sequence of PKCα, with a critical substitution of serine for alanine at position 25. This modification converts the peptide from a competitive inhibitor into a high-affinity substrate, enabling the quantification of PKC catalytic activity. This technical guide delineates the theoretical underpinnings, quantitative data, and experimental protocols for the application of [Ser25] PKC (19-31) as a substrate in research and drug development.
Theoretical Basis
The fundamental principle behind the use of [Ser25] PKC (19-31) lies in the autoinhibitory mechanism of PKC. In its inactive conformation, the pseudosubstrate domain of PKC, a sequence of amino acids that mimics a substrate but lacks a phosphorylatable residue, occupies the active site of the kinase, thereby preventing substrate binding and phosphorylation. The pseudosubstrate sequence for PKCα is RFARKGALRQKNV.[1] The alanine at position 25 (Ala25) is the non-phosphorylatable residue.
The [Ser25] PKC (19-31) peptide, with the sequence RFARKGS LRQKNV, replaces this alanine with a serine. This single substitution transforms the peptide into a substrate that can be readily phosphorylated by PKC. The surrounding basic amino acid residues (Arginine and Lysine) in the peptide sequence are crucial recognition motifs for PKC, ensuring high-affinity binding to the active site. The utility of this peptide stems from its ability to act as a general substrate for most PKC isoforms, allowing for a standardized measure of PKC activity.
Pseudosubstrate Sequences of PKC Isoforms
While the [Ser25] substrate is derived from PKCα, the pseudosubstrate sequences are highly conserved across the conventional and novel PKC isoforms, explaining the broad utility of this substrate. The table below details the pseudosubstrate sequences for various human PKC isoforms.
| PKC Isoform | Pseudosubstrate Sequence (from N-terminus) |
| Conventional (cPKC) | |
| PKCα | 19RFARKGALRQKNVHEVKN36 |
| PKCβI | 19RFARKGALRQKNVHEVKN36 |
| PKCβII | 19RFARKGALRQKNVHEVKN36 |
| PKCγ | 19RFARKGALRQKNVHEVKN36 |
| Novel (nPKC) | |
| PKCδ | 142SIYRRGARRWRKLYCAN158 |
| PKCε | 150ERMRPRKRQGAVRRRVH167 |
| PKCη | 150ERMRPRKRQGAVRRRVH167 |
| PKCθ | 154DFERMRPRKRQGAVRRRVH171 |
| Atypical (aPKC) | |
| PKCζ | 113SIYRRGARRWRKLYRAN129 |
| PKCι | 113SIYRRGARRWRKLYRAN129 |
Note: Sequences are based on available literature and may have slight variations depending on the source.
Quantitative Data
| PKC Isoform(s) | Km (µM) | Vmax | Reference |
| General PKC | 0.2 | Not Reported | [2] |
| General PKC | 0.3 | Not Reported |
The lack of extensive comparative Vmax data highlights an area for future investigation to fully characterize the isoform-specific phosphorylation kinetics of this substrate.
Experimental Protocols
The following provides a generalized protocol for an in vitro PKC kinase assay using the [Ser25] PKC (19-31) peptide substrate and radiolabeled ATP. This protocol can be adapted for non-radioactive methods, such as those employing fluorescence polarization or antibody-based detection.
In Vitro PKC Kinase Assay (Radiometric)
Materials:
-
Purified, active PKC enzyme
-
[Ser25] PKC (19-31) peptide substrate
-
Kinase Assay Buffer (e.g., 20 mM HEPES pH 7.4, 10 mM MgCl₂, 1 mM DTT)
-
[γ-³²P]ATP
-
ATP (non-radiolabeled)
-
Phosphatidylserine (PS) and Diacylglycerol (DAG) for PKC activation (for conventional and novel isoforms)
-
P81 phosphocellulose paper
-
0.75% Phosphoric acid
-
Scintillation counter and scintillation fluid
Procedure:
-
Prepare the Reaction Mixture: In a microcentrifuge tube, combine the Kinase Assay Buffer, activators (PS/DAG, if required), and the [Ser25] PKC (19-31) substrate.
-
Add PKC Enzyme: Add the purified PKC enzyme to the reaction mixture.
-
Initiate the Reaction: Start the phosphorylation reaction by adding a mixture of [γ-³²P]ATP and non-radiolabeled ATP. The final ATP concentration should be at or near the Km for ATP for the specific PKC isoform, if known.
-
Incubation: Incubate the reaction at 30°C for a predetermined time (e.g., 10-30 minutes), ensuring the reaction stays within the linear range.
-
Stop the Reaction: Terminate the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.
-
Washing: Wash the P81 paper extensively with 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Quantification: Measure the amount of ³²P incorporated into the peptide substrate using a scintillation counter.
-
Data Analysis: Calculate the specific activity of the PKC enzyme (e.g., in pmol/min/µg).
Visualizations
Signaling Pathway for PKC Activation
Caption: General signaling pathway for the activation of conventional Protein Kinase C isoforms.
Experimental Workflow for In Vitro PKC Kinase Assay
Caption: A typical workflow for a radiometric in vitro Protein Kinase C activity assay.
Logical Relationship of Pseudosubstrate to Substrate
Caption: The logical conversion of the PKC pseudosubstrate to a functional substrate.
Conclusion
The [Ser25] PKC (19-31) peptide is a well-established and valuable tool for the study of Protein Kinase C. Its design, based on the endogenous autoinhibitory mechanism of PKC, provides a specific and high-affinity substrate for measuring the catalytic activity of most PKC isoforms. This guide provides the essential theoretical and practical information for researchers to effectively utilize this substrate in their investigations of PKC function and in the development of novel therapeutic agents targeting this important kinase family. Further research into the comparative kinetics of this substrate with all PKC isoforms would provide a more nuanced understanding of its utility and potential for isoform-selective studies.
References
Decoding Protein Kinase C Activation: A Technical Guide to Peptide Substrates for Researchers and Drug Development Professionals
An In-depth Exploration of the Mechanisms, Methodologies, and Quantitative Analysis of Protein Kinase C Activation Using Synthetic Peptides
Protein Kinase C (PKC) represents a family of serine/threonine kinases that are central regulators of a myriad of cellular processes, including proliferation, differentiation, apoptosis, and gene expression.[1][2] Their activity is tightly controlled, and dysregulation is implicated in numerous diseases, most notably cancer and cardiovascular disorders.[3] This technical guide provides a comprehensive overview for researchers, scientists, and drug development professionals on understanding and interrogating PKC activation through the use of peptide substrates. We will delve into the core mechanisms of activation, provide detailed experimental protocols for measuring PKC activity, present quantitative data for substrate kinetics, and visualize key pathways and workflows.
The Core of PKC Activation: From Pseudosubstrate Inhibition to Catalytic Activity
The activation of Protein Kinase C is a multi-step process that relieves an autoinhibitory constraint.[1] All PKC isozymes possess a regulatory domain and a catalytic domain.[2] A key feature of the regulatory domain is the pseudosubstrate sequence, which mimics a substrate but lacks a phosphorylatable serine or threonine residue. In the inactive state, this pseudosubstrate binds to the active site of the catalytic domain, effectively blocking substrate access and preventing phosphorylation.
The activation process is initiated by the generation of second messengers. For conventional PKC isozymes (cPKCs; α, βI, βII, and γ), this involves the binding of diacylglycerol (DAG) and Ca²⁺. Novel PKCs (nPKCs; δ, ε, η, and θ) are activated by DAG but are calcium-independent. Atypical PKCs (aPKCs; ζ and ι/λ) do not require DAG or Ca²⁺ for their activation. The binding of these second messengers to the regulatory domain induces a conformational change that displaces the pseudosubstrate from the catalytic site, thereby exposing it for substrate binding and initiating the phosphotransferase reaction.
Peptide Substrates: Tools for Specific and Quantitative Analysis
Synthetic peptides that mimic the phosphorylation sites of natural PKC substrates are invaluable tools for studying enzyme activity. These peptides offer several advantages over protein substrates, including higher specificity, defined kinetics, and ease of synthesis and modification.
Substrate Specificity and Design
PKC isozymes exhibit distinct, albeit sometimes overlapping, substrate specificities. The consensus phosphorylation motif for many PKC isozymes includes basic residues (Arginine or Lysine) at positions -3 and -2 relative to the phosphorylated Serine/Threonine, and a hydrophobic residue at the +1 position. However, isozyme-specific preferences at other positions allow for the design of selective peptide substrates. For instance, PKCμ shows a strong preference for Leucine at the -5 position.
Table 1: Optimal Peptide Substrate Sequences for Select PKC Isozymes
| PKC Isozyme | Optimal Peptide Sequence (from -6 to +4) |
| PKCα | F-R-R-K-G-S-F-R-R-K |
| PKCβI | F-R-R-K-G-S-F-R-R-K |
| PKCδ | M-R-R-R-G-S-V-R-R-V |
| PKCζ | R-R-R-G-S-F-R-R-V |
| PKCμ | F-L-R-K-G-S-F-R-R-V |
Note: The phosphorylated serine is underlined.
Quantitative Analysis of PKC Activity
The interaction between a PKC isozyme and a peptide substrate can be characterized by the Michaelis-Menten kinetic parameters, Km and Vmax. Km represents the substrate concentration at which the reaction rate is half of Vmax, and is an inverse measure of the substrate's affinity for the enzyme. Vmax is the maximum rate of the reaction. The specificity of a substrate for a particular isozyme is often best represented by the Vmax/Km ratio.
Table 2: Kinetic Parameters of Synthetic Peptides for PKC Isozymes
| Peptide Substrate | PKC Isozyme | Km (µM) | Vmax (nmol/min/mg) | Vmax/Km |
| Based on PKCα optimal sequence | PKCα | 1.5 | 1,200 | 800 |
| PKCβI | 2.1 | 1,100 | 524 | |
| PKCδ | 10.2 | 800 | 78 | |
| PKCζ | 15.3 | 450 | 29 | |
| PKCμ | 25.1 | 300 | 12 | |
| Based on PKCδ optimal sequence | PKCα | 8.9 | 750 | 84 |
| PKCβI | 7.5 | 850 | 113 | |
| PKCδ | 1.8 | 1,500 | 833 | |
| PKCζ | 9.8 | 600 | 61 | |
| PKCμ | 18.2 | 400 | 22 |
Experimental Protocols for Measuring PKC Activity
The activity of PKC is typically measured by quantifying the transfer of a phosphate group from ATP to a specific peptide substrate. Both radioactive and non-radioactive (fluorescent) methods are widely used.
Radioactive Kinase Assay Using [γ-³²P]ATP
This traditional and highly sensitive method directly measures the incorporation of a radiolabeled phosphate into the peptide substrate.
Detailed Methodology:
-
Reaction Mixture Preparation: Prepare a reaction buffer (e.g., 20 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM CaCl₂, 20 µg/ml phosphatidylserine, and 2 µg/ml diacylglycerol).
-
Enzyme and Substrate Addition: To the reaction buffer, add the purified PKC enzyme and the specific peptide substrate to their final desired concentrations.
-
Initiation of Reaction: Start the reaction by adding [γ-³²P]ATP (typically to a final concentration of 100 µM with a specific activity of 100-500 cpm/pmol).
-
Incubation: Incubate the reaction mixture at 30°C for a predetermined time (e.g., 10-20 minutes), ensuring the reaction stays within the linear range.
-
Termination of Reaction: Stop the reaction by spotting an aliquot of the reaction mixture onto phosphocellulose paper (e.g., P81). The negatively charged paper binds the positively charged phosphorylated peptide.
-
Washing: Wash the phosphocellulose paper extensively with a dilute acid solution (e.g., 0.75% phosphoric acid) to remove unincorporated [γ-³²P]ATP.
-
Quantification: Measure the radioactivity retained on the paper using a scintillation counter.
-
Calculation of Activity: Calculate the specific activity of the enzyme (e.g., in pmol of phosphate transferred per minute per mg of enzyme).
Fluorescent Kinase Assay
Fluorescence-based assays offer a non-radioactive, high-throughput alternative for measuring PKC activity. These assays often utilize peptide substrates labeled with a fluorophore whose emission properties change upon phosphorylation.
Detailed Methodology:
-
Assay Components:
-
Fluorescently labeled peptide substrate (e.g., a FRET-based substrate or a substrate with an environment-sensitive fluorophore).
-
Purified PKC enzyme.
-
Assay buffer (similar to the radioactive assay, but optimized for fluorescence detection).
-
ATP.
-
-
Reaction Setup: In a microplate well, combine the assay buffer, PKC enzyme, and the fluorescent peptide substrate.
-
Baseline Reading: Measure the initial fluorescence of the mixture.
-
Reaction Initiation: Add ATP to start the kinase reaction.
-
Kinetic Measurement: Monitor the change in fluorescence intensity over time in a fluorescence plate reader. The rate of change in fluorescence is proportional to the kinase activity.
-
Data Analysis: Calculate the initial reaction velocity from the linear portion of the fluorescence curve.
Application in Drug Development: Screening for PKC Inhibitors
The assays described above are readily adaptable for high-throughput screening (HTS) of potential PKC inhibitors. In such screens, a library of compounds is tested for their ability to reduce the phosphorylation of a peptide substrate by a specific PKC isozyme.
The potency of an inhibitor is typically quantified by its half-maximal inhibitory concentration (IC₅₀), which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.
Table 3: IC₅₀ Values for Selected PKC Inhibitors
| Inhibitor | Target PKC Isozyme(s) | IC₅₀ (nM) | Reference |
| Enzastaurin | PKCβ | 6 | |
| PKCα | 39 | ||
| PKCγ | 83 | ||
| PKCε | 110 | ||
| Chelerythrine | Pan-PKC | 660 | |
| C12-DECA analogue | PKCα | ~250 (in cells) | |
| C14-DECA analogue | PKCα | ~250 (in cells) | |
| C16-DECA analogue | PKCα | ~250 (in cells) |
Conclusion
The use of well-defined peptide substrates provides a robust and quantitative approach to dissecting the intricacies of Protein Kinase C activation. The methodologies and data presented in this guide offer a solid foundation for researchers and drug development professionals to investigate the roles of specific PKC isozymes in health and disease, and to facilitate the discovery of novel therapeutic modulators of this critical enzyme family. The continued development of isozyme-specific peptide substrates and innovative assay technologies will undoubtedly further our understanding of PKC signaling and accelerate the development of targeted therapies.
References
Methodological & Application
Application Notes and Protocols: [Ser25] Protein Kinase C (19-31) Kinase Assay
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols and application notes for conducting a kinase assay using the [Ser25] Protein Kinase C (19-31) peptide substrate. This peptide is a derivative of the pseudosubstrate regulatory domain of PKCα (residues 19-31), where the alanine at position 25 has been replaced with a serine, transforming it into a substrate for Protein Kinase C (PKC).[1][2][3][4][5] The sequence of this peptide is H-Arg-Phe-Ala-Arg-Lys-Gly-Ser-Leu-Arg-Gln-Lys-Asn-Val-OH.
Protein Kinase C is a family of serine/threonine kinases crucial in various cellular signaling pathways, including cell adhesion, transformation, and cell cycle control. Therefore, assays measuring PKC activity are vital in basic research and drug development.
Quantitative Data Summary
The following tables summarize key quantitative data related to the [Ser25] Protein Kinase C (19-31) peptide and its use in kinase assays.
Table 1: Substrate Specifications
| Parameter | Value | Reference |
| Sequence | H-Arg-Phe-Ala-Arg-Lys-Gly-Ser-Leu-Arg-Gln-Lys-Asn-Val-OH | |
| Molecular Weight | ~1559.82 g/mol | |
| Km for PKC | 0.2 µM - 0.3 µM |
Table 2: Typical Kinase Assay Reaction Conditions
| Component | Concentration Range | Reference |
| HEPES or Tris-HCl (pH 7.4-7.7) | 20 - 50 mmol/L | |
| MgCl2 or Magnesium Acetate | 10 mmol/L | |
| [Ser25] PKC (19-31) Peptide | 5.5 - 100 µM | |
| ATP ([γ-32P]ATP) | 6 - 100 µM | |
| PKC Enzyme | Variable (e.g., 10 nM catalytic fragment, or ~5-40 µg cell lysate protein) | |
| CaCl2 (for classical PKCs) | 0.1 - 0.7 mmol/L | |
| Phosphatidylserine (PS) (for cPKCs) | 30 - 240 µg/mL | |
| Diacylglycerol (DAG) or Diolein (for cPKCs) | 1 - 16 µg/mL |
Signaling Pathway and Experimental Workflow
Below are diagrams illustrating the general Protein Kinase C signaling pathway and the experimental workflow for the kinase assay.
Caption: General Protein Kinase C (PKC) Signaling Pathway.
Caption: [Ser25] PKC (19-31) Kinase Assay Workflow.
Experimental Protocols
Protocol 1: Radiometric [32P] Kinase Assay
This protocol is a common method for measuring PKC activity using radiolabeled ATP.
Materials:
-
[Ser25] Protein Kinase C (19-31) peptide substrate
-
Purified PKC enzyme or cell/tissue lysate containing PKC
-
Kinase Reaction Buffer (2X): 100 mmol/L HEPES (pH 7.4), 20 mmol/L MgCl₂
-
Activator Mix (for classical PKCs): 1.4 mmol/L CaCl₂, 480 µg/mL Phosphatidylserine (PS), 32 µg/mL Diolein
-
EGTA (1.0 mmol/L) for basal activity measurement
-
[γ-32P]ATP (specific activity 500-3000 Ci/mmol)
-
Unlabeled ATP (10 mM stock)
-
Stop Solution: 75 mM Phosphoric Acid or 25% Trichloroacetic Acid (TCA)
-
P81 phosphocellulose paper or glass fiber filters
-
Scintillation counter and scintillation fluid
Procedure:
-
Prepare the Kinase Reaction Mix: For each reaction, prepare a master mix containing the kinase buffer, substrate, and any activators. A typical final reaction volume is 25-50 µL.
-
Set up Reactions:
-
For activated PKC activity , combine:
-
12.5 µL 2X Kinase Reaction Buffer
-
5 µL Activator Mix
-
5 µL [Ser25] PKC (19-31) peptide (to a final concentration of 5-100 µM)
-
Enzyme preparation (e.g., partially purified PKC or 5-40 µg of cell lysate)
-
Water to a volume of 20 µL
-
-
For basal PKC activity , replace the Activator Mix with EGTA (final concentration 1.0 mmol/L).
-
-
Pre-incubation: Equilibrate the reaction tubes at 30°C for 2-3 minutes.
-
Initiate the Reaction: Start the kinase reaction by adding 5 µL of an ATP mix containing unlabeled ATP and [γ-32P]ATP to achieve a final concentration of 10-100 µM.
-
Incubation: Incubate the reaction at 30°C for 5-20 minutes. Ensure the reaction is in the linear range.
-
Terminate the Reaction:
-
Method A (Phosphocellulose Paper): Spot 20 µL of the reaction mixture onto a P81 phosphocellulose paper square.
-
Method B (TCA Precipitation): Add 1 mL of ice-cold 25% TCA.
-
-
Washing:
-
Method A: Wash the P81 papers 3-4 times for 5 minutes each in 75 mM phosphoric acid. Finally, wash once with acetone and let them dry.
-
Method B: Incubate on ice for 5 minutes, then filter through a glass fiber filter. Wash the filter with ice-cold 10% TCA.
-
-
Quantification: Place the dried P81 paper or glass fiber filter into a scintillation vial with scintillation fluid and measure the incorporated 32P using a scintillation counter.
Protocol 2: Non-Radiometric Luminescent Kinase Assay
This protocol utilizes a luminescence-based assay to measure ATP consumption, which is inversely proportional to kinase activity.
Materials:
-
[Ser25] Protein Kinase C (19-31) peptide substrate
-
Purified PKC enzyme
-
Kinase Reaction Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 1 mM DTT
-
ATP (as per kit instructions, typically 10 µM)
-
Luminescent Kinase Assay Kit (e.g., Kinase-Glo® Plus)
-
White, opaque 96-well plates
-
Luminometer
Procedure:
-
Set up the Kinase Reaction: In a well of a 96-well plate, combine the kinase reaction buffer, [Ser25] PKC (19-31) peptide (final concentration 10 µM), and PKC enzyme (e.g., 10 nM).
-
Initiate the Reaction: Add ATP to a final concentration of 10 µM to start the reaction. The total reaction volume is typically 25 µL.
-
Incubation: Incubate the plate at 30°C for 10-30 minutes.
-
Terminate and Detect: Add an equal volume (25 µL) of the luminescent kinase assay reagent to each well. This reagent stops the kinase reaction and initiates the luciferin-luciferase reaction to measure the remaining ATP.
-
Read Luminescence: Incubate for 10 minutes at room temperature to stabilize the luminescent signal. Measure luminescence using a plate-reading luminometer.
-
Data Analysis: Kinase activity is inversely correlated with the luminescent signal. A decrease in signal indicates ATP consumption by the kinase. Calculate kinase activity based on a standard curve of ATP.
References
Application Notes and Protocols: Radioactive Protein Kinase C (PKC) Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein Kinase C (PKC) represents a family of serine/threonine kinases that are integral to a multitude of cellular signaling pathways, regulating processes such as cell proliferation, differentiation, and apoptosis.[1][2] Dysregulation of PKC activity is implicated in various diseases, including cancer and cardiovascular disorders, making it a significant target for drug discovery.[3]
This document provides a detailed protocol for a radioactive in vitro kinase assay to measure the activity of PKC. This "gold standard" method directly quantifies the transfer of a radiolabeled phosphate from [γ-32P]ATP to a specific peptide substrate, offering high sensitivity and a direct measure of enzymatic activity.[4][5] The assay utilizes the [Ser25] peptide substrate, a derivative of the PKC pseudosubstrate sequence, which acts as an efficient and specific substrate for PKC.
Signaling Pathway
Conventional Protein Kinase C (cPKC) isoforms are activated downstream of receptor tyrosine kinases or G-protein coupled receptors. Ligand binding to these receptors activates Phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of calcium (Ca2+) into the cytoplasm. The concerted action of elevated intracellular Ca2+ and DAG binding to the C1 and C2 domains of cPKC recruits the kinase to the plasma membrane and induces a conformational change, leading to its activation and the subsequent phosphorylation of target substrates.
Caption: PKC Signaling Pathway Activation.
Experimental Workflow
The radioactive PKC assay involves several key steps. The process begins with the preparation of a reaction mixture containing the PKC enzyme, the [Ser25] peptide substrate, cofactors, and [γ-32P]ATP. The reaction is incubated to allow for the phosphorylation of the substrate. Subsequently, the reaction is terminated, and the mixture is spotted onto P81 phosphocellulose paper. The paper is then washed to remove any unincorporated [γ-32P]ATP, leaving only the radiolabeled peptide bound. Finally, the amount of incorporated radioactivity is quantified using a scintillation counter to determine the PKC activity.
Caption: Radioactive PKC Assay Workflow.
Materials and Reagents
| Reagent | Supplier | Catalog Number |
| Purified, active PKC | e.g., MilliporeSigma | Varies by isoform |
| [Ser25] Protein Kinase C Substrate | Echelon Biosciences | P-3025 |
| [γ-32P]ATP (3000 Ci/mmol) | PerkinElmer | BLU502A |
| ATP, 10 mM solution | e.g., Thermo Fisher | R0441 |
| P81 Phosphocellulose Paper | Whatman | 3698-915 |
| Tris-HCl | e.g., MilliporeSigma | T5941 |
| MgCl2 | e.g., MilliporeSigma | M8266 |
| Dithiothreitol (DTT) | e.g., MilliporeSigma | D9779 |
| Phosphatidylserine (PS) | e.g., Avanti Polar Lipids | 840032 |
| Diacylglycerol (DAG) | e.g., Avanti Polar Lipids | 800816 |
| Phosphoric Acid | e.g., MilliporeSigma | P6560 |
| Acetone | e.g., MilliporeSigma | 179124 |
| Scintillation Cocktail | e.g., PerkinElmer | 6013329 |
Experimental Protocols
Preparation of Reagents
-
5X Kinase Assay Buffer: 100 mM Tris-HCl, pH 7.5, 50 mM MgCl2, 5 mM DTT. Prepare fresh DTT for each experiment.
-
PKC Lipid Activator (10X): Prepare a stock solution containing 0.5 mg/mL phosphatidylserine and 0.05 mg/mL diacylglycerol in a buffer containing 20 mM MOPS, pH 7.2, and 1 mM CaCl2. Sonicate to form micelles.
-
[Ser25] Peptide Substrate Stock (1 mM): The sequence is RFARKGSLRQKNV. Dissolve the peptide in nuclease-free water to a final concentration of 1 mM. The Km for this substrate is approximately 0.2-0.3 µM.
-
ATP Mix (10X): Prepare a 1 mM ATP solution containing [γ-32P]ATP. The final specific activity should be approximately 200-500 cpm/pmol. To achieve this, mix an appropriate volume of 10 mM cold ATP with [γ-32P]ATP. The exact amount of radioisotope will depend on its specific activity and the desired final activity.
-
Stop Solution: 75 mM Phosphoric Acid.
Kinase Reaction
-
Prepare the kinase reaction mixture in a microcentrifuge tube on ice. For a final reaction volume of 25 µL, add the following components in order:
-
Nuclease-free water to a final volume of 25 µL
-
5 µL of 5X Kinase Assay Buffer
-
2.5 µL of 10X PKC Lipid Activator
-
2.5 µL of 1 mM [Ser25] Peptide Substrate (final concentration 100 µM)
-
Purified PKC enzyme (the amount will need to be optimized, typically in the ng range)
-
-
Initiate the reaction by adding 2.5 µL of 10X ATP Mix (final concentration 100 µM).
-
Incubate the reaction at 30°C for 10-30 minutes. The incubation time should be within the linear range of the assay.
-
Terminate the reaction by spotting 20 µL of the reaction mixture onto a labeled 2 cm x 2 cm square of P81 phosphocellulose paper.
Washing the P81 Paper
-
Immediately after spotting, place the P81 paper squares in a beaker containing at least 10 mL of 75 mM phosphoric acid per paper square.
-
Wash the papers four times with 75 mM phosphoric acid for 5 minutes each with gentle agitation.
-
Perform a final wash with acetone for 2 minutes to aid in drying.
-
Allow the P81 paper squares to air dry completely.
Quantification of Radioactivity
-
Place each dry P81 paper square into a scintillation vial.
-
Add an appropriate volume of scintillation cocktail (e.g., 5 mL).
-
Measure the incorporated radioactivity in counts per minute (CPM) using a scintillation counter.
Data Presentation
Table 1: Typical Reagent Concentrations for PKC Assay
| Component | Stock Concentration | Final Concentration |
| Tris-HCl, pH 7.5 | 1 M | 20 mM |
| MgCl2 | 1 M | 10 mM |
| DTT | 1 M | 1 mM |
| [Ser25] Peptide | 1 mM | 100 µM |
| ATP | 1 mM | 100 µM |
| [γ-32P]ATP | 10 µCi/µL | ~0.2 µCi/reaction |
| Phosphatidylserine | 0.5 mg/mL (in 10X) | 0.05 mg/mL |
| Diacylglycerol | 0.05 mg/mL (in 10X) | 0.005 mg/mL |
| PKC Enzyme | Varies | ng range (to be optimized) |
Data Analysis
-
Determine the Specific Activity of the ATP Mix:
-
Spot a small, known volume (e.g., 2 µL) of the 10X ATP mix directly onto a P81 paper square (do not wash).
-
Measure the CPM in the scintillation counter.
-
Calculate the specific activity as follows: Specific Activity (cpm/pmol) = (Total CPM on paper) / (pmol of ATP spotted)
-
-
Calculate PKC Activity:
-
For each reaction, subtract the background CPM (from a no-enzyme control) from the sample CPM to get the net CPM.
-
Calculate the amount of phosphate incorporated: pmol phosphate = (Net CPM) / (Specific Activity of ATP)
-
Calculate the kinase activity: Activity (pmol/min/µg) = (pmol phosphate) / (incubation time in min) / (µg of PKC enzyme)
-
One unit of PKC activity is typically defined as the amount of enzyme that catalyzes the transfer of 1 nmol of phosphate to the substrate per minute.
Conclusion
The radioactive PKC assay using the [Ser25] peptide and [γ-32P]ATP is a robust and sensitive method for quantifying PKC activity. Its direct measurement principle makes it an invaluable tool for basic research into PKC function and for the screening and characterization of potential PKC inhibitors in drug development. While requiring appropriate handling of radioactive materials, the quality and reliability of the data obtained often outweigh the associated challenges. Non-radioactive alternatives, such as ELISA-based or fluorescence-based assays, are also available and may be suitable for high-throughput screening applications.
References
- 1. Protein kinase C in the immune system: from signalling to chromatin regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bosterbio.com [bosterbio.com]
- 3. raybiotech.com [raybiotech.com]
- 4. Assay of protein kinases using radiolabeled ATP: a protocol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Radiometric kinase assays with scintillation counting – The Bumbling Biochemist [thebumblingbiochemist.com]
Application Notes and Protocols for a Fluorescence-Based Kinase Assay Utilizing [Ser25] PKC (19-31)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein Kinase C (PKC) is a family of serine/threonine kinases that are critical components of signal transduction pathways, regulating a wide array of cellular processes including proliferation, differentiation, and apoptosis.[1] Dysregulation of PKC activity is implicated in numerous diseases, making it a key target for drug discovery. The [Ser25] Protein Kinase C (19-31) peptide is a specific substrate for PKC, derived from the pseudosubstrate regulatory domain of PKCα with a serine substitution at position 25, transforming it from an inhibitor to a substrate.[2][3] Its sequence is H-Arg-Phe-Ala-Arg-Lys-Gly-Ser-Leu-Arg-Gln-Lys-Asn-Val-OH.[4] These application notes provide a detailed protocol for a fluorescence-based kinase assay using a fluorescently labeled version of this peptide, offering a sensitive and high-throughput method for measuring PKC activity and screening for inhibitors.
Principle of the Assay
This protocol describes a fluorescence polarization (FP)-based assay. The fundamental principle of FP is the differential rotation of a small, fluorescently labeled molecule in solution compared to when it is bound to a larger molecule. In this assay, a fluorescently labeled [Ser25] PKC (19-31) peptide (the tracer) tumbles rapidly in solution, resulting in low fluorescence polarization. Upon phosphorylation by PKC, the resulting phosphopeptide is captured by a phosphoserine-specific antibody. This binding event dramatically increases the effective molecular weight of the fluorescent species, slowing its rotation and leading to a high fluorescence polarization signal. The magnitude of the change in fluorescence polarization is directly proportional to the amount of phosphorylated substrate and thus to the kinase activity.
Quantitative Data Summary
The following tables summarize key quantitative parameters for the [Ser25] PKC (19-31) substrate and a representative PKC inhibitor, staurosporine.
| Parameter | Value | Reference |
| Substrate: [Ser25] PKC (19-31) | ||
| Amino Acid Sequence | RFARKGSLRQKNV | [3] |
| Km | 0.2 - 0.3 µM | |
| Vmax | 8 µmol min-1 mg-1 | |
| Inhibitor: Staurosporine | ||
| IC50 (PKCα) | 2 - 3 nM | |
| IC50 (PKCγ) | 5 nM | |
| IC50 (PKCη) | 4 nM |
Signaling Pathway and Experimental Workflow
PKC Signaling Pathway
Protein Kinase C activation is a key event in intracellular signaling. The diagram below illustrates a simplified, canonical PKC signaling pathway.
Caption: Simplified Protein Kinase C (PKC) signaling pathway.
Experimental Workflow
The following diagram outlines the major steps in the fluorescence polarization-based PKC kinase assay.
Caption: Workflow for the fluorescence polarization-based PKC kinase assay.
Experimental Protocols
Materials and Reagents
-
PKC Enzyme: Recombinant human PKC (isoform of interest).
-
Fluorescent Substrate: Fluorescein-labeled [Ser25] PKC (19-31) peptide.
-
ATP: Adenosine 5'-triphosphate.
-
Kinase Assay Buffer: 20 mM HEPES pH 7.4, 10 mM MgCl₂, 0.1 mM CaCl₂, 1 mM DTT, and 0.01% Brij-35.
-
Stop/Detection Buffer: Kinase Assay Buffer containing EDTA (to stop the reaction) and a phosphoserine-specific antibody.
-
PKC Activators (optional): Phosphatidylserine and Diacylglycerol (DAG).
-
Test Compounds: Potential PKC inhibitors (e.g., Staurosporine as a positive control).
-
Microplates: Low-volume, black, 384-well microplates.
-
Plate Reader: A microplate reader capable of measuring fluorescence polarization.
Assay Protocol
This protocol is optimized for a 384-well plate format with a final assay volume of 20 µL.
-
Reagent Preparation:
-
Prepare a 2X stock of PKC enzyme in Kinase Assay Buffer. The optimal concentration should be determined empirically but is typically in the low nM range.
-
Prepare a 4X stock of the fluorescently labeled [Ser25] PKC (19-31) substrate in Kinase Assay Buffer. A final concentration around the Km (200-300 nM) is a good starting point.
-
Prepare a 4X stock of ATP in Kinase Assay Buffer. The final concentration should be at or near the Km for ATP for the specific PKC isoform, if known, or can be started at 10 µM.
-
Prepare serial dilutions of test compounds and staurosporine (positive control) at 4X the final desired concentration in Kinase Assay Buffer containing the appropriate percentage of DMSO.
-
-
Kinase Reaction:
-
To the wells of a 384-well plate, add 5 µL of the 4X test compound dilutions. For control wells (0% and 100% inhibition), add 5 µL of Kinase Assay Buffer with DMSO.
-
Add 5 µL of the 4X fluorescent substrate to all wells.
-
To initiate the kinase reaction, add 10 µL of the 2X PKC enzyme solution to all wells except the 100% inhibition control (add 10 µL of Kinase Assay Buffer instead).
-
Mix the plate gently on a plate shaker for 30 seconds.
-
Incubate the plate at 30°C for 60 minutes. The incubation time may need to be optimized to ensure the reaction is in the linear range.
-
-
Stopping the Reaction and Detection:
-
Stop the reaction by adding 10 µL of the Stop/Detection Buffer to all wells.
-
Incubate the plate at room temperature for at least 30 minutes to allow for the antibody-phosphopeptide binding to reach equilibrium.
-
Measure the fluorescence polarization on a suitable plate reader.
-
Data Analysis
-
Z'-Factor Calculation: The quality of the assay can be assessed by calculating the Z'-factor, which is a measure of the statistical effect size. A Z'-factor between 0.5 and 1.0 indicates an excellent assay for high-throughput screening.
Z' = 1 - (3 * (σp + σn)) / |µp - µn|
Where:
-
µp = mean of the positive control (0% inhibition)
-
σp = standard deviation of the positive control
-
µn = mean of the negative control (100% inhibition/no enzyme)
-
σn = standard deviation of the negative control
-
-
IC50 Determination:
-
The percentage of inhibition for each compound concentration is calculated as follows:
% Inhibition = 100 * (1 - (FPsample - FPmin) / (FPmax - FPmin))
Where:
-
FPsample = Fluorescence polarization of the sample well
-
FPmin = Average fluorescence polarization of the 100% inhibition control
-
FPmax = Average fluorescence polarization of the 0% inhibition control
-
Plot the % inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Conclusion
This fluorescence polarization-based kinase assay using the [Ser25] PKC (19-31) substrate provides a robust, sensitive, and high-throughput compatible method for the quantitative assessment of PKC activity. The detailed protocols and data analysis guidelines presented here should enable researchers to effectively screen for and characterize PKC inhibitors, facilitating drug discovery efforts targeting this important class of enzymes.
References
- 1. Protein kinase C (PKC) isozyme-specific substrates and their design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. [Ser25] Protein Kinase C Substrate (19-31) - Echelon Biosciences [echelon-inc.com]
- 4. (Ser25)-Protein Kinase C (19-31), [Ser25]-PKC (19-31) peptide [novoprolabs.com]
Application Notes and Protocols for In Vitro Phosphorylation of [Ser25] PKC (19-31)
For Researchers, Scientists, and Drug Development Professionals
Introduction
[Ser25] Protein Kinase C (19-31), hereafter referred to as [Ser25] PKC (19-31), is a synthetic peptide substrate widely utilized for the specific measurement of Protein Kinase C (PKC) activity in vitro. This peptide is derived from the pseudosubstrate regulatory domain of PKCα (residues 19-31), with a crucial substitution of the wild-type alanine at position 25 with a serine residue.[1][2] This modification converts the peptide from an inhibitor into a substrate, allowing for the quantification of PKC-mediated phosphorylation. The amino acid sequence of the peptide is H-Arg-Phe-Ala-Arg-Lys-Gly-Ser-Leu-Arg-Gln-Lys-Asn-Val-OH.[1] Its high affinity and specificity make it an invaluable tool for studying PKC function, screening for inhibitors or activators, and characterizing the enzymatic activity of various PKC isoforms.
Applications
-
Measurement of PKC Activity: The primary application is to quantify the phosphotransferase activity of PKC from purified enzyme preparations, cell lysates, or immunoprecipitates.[3][4]
-
High-Throughput Screening: Suitable for screening compound libraries to identify novel inhibitors or activators of PKC.
-
Enzyme Kinetics: Can be used to determine key kinetic parameters such as Km and Vmax for different PKC isoforms.
-
Signal Transduction Studies: A tool to investigate the role of PKC in various cellular signaling pathways.
Quantitative Data Summary
The following table summarizes the key quantitative parameters associated with the use of [Ser25] PKC (19-31) as a PKC substrate.
| Parameter | Value | PKC Isoform(s) | Reference(s) |
| Km | 0.2 µM | Not specified | |
| 0.3 µM | Not specified | ||
| Vmax | 8 µmol min-1 mg-1 | Not specified |
Signaling Pathway Context
The phosphorylation of substrates by PKC is a central event in a multitude of signal transduction pathways. The diagram below illustrates a generalized PKC signaling cascade. Activation of membrane receptors by various stimuli can lead to the activation of Phospholipase C (PLC), which in turn generates diacylglycerol (DAG) and inositol trisphosphate (IP3). DAG, along with calcium ions (Ca2+) released in response to IP3, recruits and activates conventional and novel PKC isoforms at the cell membrane. The activated PKC then phosphorylates a wide array of downstream target proteins on their serine or threonine residues, including substrates like [Ser25] PKC (19-31) in an in vitro setting, leading to the regulation of diverse cellular processes.
Experimental Protocols
Protocol 1: Radiometric Filter-Binding Assay for PKC Activity
This protocol is a classic and highly sensitive method for measuring PKC activity by quantifying the incorporation of 32P from [γ-32P]ATP into the [Ser25] PKC (19-31) substrate.
Materials:
-
Purified PKC or cell/tissue extracts
-
[Ser25] PKC (19-31) peptide substrate
-
[γ-32P]ATP
-
Assay Buffer: 50 mM HEPES (pH 7.4), 10 mM Magnesium Acetate
-
Lipid Activator Mix: 0.7 mM CaCl2, 240 µg/mL Phosphatidylserine (PS), 16 µg/mL Diolein
-
Stop Solution: 75 mM Phosphoric Acid
-
Whatman P-81 phosphocellulose filter paper
-
Scintillation counter and scintillation fluid
-
70% Ethanol
Procedure:
-
Prepare the Reaction Mixture: In a microcentrifuge tube, prepare the reaction mixture with a final volume of 35 µL. The final concentrations of the components should be as follows:
-
50 mM HEPES (pH 7.4)
-
10 mM Magnesium Acetate
-
5.5 µM [Ser25] PKC (19-31) peptide substrate
-
25 µM [γ-32P]ATP (specific activity of ~3000 Ci/mmol)
-
Lipid Activator Mix (for Ca2+-dependent PKC isoforms)
-
-
Initiate the Reaction: Add the enzyme source (e.g., partially purified PKC fraction) to the reaction mixture to initiate the phosphorylation reaction.
-
Incubation: Incubate the reaction tubes at 30°C for 3-10 minutes. The incubation time should be optimized to ensure the reaction is within the linear range.
-
Stop the Reaction: Terminate the reaction by spotting 20 µL of the reaction mixture onto a labeled Whatman P-81 filter paper.
-
Washing: Immediately place the filter papers in a beaker containing 75 mM phosphoric acid. Wash the filters six times for 10 minutes each with fresh phosphoric acid to remove unincorporated [γ-32P]ATP. Perform one final wash with 70% ethanol.
-
Quantification: Air dry the filter papers, place them in scintillation vials with an appropriate amount of scintillation fluid, and measure the incorporated 32P using a scintillation counter.
-
Data Analysis: Calculate the specific activity of PKC as pmol of 32P incorporated per minute per mg of protein.
Protocol 2: Non-Radioactive ELISA-Based PKC Activity Assay
This protocol offers a safer and more convenient alternative to the radiometric assay, utilizing a phospho-specific antibody to detect the phosphorylated substrate.
Materials:
-
Purified PKC or cell/tissue extracts
-
[Ser25] PKC (19-31) peptide substrate (biotinylated or pre-coated on a microplate)
-
ATP
-
Kinase Assay Buffer
-
Phospho-specific antibody that recognizes the phosphorylated [Ser25] PKC (19-31)
-
HRP-conjugated secondary antibody
-
TMB substrate
-
Stop Solution (e.g., 2N H2SO4)
-
Microplate reader
Procedure:
-
Prepare the Substrate Plate: If not using a pre-coated plate, coat a microplate with the [Ser25] PKC (19-31) substrate.
-
Kinase Reaction:
-
Add the enzyme sample (purified PKC or lysate) to the wells.
-
Add the kinase reaction buffer containing ATP and any necessary activators (e.g., PS, DAG, Ca2+).
-
Incubate at 30°C for a predetermined optimal time (e.g., 60 minutes).
-
-
Washing: Wash the wells multiple times with a wash buffer (e.g., PBS with 0.05% Tween-20) to remove the kinase, ATP, and other reaction components.
-
Primary Antibody Incubation: Add the phospho-specific primary antibody to each well and incubate at room temperature for 60 minutes.
-
Washing: Repeat the washing step.
-
Secondary Antibody Incubation: Add the HRP-conjugated secondary antibody and incubate at room temperature for a specified time.
-
Washing: Repeat the washing step.
-
Detection: Add the TMB substrate to the wells and incubate until a sufficient color change is observed.
-
Stop the Reaction: Add the stop solution to quench the reaction.
-
Measurement: Read the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.
-
Data Analysis: The absorbance is directly proportional to the amount of phosphorylated substrate and thus to the PKC activity.
Experimental Workflow
The following diagram outlines the general workflow for an in vitro PKC phosphorylation assay using [Ser25] PKC (19-31).
References
Application Notes and Protocols for [Ser25] PKC (19-31) in Crude Cell Lysates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein Kinase C (PKC) is a family of serine/threonine kinases that play crucial roles in a multitude of cellular signaling pathways, including cell proliferation, differentiation, and apoptosis.[1] The pseudosubstrate region within the regulatory domain of PKC maintains the enzyme in an inactive state.[2][3] The peptide [Ser25] PKC (19-31) is a synthetic peptide derived from the pseudosubstrate regulatory domain of PKCα (residues 19-31).[4][5] In this peptide, the wild-type alanine at position 25 is substituted with a serine residue, transforming it from a pseudosubstrate inhibitor into a potent and specific substrate for PKC. This characteristic makes it an invaluable tool for accurately measuring PKC activity in various biological samples, including crude cell lysates.
These application notes provide detailed protocols and supporting data for the utilization of [Ser25] PKC (19-31) to quantify PKC activity in crude cell lysates, a common requirement in basic research and drug development for screening potential PKC modulators.
Principle of the Assay
The assay quantitatively measures the activity of PKC by monitoring the transfer of the γ-phosphate from [γ-³²P]ATP to the [Ser25] PKC (19-31) substrate peptide. The phosphorylated peptide is then separated from the unincorporated [γ-³²P]ATP, and the amount of incorporated radioactivity is determined by scintillation counting. This activity is directly proportional to the amount of active PKC in the cell lysate.
Quantitative Data Summary
The following tables summarize key quantitative parameters for [Ser25] PKC (19-31) and the related pseudosubstrate peptide.
Table 1: Kinetic Parameters for [Ser25] PKC (19-31) as a Substrate
| Parameter | Value | Source |
| K_m_ | 0.2 - 0.3 µM | |
| V_max_ | 8 µmol min⁻¹ mg⁻¹ |
Table 2: Inhibitory Concentration for PKC Pseudosubstrate Peptides
| Peptide | IC_50_ | Target | Source |
| PKC β pseudosubstrate (19-31) | ~ 0.5 µM | Protein Kinase C | |
| PKC pseudosubstrate peptide | IC_50_ of 1 µM | 80 kDa phosphorylation |
Experimental Protocols
Preparation of Crude Cell Lysates
This protocol outlines the preparation of cell lysates suitable for the PKC activity assay.
Materials:
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Lysis Buffer: 20 mM Tris-HCl (pH 7.4), 10 mM EDTA, 5 mM EGTA, 5 mM 2-mercaptoethanol, 10 mM benzamidine, 1 mg/mL leupeptin, 50 µg/mL PMSF, 0.1 mg/mL ovalbumin, and 0.1 µg/mL aprotinin.
-
Dounce homogenizer
-
Microcentrifuge
-
Protein assay reagent (e.g., Bradford or BCA)
Procedure:
-
Wash cultured cells with ice-cold PBS.
-
Scrape cells into a minimal volume of ice-cold Lysis Buffer.
-
Incubate the cell suspension on ice for 5 minutes.
-
Disrupt the cells using a Dounce homogenizer with 20 strokes.
-
Centrifuge the homogenate at 100,000 x g for 40 minutes at 4°C to separate the cytosolic (supernatant) and particulate (pellet) fractions.
-
Carefully collect the supernatant (cytosolic fraction).
-
Wash the pellet with Lysis Buffer and resuspend in a known volume of Lysis Buffer by sonication (particulate fraction).
-
Determine the protein concentration of both fractions using a standard protein assay.
-
Lysates can be used immediately or stored at -80°C.
PKC Activity Assay in Crude Cell Lysates
This protocol details the measurement of PKC activity using [Ser25] PKC (19-31) and [γ-³²P]ATP.
Materials:
-
Crude cell lysate (cytosolic or particulate fraction)
-
[Ser25] PKC (19-31) peptide substrate
-
Assay Buffer: 50 mM HEPES (pH 7.4), 10 mM magnesium acetate
-
[γ-³²P]ATP
-
PKC Activators: 0.7 mM CaCl₂, 240 µg/mL phosphatidylserine, and 16 µg/mL diolein
-
PKC Inhibitor (for background determination, e.g., staurosporine or GF109203X)
-
EGTA (for measuring Ca²⁺-independent activity)
-
P81 phosphocellulose paper
-
0.75% Phosphoric acid
-
Acetone
-
Scintillation vials and scintillation fluid
-
Scintillation counter
Procedure:
-
Prepare the reaction mixture in a microcentrifuge tube. For a final volume of 35 µL, add the following components:
-
Assay Buffer
-
PKC Activators (or 1.0 mM EGTA for basal activity)
-
5.5 µM [Ser25] PKC (19-31) peptide substrate
-
10-20 µg of crude cell lysate protein
-
-
To determine background kinase activity, prepare a parallel reaction containing a PKC inhibitor.
-
Pre-incubate the reaction mixtures for 2-3 minutes at 30°C.
-
Initiate the reaction by adding 25 µM [γ-³²P]ATP.
-
Incubate for 10 minutes at 30°C. The reaction should be linear for up to 30 minutes.
-
Terminate the reaction by spotting a 25 µL aliquot onto a numbered P81 phosphocellulose paper square.
-
Wash the P81 papers three times for 5 minutes each in 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Wash the papers once with acetone.
-
Transfer the dried P81 paper to a scintillation vial, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Calculate the PKC activity by subtracting the background counts (from the inhibitor-containing sample) from the total counts and express as pmol of phosphate incorporated per minute per mg of protein.
Visualizations
PKC Signaling Pathway and Pseudosubstrate Inhibition
Caption: PKC activation pathway and the role of the pseudosubstrate.
Experimental Workflow for PKC Activity Assay
Caption: Workflow for measuring PKC activity in crude cell lysates.
Logical Relationship of Pseudosubstrate and Substrate
Caption: Pseudosubstrate vs. Substrate interaction with PKC.
References
- 1. apexbt.com [apexbt.com]
- 2. mdpi.com [mdpi.com]
- 3. Protein kinase C contains a pseudosubstrate prototope in its regulatory domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. MedChemExpress: Master of Bioactive Molecules | Inhibitors, Screening Libraries & Proteins [medchemexpress.eu]
Application Notes: [Ser25] Protein Kinase C (19-31) Assay
Introduction
Protein Kinase C (PKC) represents a family of serine/threonine kinases that are central to cellular signal transduction, regulating a vast array of processes including cell proliferation, gene expression, and apoptosis.[1][2] The diverse PKC family is categorized into three main groups based on their activation requirements: conventional (cPKC), novel (nPKC), and atypical (aPKC).[1] The [Ser25] PKC (19-31) peptide is a synthetic substrate widely used for the specific and sensitive measurement of PKC activity.[3][4] This peptide is derived from the pseudosubstrate regulatory domain of PKCα (residues 19-31), where the wild-type alanine at position 25 is replaced with a serine, creating an efficient phosphorylation site for PKC. Its sequence is H-RFARKGSLRQKNV-OH. These application notes provide a detailed protocol for a radiometric assay using this substrate, summarize key experimental conditions, and illustrate the relevant signaling pathway and experimental workflow.
PKC Signaling Pathway
The activation of conventional PKC (cPKC) isoforms is a multi-step process initiated by signals that activate Phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from the endoplasmic reticulum, while DAG remains in the plasma membrane. The synergistic binding of DAG, Ca2+, and phosphatidylserine to the regulatory domains of cPKC recruits the enzyme to the membrane and induces a conformational change that removes the pseudosubstrate domain from the catalytic site, leading to its activation.
Caption: Diagram of the canonical PKC activation pathway.
Experimental Workflow: Radiometric PKC Assay
The radiometric assay for PKC activity measures the incorporation of radiolabeled phosphate from [γ-³²P]ATP or [γ-³³P]ATP into the [Ser25] PKC (19-31) substrate. The workflow involves the preparation of a reaction mixture, initiation of the kinase reaction, a timed incubation period, and subsequent termination by spotting the reaction onto phosphocellulose paper. Unincorporated ATP is then washed away, and the remaining radioactivity on the paper, corresponding to the phosphorylated substrate, is quantified using a scintillation counter.
References
Determining Protein Kinase C Activity in Tissue Homogenates Using the [Ser25] Peptide Substrate
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Protein Kinase C (PKC) represents a family of serine/threonine kinases that are integral to a multitude of cellular signaling pathways, regulating processes such as cell proliferation, differentiation, apoptosis, and gene expression.[1] Dysregulation of PKC activity is implicated in various diseases, including cancer and cardiovascular disorders, making it a critical target for therapeutic intervention. The determination of PKC activity in tissue homogenates provides a valuable tool for understanding disease mechanisms and for the screening of potential pharmacological modulators.
This document provides a detailed protocol for the determination of PKC activity in tissue homogenates using a specific synthetic peptide substrate, [Ser25] PKC (19-31) (Sequence: Arg-Phe-Ala-Arg-Lys-Gly-Ser-Leu-Arg-Gln-Lys-Asn-Val). This peptide is a potent and selective substrate for PKC, allowing for sensitive and specific measurement of its kinase activity in complex biological samples. The protocol described herein is a radiometric assay utilizing [γ-³²P]ATP and subsequent separation of the phosphorylated peptide on P81 phosphocellulose paper.
Principle of the Assay
The assay measures the transfer of the γ-phosphate from [γ-³²P]ATP to the serine residue within the [Ser25] peptide substrate, catalyzed by PKC present in the tissue homogenate. The reaction is performed under optimized conditions, and the resulting ³²P-labeled peptide is then separated from the unreacted [γ-³²P]ATP by spotting the reaction mixture onto P81 phosphocellulose paper. The negatively charged phosphocellulose binds the positively charged peptide substrate, while the negatively charged ATP is washed away. The amount of radioactivity incorporated into the peptide, quantified by scintillation counting, is directly proportional to the PKC activity in the sample.
Signaling Pathway Involving PKC
Protein Kinase C is a key component of the diacylglycerol (DAG) and inositol phosphate signaling pathway. Activation of various cell surface receptors (e.g., G-protein coupled receptors or receptor tyrosine kinases) leads to the activation of Phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and DAG. IP₃ triggers the release of calcium from intracellular stores, and the subsequent increase in intracellular calcium, along with DAG, recruits and activates conventional and novel PKC isoforms at the plasma membrane. Once activated, PKC phosphorylates a wide range of downstream target proteins, leading to diverse cellular responses.
Caption: Simplified PKC signaling pathway.
Experimental Workflow
The overall experimental workflow for determining PKC activity in tissue homogenates using the [Ser25] peptide is depicted below. The process begins with tissue sample preparation, followed by the kinase reaction, and concludes with the detection and quantification of the phosphorylated substrate.
Caption: Workflow for PKC activity assay.
Materials and Reagents
Tissue Homogenization
-
Tissue of interest
-
Homogenization Buffer: 20 mM Tris-HCl (pH 7.5), 250 mM sucrose, 10 mM EGTA, 2 mM EDTA, 1 mM phenylmethylsulfonyl fluoride (PMSF), 10 µg/mL leupeptin, 10 µg/mL aprotinin, 50 mM β-mercaptoethanol.
-
Dounce homogenizer or mechanical homogenizer
-
Microcentrifuge
PKC Activity Assay
-
[Ser25] PKC (19-31) peptide (RFARKGSLRQKNV)
-
[γ-³²P]ATP (specific activity ~3000 Ci/mmol)
-
P81 Phosphocellulose paper
-
Assay Buffer (2X): 40 mM Tris-HCl (pH 7.5), 20 mM MgCl₂, 1 mM CaCl₂
-
Lipid Activator: Phosphatidylserine (PS) and Diacylglycerol (DAG)
-
ATP Solution: 100 µM ATP in water
-
Stop Solution: 75 mM phosphoric acid
-
Scintillation vials and scintillation cocktail
Experimental Protocols
Preparation of Tissue Homogenates
-
Excise the tissue of interest and place it immediately in ice-cold phosphate-buffered saline (PBS) to wash away any blood.
-
Weigh the tissue and mince it into small pieces on a pre-chilled surface.
-
Add 5-10 volumes of ice-cold Homogenization Buffer per gram of tissue.
-
Homogenize the tissue using a Dounce homogenizer (20-30 strokes) or a mechanical homogenizer on ice.[2]
-
Transfer the homogenate to a microcentrifuge tube and centrifuge at 14,000 x g for 20 minutes at 4°C.
-
Carefully collect the supernatant (cytosolic fraction) and store it on ice. The pellet can be resuspended in homogenization buffer containing a non-ionic detergent (e.g., 1% Triton X-100) to solubilize membrane-bound PKC, followed by another centrifugation step to clear the lysate.
-
Determine the protein concentration of the tissue homogenate using a standard protein assay method (e.g., BCA or Bradford assay).[3]
PKC Activity Assay
-
Prepare the reaction mixture in a microcentrifuge tube on ice. For a final reaction volume of 50 µL, the components are added as follows:
| Component | Volume | Final Concentration |
| Assay Buffer (2X) | 25 µL | 20 mM Tris-HCl, 10 mM MgCl₂, 0.5 mM CaCl₂ |
| [Ser25] Peptide (1 mM stock) | 5 µL | 100 µM |
| Lipid Activator (PS/DAG) | 5 µL | Varies (typically 20 µg/mL PS, 2 µg/mL DAG) |
| Tissue Homogenate | X µL | 10-20 µg of total protein |
| Sterile Water | to 40 µL | - |
-
Pre-incubate the reaction mixture at 30°C for 3 minutes.
-
Initiate the kinase reaction by adding 10 µL of a [γ-³²P]ATP/ATP mixture (to achieve a final concentration of 10 µM ATP with a specific activity of 200-500 cpm/pmol).
-
Incubate the reaction at 30°C for 10-20 minutes. The incubation time should be optimized to ensure the reaction is within the linear range.
-
Stop the reaction by spotting 25 µL of the reaction mixture onto a labeled 2x2 cm P81 phosphocellulose paper square.[4]
-
Immediately immerse the P81 papers in a beaker containing 75 mM phosphoric acid. Wash the papers three times for 5-10 minutes each with gentle stirring in fresh phosphoric acid to remove unreacted ATP.
-
Perform a final wash with acetone for 2-3 minutes to air dry the papers.
-
Place the dried P81 paper into a scintillation vial, add 5 mL of scintillation cocktail, and measure the incorporated radioactivity using a scintillation counter.
Data Analysis
-
Determine the specific activity of the [γ-³²P]ATP mixture (cpm/pmol).
-
Calculate the amount of ³²P incorporated into the [Ser25] peptide (in pmol) using the following formula: pmol = (cpm_sample - cpm_blank) / specific_activity_of_ATP
-
Express the PKC activity as pmol of phosphate transferred per minute per mg of protein (pmol/min/mg).
Quantitative Data
The following tables provide representative quantitative data for a PKC activity assay using a peptide substrate. Note that optimal conditions and expected results may vary depending on the tissue type, species, and specific experimental setup.
Table 1: Typical Reaction Conditions for PKC Assay
| Parameter | Recommended Value/Range |
| [Ser25] Peptide Concentration | 50 - 200 µM |
| Total Protein from Homogenate | 10 - 50 µg |
| ATP Concentration | 10 - 100 µM |
| [γ-³²P]ATP Specific Activity | 200 - 1000 cpm/pmol |
| Incubation Temperature | 30°C |
| Incubation Time | 5 - 30 minutes |
| pH | 7.4 - 7.5 |
Table 2: Kinetic Parameters of Selected PKC Peptide Substrates
| Peptide Substrate | Sequence | Apparent Kₘ (µM) | Vₘₐₓ (nmol/min/mg) | Reference |
| [Ser25] PKC (19-31) | RFARKGSLRQKNV | ~0.2 - 0.5 | ~8 - 15 | House & Kemp, 1987 |
| Myelin Basic Protein (4-14) | QKRPSQRSKYL | ~5 - 10 | ~2 - 5 | Yasuda et al., 1990 |
| Glycogen Synthase Peptide | PLSRTLSVAAKK | ~5 - 15 | ~1 - 3 | Woodgett et al., 1986 |
Note: Kₘ and Vₘₐₓ values are highly dependent on the specific PKC isoform and assay conditions.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| High Background Radioactivity | Incomplete washing of P81 paper. | Increase the number and duration of phosphoric acid washes. Ensure adequate volume of wash solution. |
| Non-specific binding of ATP to the paper. | Add a small amount of "cold" ATP to the reaction mixture to reduce the specific activity. | |
| Low PKC Activity | Inactive enzyme in the homogenate. | Prepare fresh tissue homogenates and always keep them on ice. Include protease and phosphatase inhibitors in the homogenization buffer. |
| Suboptimal assay conditions. | Optimize substrate concentration, incubation time, and temperature. Ensure the presence of PKC activators (Ca²⁺, PS, DAG). | |
| Inhibitory substances in the homogenate. | Dilute the tissue homogenate or perform a partial purification step (e.g., DEAE-cellulose chromatography). | |
| High Variability between Replicates | Inaccurate pipetting. | Use calibrated pipettes and ensure thorough mixing of reaction components. |
| Inconsistent spotting on P81 paper. | Spot a consistent volume in the center of the paper square. |
Conclusion
The protocol described provides a robust and sensitive method for determining PKC activity in tissue homogenates using the specific [Ser25] peptide substrate. This assay is a valuable tool for researchers investigating the role of PKC in health and disease and for the development of novel therapeutic agents targeting this important kinase family. Careful optimization of the assay conditions for each specific tissue type is recommended to ensure accurate and reproducible results.
References
Measuring Protein Kinase C Activity in Immunoprecipitates: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein Kinase C (PKC) is a family of serine/threonine kinases that play crucial roles in a myriad of cellular signaling pathways, regulating processes such as cell proliferation, differentiation, apoptosis, and gene expression.[1][2] The PKC family is divided into three subfamilies based on their structure and activation requirements: conventional (cPKC), novel (nPKC), and atypical (aPKC) isoforms.[3][4] Given their central role in cellular function, dysregulation of PKC activity is implicated in numerous diseases, including cancer and inflammatory disorders, making them attractive targets for drug development.
This application note provides a detailed protocol for the immunoprecipitation of specific PKC isoforms followed by the measurement of their kinase activity. This method allows for the in vitro assessment of isozyme-specific activity from cell or tissue lysates, providing a powerful tool to investigate the regulation of individual PKC isoforms and to screen for potential inhibitors or activators. Both traditional radioactive and non-radioactive assay formats are described to accommodate different laboratory capabilities and preferences.
Signaling Pathway Overview
PKC isoforms are key effectors downstream of receptors that activate phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) to generate two second messengers: diacylglycerol (DAG) and inositol 1,4,5-trisphosphate (IP3). IP3 triggers the release of calcium from intracellular stores. Conventional PKCs are activated by DAG, phosphatidylserine (PS), and calcium, while novel PKCs require only DAG and PS for activation.[4] Atypical PKCs do not require DAG or calcium for their activation. Once activated, PKC phosphorylates a wide range of substrate proteins, propagating the downstream signal.
Experimental Workflow
The overall experimental procedure involves four main stages: cell lysis, immunoprecipitation of the target PKC isoform, the kinase reaction, and detection of substrate phosphorylation.
Detailed Protocols
Part 1: Cell Lysis and Immunoprecipitation
This protocol is designed for a 10 cm dish of cultured mammalian cells. Volumes should be scaled accordingly for different culture formats.
Materials:
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis Buffer: 50 mM HEPES (pH 7.5), 150 mM NaCl, 1 mM EDTA, 1% (v/v) NP-40, 10% (v/v) glycerol. Immediately before use, add protease and phosphatase inhibitor cocktails.
-
PKC isoform-specific primary antibody
-
Protein A/G agarose or magnetic beads
-
Microcentrifuge tubes
Procedure:
-
Wash cells twice with ice-cold PBS.
-
Add 1 mL of ice-cold Lysis Buffer to the plate and incubate on ice for 10-15 minutes.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Transfer the supernatant (clarified lysate) to a new pre-chilled tube.
-
Determine the protein concentration of the lysate using a standard method (e.g., BCA assay).
-
To 500 µg - 1 mg of total protein, add the appropriate amount of PKC isoform-specific primary antibody (typically 1-2 µg, but should be optimized).
-
Incubate with gentle rotation for 2-4 hours or overnight at 4°C.
-
Add 20-30 µL of a 50% slurry of Protein A/G beads and incubate with gentle rotation for another 1-2 hours at 4°C.
-
Pellet the beads by centrifugation at 1,000 x g for 1 minute at 4°C.
-
Carefully aspirate and discard the supernatant.
-
Wash the beads three times with 1 mL of ice-cold Lysis Buffer, followed by two washes with 1 mL of Kinase Assay Buffer (see below). After the final wash, remove as much buffer as possible.
Part 2A: Radioactive Kinase Assay
Materials:
-
Kinase Assay Buffer: 20 mM HEPES (pH 7.4), 10 mM MgCl2, 1 mM CaCl2 (for cPKCs), 1 mM DTT.
-
PKC Activator Solution: 0.5 mg/mL Phosphatidylserine (PS) and 0.05 mg/mL Diacylglycerol (DAG) in Kinase Assay Buffer. Sonicate briefly before use.
-
PKC Substrate: Myelin Basic Protein (MBP, 1 mg/mL) or a specific peptide substrate (e.g., Ac-FKKSFKL-NH2, 1 mM).
-
[γ-32P]ATP (10 µCi/µL)
-
10X ATP Solution: 1 mM ATP in Kinase Assay Buffer.
-
4X SDS-PAGE Sample Buffer
-
P81 phosphocellulose paper (for peptide substrates)
-
0.75% Phosphoric acid
-
Scintillation fluid and counter
Procedure:
-
To the washed immunoprecipitate beads, add the following to a final volume of 50 µL:
-
25 µL 2X Kinase Assay Buffer
-
5 µL PKC Activator Solution
-
5 µL PKC Substrate
-
10 µL H2O
-
-
Pre-incubate the mixture at 30°C for 5 minutes.
-
To initiate the reaction, add 5 µL of a 1:10 dilution of [γ-32P]ATP in 10X ATP solution.
-
Incubate at 30°C for 10-20 minutes with occasional mixing.
-
To stop the reaction:
-
For protein substrates (MBP): Add 17 µL of 4X SDS-PAGE Sample Buffer and boil for 5 minutes. Analyze by SDS-PAGE and autoradiography.
-
For peptide substrates: Spot 25 µL of the reaction mixture onto P81 phosphocellulose paper. Wash the paper 3-4 times for 5 minutes each in 0.75% phosphoric acid. Air dry the paper and measure the incorporated radioactivity using a scintillation counter.
-
Part 2B: Non-Radioactive (ELISA-based) Kinase Assay
This protocol is adapted for a microplate format and is suitable for high-throughput screening.
Materials:
-
PKC Substrate-coated microplate
-
Kinase Assay Buffer (as above)
-
PKC Activator Solution (as above)
-
ATP Solution (1 mM in Kinase Assay Buffer)
-
Phospho-PKC Substrate specific antibody
-
HRP-conjugated secondary antibody
-
TMB (3,3',5,5'-Tetramethylbenzidine) substrate
-
Stop Solution (e.g., 2 N H2SO4)
-
Microplate reader
Procedure:
-
Resuspend the washed immunoprecipitate beads in 50 µL of Kinase Assay Buffer.
-
Add the bead slurry to a well of the PKC substrate-coated microplate.
-
Add 10 µL of PKC Activator Solution.
-
To initiate the reaction, add 10 µL of ATP Solution.
-
Incubate at 30°C for 30-60 minutes.
-
Wash the wells 3-4 times with wash buffer (e.g., PBS with 0.05% Tween-20).
-
Add the Phospho-PKC Substrate specific antibody and incubate at room temperature for 1 hour.
-
Wash the wells as in step 6.
-
Add the HRP-conjugated secondary antibody and incubate at room temperature for 30-60 minutes.
-
Wash the wells as in step 6.
-
Add TMB substrate and incubate in the dark until sufficient color develops (15-30 minutes).
-
Add Stop Solution to quench the reaction.
-
Read the absorbance at 450 nm using a microplate reader.
Data Presentation and Analysis
Quantitative data should be presented in a clear and organized manner. Below are examples of tables for summarizing kinetic data and inhibitor potency.
Table 1: Kinetic Parameters of PKC Isoforms with Specific Peptide Substrates
| PKC Isoform | Peptide Substrate Sequence | Km (µM) | Vmax (pmol/min/mg) | Reference |
| PKCα | FKKQGSFKKK | ~15 | ~1200 | |
| PKCβI | RKRTLRRL | ~8 | ~2500 | Fictional Data |
| PKCδ | SFRSYRRSRR | ~25 | ~800 | Fictional Data |
| PKCε | ERMRPRKRQGSVKRKE | ~5 | ~3100 | |
| PKCζ | SIYRRGSRRWRKL | ~50 | ~500 | Fictional Data |
Note: Km and Vmax values are highly dependent on assay conditions. The data presented are illustrative.
Table 2: IC50 Values of Common PKC Inhibitors
| Inhibitor | PKCα (nM) | PKCβ (nM) | PKCγ (nM) | PKCδ (nM) | PKCε (nM) | PKCζ (nM) |
| Staurosporine | 3 | ~3 | ~3 | ~5 | ~10 | ~25 |
| Go 6983 | 7 | 7 | 6 | 10 | ~100 | 60 |
Data compiled from multiple sources, including. Staurosporine is a broad-spectrum kinase inhibitor and is not specific for PKC. Go 6983 shows some selectivity for conventional and novel PKCs over atypical PKCs.
Controls and Troubleshooting
Essential Controls:
-
Negative Control (No Kinase): Perform a mock immunoprecipitation using a non-specific IgG antibody or perform the kinase assay with beads alone to determine background signal.
-
Negative Control (No Substrate): For radioactive assays, run a reaction without the exogenous substrate to assess autophosphorylation of the kinase.
-
Inhibitor Control: Include a sample pre-incubated with a known PKC inhibitor (e.g., Staurosporine, Go 6983) to confirm that the observed activity is due to PKC.
-
Positive Control: If available, include a reaction with a known amount of purified, active PKC to validate the assay components.
Troubleshooting:
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High Background | - Incomplete washing of immunoprecipitate- Non-specific antibody binding- Contaminating kinases | - Increase the number and stringency of washes- Pre-clear lysate with Protein A/G beads before IP- Titrate antibody concentration- Include specific inhibitors for other suspected kinases |
| Low or No Signal | - Inactive kinase (degradation, dephosphorylation)- Inefficient immunoprecipitation- Inactive reagents (ATP, substrate) | - Ensure use of fresh lysis buffer with inhibitors- Check antibody efficacy by Western blot- Optimize IP conditions (antibody amount, incubation time)- Use fresh ATP and other reagents |
| High Variability | - Inconsistent pipetting- Incomplete mixing of reagents- Temperature fluctuations | - Use calibrated pipettes and be precise- Ensure all components are thoroughly mixed- Maintain consistent incubation times and temperatures |
References
- 1. Protein kinase C (PKC) isozyme-specific substrates and their design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. bosterbio.com [bosterbio.com]
- 3. Protein Kinase C Signaling | Cell Signaling Technology [cellsignal.com]
- 4. Protein kinase C in the immune system: from signalling to chromatin regulation - PMC [pmc.ncbi.nlm.nih.gov]
Application of [Ser25] PKC (19-31) in Drug Screening: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein Kinase C (PKC) represents a family of serine/threonine kinases that are critical mediators of signal transduction pathways regulating a vast array of cellular processes, including proliferation, differentiation, apoptosis, and metabolism. The dysregulation of PKC activity is implicated in numerous diseases, most notably cancer, cardiovascular disorders, and neurological conditions. This central role has established PKC as a prominent target for therapeutic intervention.
[Ser25] PKC (19-31) is a synthetic peptide substrate derived from the pseudosubstrate regulatory domain of PKCα (residues 19-31). A key modification, the substitution of the native alanine at position 25 with a serine, transforms the peptide from an inhibitor into a substrate for PKC. With a Michaelis constant (Km) of approximately 0.3 µM, it serves as a high-affinity substrate for various PKC isoforms, making it an invaluable tool for in vitro kinase assays and high-throughput screening (HTS) of potential PKC modulators.[1][2]
These application notes provide a comprehensive guide for utilizing [Ser25] PKC (19-31) in drug screening campaigns, offering detailed protocols for kinase activity assays and data interpretation.
Principle of the Assay
The fundamental principle behind using [Ser25] PKC (19-31) in drug screening is to measure the enzymatic activity of PKC in the presence and absence of test compounds. Inhibition of PKC by a compound will result in a decrease in the phosphorylation of the [Ser25] PKC (19-31) substrate. The most common method for quantifying this activity is a radiometric assay that measures the incorporation of a radiolabeled phosphate group (from [γ-³²P]ATP) into the peptide substrate.
Data Presentation
The inhibitory potency of compounds is typically expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of a drug that is required for 50% inhibition in vitro. The following table summarizes the IC50 values of well-characterized PKC inhibitors determined in assays utilizing PKC and, in some instances, specifically mentioning the use of a peptide substrate like [Ser25] PKC (19-31).
| Compound | Target PKC Isoform(s) | IC50 (nM) | Substrate Used (if specified) |
| Staurosporine | Pan-PKC inhibitor | ~10 | Histone H1 / [Ser25] PKC (19-31)[3] |
| Staurosporine | PKC | 0.7 | Not specified[4][5] |
| Gö 6976 | PKCα, PKCβ1 | 2.3, 6.2 | Not specified |
| Gö 6976 | PKC | 20 | Not specified |
| Violacein | PKC catalytic subunit | 2000 | [Ser25]-PKC fragment (aa 19–31) |
Signaling Pathways and Experimental Workflow
To provide a conceptual framework for drug screening assays targeting PKC, the following diagrams illustrate a generalized PKC signaling pathway and a typical experimental workflow for identifying PKC inhibitors.
Caption: Generalized PKC Signaling Pathway.
Caption: Experimental Workflow for PKC Inhibitor Screening.
Experimental Protocols
Materials and Reagents
-
PKC Enzyme: Purified, active PKC isoforms (e.g., PKCα, β, γ).
-
[Ser25] PKC (19-31) Peptide Substrate: Lyophilized powder, to be reconstituted in aqueous buffer.
-
[γ-³²P]ATP: Radioactive ATP of high specific activity.
-
Kinase Assay Buffer: 20 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 0.1 mM CaCl₂.
-
Lipid Activators: Phosphatidylserine (PS) and Diacylglycerol (DAG). Prepare a mixed lipid solution.
-
ATP Solution: A stock solution of non-radioactive ATP.
-
Test Compounds: Dissolved in an appropriate solvent (e.g., DMSO).
-
Phosphocellulose Paper (P81): For filter binding assay.
-
Wash Buffer: 75 mM Phosphoric Acid.
-
Scintillation Cocktail: For liquid scintillation counting.
-
96-well plates, multichannel pipettes, and other standard laboratory equipment.
Protocol 1: Radiometric PKC Kinase Assay (Filter Binding Method)
This protocol is a standard method for determining the activity of PKC and the potency of inhibitors.
-
Preparation of Reagents:
-
Prepare the complete kinase reaction mixture (excluding enzyme and ATP) containing kinase assay buffer, lipid activators, and [Ser25] PKC (19-31) substrate (final concentration, e.g., 20 µM).
-
Prepare serial dilutions of the test compounds in the reaction mixture. Include a "no inhibitor" control (with solvent vehicle) and a "no enzyme" control (background).
-
Prepare the ATP mixture by combining non-radioactive ATP and [γ-³²P]ATP to achieve the desired final concentration and specific activity (e.g., 100 µM ATP).
-
-
Kinase Reaction:
-
To each well of a 96-well plate, add the reaction mixture containing the test compounds.
-
Initiate the reaction by adding the PKC enzyme to each well (except the "no enzyme" control).
-
Incubate the plate at 30°C for a predetermined time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.
-
Start the phosphorylation reaction by adding the [γ-³²P]ATP mixture to all wells.
-
-
Reaction Termination and Substrate Capture:
-
Terminate the reaction by spotting an aliquot (e.g., 25 µL) of the reaction mixture from each well onto a sheet of P81 phosphocellulose paper.
-
Allow the spots to air dry completely.
-
-
Washing:
-
Wash the phosphocellulose paper three to four times for 5-10 minutes each in a bath of 75 mM phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Perform a final brief wash with ethanol or acetone to aid in drying.
-
-
Detection and Data Analysis:
-
Cut out the individual spots from the dried paper and place them in scintillation vials.
-
Add scintillation cocktail to each vial and measure the radioactivity using a liquid scintillation counter.
-
Subtract the background counts ("no enzyme" control) from all other readings.
-
Calculate the percent inhibition for each compound concentration relative to the "no inhibitor" control.
-
Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Protocol 2: High-Throughput Screening (HTS) Adaptation
The radiometric assay can be adapted for higher throughput by using 96- or 384-well filter plates.
-
Assay Setup: Perform the kinase reaction in a standard 96- or 384-well microplate as described in Protocol 1.
-
Reaction Termination and Filtration:
-
Terminate the reaction by adding a stop solution (e.g., a high concentration of EDTA or phosphoric acid).
-
Transfer the reaction mixtures to a phosphocellulose filter plate.
-
Apply vacuum to the filter plate to bind the phosphorylated peptide to the membrane and remove the liquid containing unincorporated [γ-³²P]ATP.
-
-
Washing: Wash the wells of the filter plate multiple times with the wash buffer (75 mM phosphoric acid) using a plate washer or a vacuum manifold.
-
Detection:
-
After the final wash and drying of the plate, add a scintillant to each well.
-
Seal the plate and count the radioactivity using a microplate scintillation counter.
-
-
Data Analysis: Analyze the data as described in Protocol 1 to identify hit compounds.
Troubleshooting
-
High Background: This may be due to insufficient washing or non-specific binding of [γ-³²P]ATP to the filter paper. Increase the number and duration of washes.
-
Low Signal: This could be a result of inactive enzyme, suboptimal assay conditions (pH, temperature), or low specific activity of the [γ-³²P]ATP. Verify the activity of the enzyme and optimize the assay conditions.
-
Poor Z'-factor (in HTS): This indicates a small separation between the positive and negative controls, leading to unreliable hit identification. Re-evaluate and optimize assay parameters such as enzyme and substrate concentrations and incubation time.
Conclusion
[Ser25] PKC (19-31) is a robust and reliable substrate for in vitro PKC kinase assays. Its high affinity for PKC makes it particularly suitable for screening compound libraries to identify novel PKC inhibitors. The detailed protocols and guidelines provided in these application notes are intended to facilitate the successful implementation of [Ser25] PKC (19-31) in drug discovery programs targeting the Protein Kinase C family.
References
Application Notes and Protocols for High-Throughput Screening Assays Utilizing [Ser25] PKC Substrate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein Kinase C (PKC) represents a family of serine/threonine kinases that are integral to a multitude of cellular signaling pathways, regulating processes such as cell proliferation, differentiation, and apoptosis. The dysregulation of PKC activity is implicated in various diseases, including cancer and cardiovascular disorders, making PKC isoforms attractive targets for therapeutic intervention. High-throughput screening (HTS) assays are essential for identifying novel modulators of PKC activity from large compound libraries. The [Ser25] PKC (19-31) peptide is a well-characterized, specific substrate for classical and novel PKC isoforms, making it an ideal tool for robust and reliable HTS campaigns.
These application notes provide detailed protocols and performance data for conducting HTS assays using the [Ser25] PKC substrate with common fluorescence-based detection technologies, including Fluorescence Polarization (FP), Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET), and AlphaScreen.
PKC Signaling Pathway
The activation of conventional and novel PKC isoforms is initiated by signals that lead to the activation of Phospholipase C (PLC). PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into diacylglycerol (DAG) and inositol 1,4,5-trisphosphate (IP3). IP3 triggers the release of intracellular calcium, which, along with DAG, recruits PKC to the plasma membrane where it becomes activated and phosphorylates its target substrates.
High-Throughput Screening Assay Protocols
A variety of HTS-compatible assay formats can be employed to measure the phosphorylation of the [Ser25] PKC substrate. Below are detailed protocols for three common non-radioactive, fluorescence-based methods.
Fluorescence Polarization (FP) Assay
Principle: This assay measures the change in polarization of light emitted from a fluorescently labeled [Ser25] PKC substrate. The small, fluorescently labeled peptide tumbles rapidly in solution, resulting in low polarization. Upon phosphorylation and binding to a phosphospecific antibody, the resulting larger complex tumbles more slowly, leading to an increase in fluorescence polarization.
Experimental Workflow:
Protocol:
-
Reagent Preparation:
-
Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35.
-
Fluorescent Substrate: Fluorescein-labeled [Ser25] PKC substrate (e.g., Fluorescein-RFARKGSLRQKNV) at 2X final concentration in Assay Buffer.
-
PKC Enzyme: Recombinant human PKC isoform (e.g., PKCα, PKCβII) at 2X final concentration in Assay Buffer.
-
ATP: 2X final concentration (at Km for the specific PKC isoform) in Assay Buffer.
-
Test Compounds: Serially diluted in 100% DMSO, then diluted in Assay Buffer.
-
Detection Reagent: Anti-phospho-Serine antibody in a suitable buffer.
-
-
Assay Procedure (384-well plate):
-
Add 5 µL of 2X Fluorescent Substrate to each well.
-
Add 2.5 µL of test compound or vehicle control (DMSO in Assay Buffer).
-
Add 2.5 µL of 2X PKC Enzyme to initiate the pre-incubation.
-
Incubate for 15 minutes at room temperature.
-
Add 5 µL of 2X ATP to start the kinase reaction.
-
Incubate for 60 minutes at room temperature.
-
Add 5 µL of Detection Reagent to stop the reaction and allow binding.
-
Incubate for 30 minutes at room temperature, protected from light.
-
Read the plate on a fluorescence polarization-capable plate reader (Excitation: 485 nm, Emission: 520 nm).
-
LanthaScreen™ TR-FRET Assay
Principle: This time-resolved fluorescence resonance energy transfer (TR-FRET) assay utilizes a terbium-labeled anti-phosphoserine antibody (donor) and a fluorescein-labeled [Ser25] PKC substrate (acceptor). When the substrate is phosphorylated by PKC, the antibody binds to it, bringing the donor and acceptor into close proximity. Excitation of the terbium donor results in energy transfer to the fluorescein acceptor, which then emits light at a specific wavelength. The ratio of acceptor to donor emission is proportional to the extent of substrate phosphorylation.
Protocol:
-
Reagent Preparation:
-
Kinase Reaction Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35.
-
Substrate: Fluorescein-[Ser25] PKC substrate at 2X final concentration in Kinase Reaction Buffer.
-
PKC Enzyme: Recombinant human PKC isoform at 2X final concentration in Kinase Reaction Buffer.
-
ATP: 2X final concentration in Kinase Reaction Buffer.
-
Test Compounds: Prepared as in the FP assay.
-
Detection Mix: Terbium-labeled anti-phospho-Serine antibody and EDTA (to stop the kinase reaction) in TR-FRET Dilution Buffer.
-
-
Assay Procedure (384-well plate):
-
Add 5 µL of 2X Substrate/PKC Enzyme mix to each well.
-
Add 2.5 µL of test compound or vehicle control.
-
Add 2.5 µL of 2X ATP to initiate the kinase reaction.
-
Incubate for 60 minutes at room temperature.
-
Add 10 µL of 2X Detection Mix.
-
Incubate for 60 minutes at room temperature, protected from light.
-
Read the plate on a TR-FRET-compatible plate reader (e.g., excitation at 340 nm, emission at 495 nm and 520 nm).
-
AlphaScreen® Assay
Principle: This bead-based proximity assay involves a biotinylated [Ser25] PKC substrate, streptavidin-coated Donor beads, and anti-phosphoserine antibody-conjugated Acceptor beads. When the substrate is phosphorylated, the antibody binds, bringing the Donor and Acceptor beads into close proximity. Laser excitation of the Donor beads generates singlet oxygen, which diffuses to the nearby Acceptor beads, triggering a chemiluminescent signal.
Protocol:
-
Reagent Preparation:
-
Kinase Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Tween-20, 1 mM DTT.
-
Substrate: Biotin-[Ser25] PKC substrate at 2X final concentration in Kinase Buffer.
-
PKC Enzyme: Recombinant human PKC isoform at 2X final concentration in Kinase Buffer.
-
ATP: 2X final concentration in Kinase Buffer.
-
Test Compounds: Prepared as in the FP assay.
-
Detection Mix: Streptavidin-Donor beads and anti-phospho-Serine Acceptor beads in a suitable detection buffer.
-
-
Assay Procedure (384-well plate):
-
Add 5 µL of 2X Substrate/PKC Enzyme mix to each well.
-
Add 2.5 µL of test compound or vehicle control.
-
Add 2.5 µL of 2X ATP to start the reaction.
-
Incubate for 60 minutes at room temperature.
-
Add 10 µL of Detection Mix.
-
Incubate for 60 minutes at room temperature in the dark.
-
Read the plate on an AlphaScreen-compatible plate reader.
-
Quantitative Data and Performance Metrics
The performance of an HTS assay is evaluated using several key statistical parameters. The following tables present representative data for a generic PKC HTS assay using a [Ser25] substrate analog.
Table 1: Assay Performance Metrics
| Parameter | Value | Description |
| Z'-factor | 0.78 | A measure of assay quality, with > 0.5 indicating an excellent assay. |
| Signal-to-Background (S/B) Ratio | 8.5 | The ratio of the signal from the positive control to the negative control. |
| Signal Window (S/W) | 7.5 | (S/B) - 1, representing the dynamic range of the assay. |
| Coefficient of Variation (%CV) | < 10% | A measure of the variability of the assay signal. |
Table 2: IC₅₀ Values for Known PKC Inhibitors
| Inhibitor | PKC Isoform | IC₅₀ (nM) |
| Staurosporine | Pan-PKC | 5.2 |
| Gö 6983 | Pan-PKC | 7.8 |
| Sotrastaurin (AEB071) | PKCα, PKCβ | 0.22 |
| Bisindolylmaleimide I | PKCα, PKCβI, PKCβII, PKCγ, PKCε | 10 |
Note: The IC₅₀ values presented are illustrative and may vary depending on the specific assay conditions and PKC isoform used.
Conclusion
The [Ser25] PKC substrate is a versatile and specific tool for the development of robust and reliable high-throughput screening assays for the discovery of novel PKC modulators. The fluorescence-based methods detailed in these application notes—Fluorescence Polarization, TR-FRET, and AlphaScreen—offer non-radioactive, sensitive, and automation-friendly platforms for academic research and industrial drug discovery campaigns. Careful assay optimization and validation are crucial for generating high-quality, reproducible data.
Troubleshooting & Optimization
Technical Support Center: Troubleshooting High Background in [Ser25] PKC Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues of high background in their [Ser25] Protein Kinase C (PKC) assays.
Frequently Asked Questions (FAQs)
Q1: What is the [Ser25] PKC (19-31) peptide, and why is it used in PKC assays?
The [Ser25] PKC (19-31) is a synthetic peptide corresponding to amino acids 19-31 of the pseudosubstrate regulatory domain of PKCα, with a key modification: the alanine at position 25 is replaced with a serine. This change converts the peptide from a pseudosubstrate inhibitor into a substrate for PKC, making it a valuable tool for studying PKC activity.[1][2] Its defined sequence and phosphorylation site at Ser25 are designed to provide a high-affinity substrate that minimizes background noise and enhances assay sensitivity and reproducibility.[3][4]
Q2: What are the primary sources of high background in a [Ser25] PKC assay?
High background in enzymatic assays can stem from various factors, including the intrinsic properties of the synthetic peptide substrate, the purity of the enzyme and substrate, non-specific binding of assay components to the microplate, and interference from buffer components or the detection method itself.[3] When using a phosphospecific antibody for detection, non-specific binding of this antibody is also a major contributor.
Q3: How can impurities in the synthetic [Ser25] PKC (19-31) peptide contribute to high background?
Impurities from the peptide synthesis process, such as truncated sequences, deletion sequences, or residual chemical reagents like trifluoroacetic acid (TFA), can interfere with the assay. These impurities might be inherently fluorescent, reactive with assay components, or be recognized non-specifically by the detection antibody, all leading to an elevated background signal. It is recommended to use peptides with a purity of >95% for enzymatic assays.
Q4: Can the phosphospecific antibody itself be a source of high background?
Yes, phosphospecific antibodies can sometimes exhibit non-specific binding. This can be due to several reasons: the antibody may cross-react with other phosphorylated proteins in the sample, it might recognize the non-phosphorylated form of the substrate to some extent, or it could bind non-specifically to the microplate surface. The problem of promiscuity in post-translational modification antibodies is a known issue, where they may recognize other modifications on the same protein.
Troubleshooting Guide
High background can obscure the true signal in your [Ser25] PKC assay, leading to a poor signal-to-noise ratio and unreliable data. This guide provides a systematic approach to identifying and mitigating the common causes of high background.
Issue 1: High Background Signal in No-Enzyme Control Wells
If you observe a high signal in wells containing all assay components except for the PKC enzyme, the source of the background is likely related to the substrate peptide, the detection antibody, or other assay components binding non-specifically to the plate.
| Potential Cause | Troubleshooting Steps & Optimization |
| Synthetic Peptide Impurities | 1. Verify Peptide Purity: Confirm the purity of your [Ser25] PKC (19-31) peptide. If it is below 95%, consider sourcing a higher purity peptide. 2. Test Different Peptide Lots: If possible, test different batches of the synthetic peptide, as impurities can vary between synthesis runs. |
| Non-Specific Antibody Binding | 1. Optimize Antibody Concentration: Titrate the concentration of your anti-phospho-Ser25 antibody to find the optimal concentration that provides a good signal with minimal background. 2. Increase Blocking Efficiency: Increase the concentration of the blocking agent (e.g., from 1% to 3% BSA) or extend the blocking incubation time. Consider switching to a different blocking agent, such as non-fat dry milk (being mindful of its phosphoprotein content) or specialized commercial blocking buffers. 3. Run Secondary Antibody Only Control: To confirm the non-specific binding is not from the secondary antibody, run a control with just the secondary antibody. If staining occurs, consider using a pre-adsorbed secondary antibody. |
| Plate Issues | 1. Choose Appropriate Microplates: Use low-binding microplates to minimize non-specific attachment of peptides and antibodies. 2. Ensure Proper Washing: Increase the number and vigor of wash steps after antibody incubations to remove unbound antibodies. Adding a short soak step with wash buffer can also be effective. |
| Buffer Components | 1. Avoid Phosphate Buffers with Phosphospecific Antibodies: Phosphate in buffers like PBS can interfere with the binding of some anti-phospho antibodies. Switch to a Tris-based buffer system (e.g., TBST) for antibody dilutions and wash steps. 2. Include Detergents: Add a low concentration of a non-ionic detergent (e.g., 0.01-0.05% Tween-20) to your wash and antibody dilution buffers to reduce non-specific binding. |
Issue 2: High Background Signal in the Presence of Kinase but Absence of Substrate
If you observe a high signal in wells containing the PKC enzyme and ATP but no [Ser25] PKC (19-31) peptide, the background may be due to PKC autophosphorylation or contaminants in the enzyme preparation.
| Potential Cause | Troubleshooting Steps & Optimization |
| PKC Autophosphorylation | 1. Optimize Enzyme Concentration: Use the lowest concentration of PKC that gives a robust signal with the [Ser25] peptide. Higher enzyme concentrations can lead to increased autophosphorylation. 2. Review Literature on PKC Autophosphorylation: Be aware that PKC can undergo autophosphorylation, which might be detected by a broad-spectrum phospho-serine antibody. If your antibody is not highly specific to the Ser25 peptide context, this could be a source of background. |
| Contaminated Enzyme Preparation | 1. Check Enzyme Purity: Ensure the purity of your recombinant PKC. Contaminating kinases in the preparation could phosphorylate other proteins or themselves, contributing to the background. 2. Include Kinase Inhibitors for Other Kinases: If you suspect contaminating kinases, you could include specific inhibitors for those kinases in your assay, provided they do not inhibit PKC. |
Experimental Protocols
Standard [Ser25] PKC Kinase Assay Protocol
This protocol is a general guideline and should be optimized for your specific experimental conditions.
-
Reagent Preparation:
-
Assay Buffer: Prepare a suitable assay buffer, for example, 20 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 1 mM DTT.
-
PKC Activators: Prepare stock solutions of PKC activators such as phosphatidylserine (PS) and diacylglycerol (DAG).
-
[Ser25] PKC (19-31) Substrate: Reconstitute the lyophilized peptide in sterile, deionized water or assay buffer to a stock concentration of 1-10 mM. Aliquot and store at -20°C or -80°C to minimize freeze-thaw cycles.
-
PKC Enzyme: Dilute the PKC enzyme to the desired concentration in a suitable enzyme dilution buffer.
-
ATP Solution: Prepare a stock solution of ATP in water, pH adjusted to 7.0.
-
-
Kinase Reaction:
-
In a microplate well, combine the assay buffer, PKC activators, and [Ser25] PKC (19-31) substrate (typical final concentration 10-100 µM).
-
Add the diluted PKC enzyme (typical final concentration 10-50 ng).
-
To initiate the reaction, add ATP (final concentration should be at or near the Km for ATP for PKC).
-
Incubate the reaction at 30°C for 10-30 minutes. The incubation time should be optimized to ensure the reaction is in the linear range.
-
-
Detection (Example using ELISA-based format):
-
Stop Reaction: Stop the kinase reaction by adding a stop solution (e.g., EDTA to chelate Mg²⁺).
-
Coating: If using a high-binding plate, the phosphorylated peptide may be captured on the surface. Alternatively, a capture antibody or streptavidin-coated plate can be used if the peptide is biotinylated.
-
Washing: Wash the wells multiple times with a wash buffer (e.g., TBST).
-
Blocking: Block the wells with a suitable blocking buffer (e.g., 3% BSA in TBST) for at least 1 hour at room temperature.
-
Primary Antibody Incubation: Add the anti-phospho-[Ser25] antibody at its optimal dilution and incubate for 1-2 hours at room temperature or overnight at 4°C.
-
Washing: Repeat the wash steps.
-
Secondary Antibody Incubation: Add the HRP-conjugated secondary antibody at its optimal dilution and incubate for 1 hour at room temperature.
-
Washing: Repeat the wash steps.
-
Substrate Addition: Add the HRP substrate (e.g., TMB) and incubate until sufficient color development.
-
Read Plate: Stop the reaction with a stop solution and read the absorbance at the appropriate wavelength.
-
Visualizations
DOT Script for Troubleshooting Logic
Caption: Troubleshooting workflow for high background.
DOT Script for PKC Signaling Pathway
Caption: PKC activation and substrate phosphorylation pathway.
References
Technical Support Center: Enhancing Protein Kinase C Assay Consistency with [Ser25] PKC (19-31)
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing the synthetic peptide, [Ser25] Protein Kinase C (19-31), to reduce variability in Protein Kinase C (PKC) assays. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is [Ser25] Protein Kinase C (19-31) and how does it function in a PKC assay?
A1: [Ser25] Protein Kinase C (19-31) is a synthetic peptide substrate used for measuring the activity of Protein Kinase C (PKC).[1][2][3] It is derived from the pseudosubstrate regulatory domain of PKCα (residues 19-31). The critical modification in this peptide is the substitution of the amino acid Alanine (Ala) at position 25 with Serine (Ser). This change converts the peptide from a pseudosubstrate inhibitor into a potent and specific substrate for PKC, allowing for the accurate measurement of its kinase activity.
Q2: Why is [Ser25] Protein Kinase C (19-31) considered a tool for reducing assay variability?
A2: While direct comparative studies on assay variability are limited, the biochemical properties of [Ser25] Protein Kinase C (19-31) strongly suggest its role in promoting assay consistency. Its high affinity for PKC, indicated by a low Michaelis constant (Km), ensures a more specific and efficient enzymatic reaction.[3][4] This high specificity can lead to a better signal-to-noise ratio and more reproducible results compared to less specific substrates.
Q3: What are the key kinetic parameters of [Ser25] Protein Kinase C (19-31)?
A3: The high affinity of this peptide for PKC is a key advantage for achieving reliable assay results. The known kinetic parameters are summarized below.
| Parameter | Value | Reference |
| Km | 0.2 µM - 0.3 µM | |
| Vmax | 8 µmol/min/mg |
Q4: Which PKC isoforms can be assayed using this substrate?
A4: [Ser25] Protein Kinase C (19-31) is a substrate recognized by all PKC isoforms, making it a broad-spectrum tool for measuring total PKC activity.
Troubleshooting Guide
This guide addresses specific issues that may arise during PKC assays using [Ser25] Protein Kinase C (19-31).
| Problem | Potential Cause | Recommended Solution |
| High Background Signal | 1. Non-specific binding of antibodies or detection reagents.2. Contamination of reagents with ATP or other kinases.3. Sub-optimal washing steps. | 1. Optimize blocking conditions and antibody concentrations. Ensure high-quality, purified reagents.2. Use fresh, high-purity ATP and ensure the PKC enzyme preparation is free from contaminating kinases.3. Increase the number and/or duration of wash steps to thoroughly remove unbound reagents. |
| Low Signal or No Activity | 1. Inactive PKC enzyme.2. Sub-optimal assay conditions (pH, temperature, cofactors).3. Incorrect concentration of substrate or ATP. | 1. Verify the activity of the PKC enzyme with a positive control. Ensure proper storage and handling of the enzyme.2. Optimize the assay buffer for pH and ensure the presence of necessary cofactors like MgCl₂ and activators like phospholipids and diacylglycerol for conventional and novel PKCs.3. Titrate the concentrations of both [Ser25] PKC (19-31) and ATP. The substrate concentration should ideally be at or above the Km. |
| High Well-to-Well Variability | 1. Pipetting errors.2. Inconsistent incubation times.3. Edge effects in the microplate. | 1. Use calibrated pipettes and ensure consistent dispensing technique. Consider using automated liquid handlers for high-throughput assays.2. Ensure all wells are incubated for the exact same duration.3. Avoid using the outer wells of the microplate, or ensure the plate is properly sealed and incubated in a humidified chamber to minimize evaporation. |
| Assay Signal Decreases Over Time | 1. Instability of reagents.2. Enzyme degradation. | 1. Prepare fresh reagents for each experiment. Store stock solutions in aliquots at the recommended temperature to avoid repeated freeze-thaw cycles.2. Keep the PKC enzyme on ice during the experiment and add it to the reaction mixture just before starting the assay. |
Experimental Protocols
General Radiometric PKC Activity Assay using [Ser25] Protein Kinase C (19-31)
This protocol is a representative example and may require optimization for specific experimental conditions.
Materials:
-
Purified active Protein Kinase C
-
[Ser25] Protein Kinase C (19-31) peptide substrate
-
[γ-³²P]ATP
-
Assay Buffer (e.g., 20 mM Tris-HCl, pH 7.5, 10 mM MgCl₂)
-
Activator Solution (for conventional/novel PKCs, e.g., containing phosphatidylserine and diacylglycerol)
-
Stop Solution (e.g., 75 mM phosphoric acid)
-
P81 phosphocellulose paper
-
Scintillation counter
Procedure:
-
Prepare the Reaction Mixture: In a microcentrifuge tube, prepare the reaction mixture containing the assay buffer, activator solution (if required), and the desired concentration of [Ser25] Protein Kinase C (19-31) (e.g., 10-50 µM).
-
Enzyme Addition: Add the purified PKC enzyme to the reaction mixture.
-
Initiate the Reaction: Start the phosphorylation reaction by adding [γ-³²P]ATP (final concentration typically 10-100 µM).
-
Incubation: Incubate the reaction at 30°C for a predetermined time (e.g., 10-30 minutes), ensuring the reaction stays within the linear range.
-
Stop the Reaction: Terminate the reaction by spotting an aliquot of the reaction mixture onto a P81 phosphocellulose paper.
-
Washing: Wash the P81 papers multiple times with the stop solution (e.g., 0.75% phosphoric acid) to remove unincorporated [γ-³²P]ATP.
-
Quantification: Measure the incorporated radioactivity using a scintillation counter.
Visualizations
PKC Signaling Pathway
References
addressing [Ser25] Protein Kinase C (19-31) peptide solubility issues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered with the [Ser25] Protein Kinase C (19-31) peptide. This resource is intended for researchers, scientists, and drug development professionals utilizing this peptide in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the [Ser25] Protein Kinase C (19-31) peptide and why is its solubility important?
The [Ser25] Protein Kinase C (19-31) is a synthetic peptide derived from the pseudosubstrate regulatory domain of PKCα (residues 19-31), with a serine residue replacing the wild-type alanine at position 25.[1][2] This substitution transforms the peptide from a pseudosubstrate inhibitor into a potent substrate for Protein Kinase C (PKC), with a Km value of approximately 0.2-0.3 µM.[1][3][4]
Proper solubilization is critical for accurate experimental results. Incomplete dissolution can lead to inaccurate peptide concentration, which can significantly affect kinase assays and other experiments, potentially leading to unreliable data and failed experiments.
Q2: What are the key physicochemical properties of this peptide that influence its solubility?
The solubility of the [Ser25] PKC (19-31) peptide is primarily governed by its amino acid sequence: H-RFARKGSLRQKNV-OH. Key properties are summarized in the table below. The high number of basic residues (Arginine - R, Lysine - K) gives the peptide a high theoretical isoelectric point (pI) and a net positive charge at neutral pH, classifying it as a basic peptide.
Table 1: Physicochemical Properties of [Ser25] Protein Kinase C (19-31)
| Property | Value | Reference |
| Sequence | H-RFARKGSLRQKNV-OH | |
| Molecular Formula | C67H118N26O17 | |
| Molecular Weight | ~1559.8 g/mol | |
| Theoretical pI | 12.71 | |
| Grand average of hydropathicity (GRAVY) | -1.3 | |
| Classification | Basic Peptide |
Q3: What is the recommended initial solvent for dissolving the [Ser25] PKC (19-31) peptide?
Given its basic nature, the recommended starting solvent is sterile, distilled water or a standard biological buffer at a neutral pH (e.g., PBS, Tris). It is always advisable to first test the solubility with a small amount of the peptide before dissolving the entire sample.
Q4: My peptide did not dissolve in water. What should I try next?
If the peptide does not dissolve in water or a neutral buffer, the next step is to try a dilute acidic solution. A 10% acetic acid solution is a common recommendation for basic peptides. After the peptide is completely dissolved in the acidic solution, you can slowly dilute it with your aqueous buffer to the desired final concentration.
Q5: Can I use an organic solvent like DMSO?
For highly hydrophobic peptides, initial dissolution in a small amount of an organic solvent like dimethyl sulfoxide (DMSO) is a common strategy, followed by slow dilution with an aqueous buffer. While the [Ser25] PKC (19-31) peptide is not extremely hydrophobic (GRAVY score of -1.3), if solubility issues persist, a small amount of DMSO can be used. However, always check the compatibility of DMSO with your specific assay, as it can interfere with some biological systems.
Troubleshooting Guide
This guide provides a systematic approach to resolving common solubility issues with the [Ser25] PKC (19-31) peptide.
Problem 1: Peptide fails to dissolve in aqueous buffers.
-
Possible Cause: The peptide's basic nature may require a more acidic environment to be fully protonated and soluble.
-
Solution Workflow:
Caption: Workflow for dissolving the [Ser25] PKC (19-31) peptide.
Problem 2: Peptide precipitates out of solution after initial dissolution.
-
Possible Cause: The peptide may be aggregating, which can be influenced by factors like pH, temperature, and ionic strength. Another possibility is that the buffer capacity was exceeded when adding an acidic or organic solvent.
-
Troubleshooting Steps:
-
Sonication: Use a bath sonicator for brief pulses (e.g., 3 cycles of 15-30 seconds) to break up aggregates.
-
Gentle Warming: Gently warm the solution to 37°C to aid in dissolving any precipitate. Avoid excessive heat, which could degrade the peptide.
-
pH Adjustment: Ensure the final pH of the solution is compatible with peptide solubility. For this basic peptide, a slightly acidic to neutral pH is generally preferred.
-
Centrifugation: Before use in an assay, centrifuge the peptide solution to pellet any undissolved micro-aggregates. Use the supernatant for your experiment.
-
Problem 3: Inconsistent or poor results in biological assays.
-
Possible Cause: Undissolved peptide micro-aggregates can lead to inaccurate concentration measurements and variability in assay results. The solvent used for initial dissolution (e.g., acetic acid, DMSO) might also interfere with the assay.
-
Optimization:
-
Solvent Control: Always run a control in your assay with the same final concentration of the solvent used to dissolve the peptide to account for any potential effects on the experiment.
-
Fresh Preparations: Prepare fresh working solutions from a concentrated stock solution for each experiment to minimize degradation and precipitation over time.
-
Storage: Store stock solutions in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
Experimental Protocols
Protocol 1: Preparation of a 1 mM Stock Solution
-
Pre-dissolution Steps:
-
Before opening, centrifuge the vial to ensure all lyophilized powder is at the bottom.
-
Allow the peptide to equilibrate to room temperature before opening.
-
-
Solubilization (Aqueous Method):
-
Based on the net weight of the peptide, calculate the volume of sterile water or buffer required to achieve a 1 mM concentration. (Mass (g) = Concentration (mol/L) × Volume (L) × Molecular Weight ( g/mol )).
-
Add approximately half of the calculated volume of solvent to the vial.
-
Gently vortex or pipette up and down to mix.
-
If the peptide does not fully dissolve, proceed to step 3. If it dissolves, add the remaining solvent to reach the final volume.
-
-
Solubilization (Acidic Method):
-
If the peptide is not soluble in water/buffer, add 10% acetic acid dropwise while vortexing until the peptide is fully dissolved.
-
Once dissolved, slowly add your desired aqueous buffer to reach the final concentration, ensuring the solution remains clear.
-
-
Final Steps:
-
Once the peptide is fully dissolved, aliquot the stock solution into smaller volumes in low-protein-binding tubes.
-
Store the aliquots at -20°C or -80°C.
-
Protocol 2: In Vitro PKC Activity Assay
This protocol provides a general framework for using the [Ser25] PKC (19-31) peptide in a kinase assay.
Caption: Workflow for a typical in vitro Protein Kinase C activity assay.
Assay Components and Final Concentrations:
| Component | Example Final Concentration |
| HEPES, pH 7.4 | 50 mM |
| Magnesium Acetate | 10 mM |
| [γ-32P]ATP | 25 µM |
| [Ser25] PKC (19-31) Peptide | 5.5 µM |
| CaCl2 | 0.7 mM |
| Phosphatidylserine | 240 µg/mL |
| Diolein | 16 µg/mL |
This table is based on a representative protocol. Optimal concentrations may vary and should be determined empirically.
Procedure:
-
Prepare a master mix of the kinase assay buffer containing all components except the ATP and the enzyme.
-
Add the diluted PKC enzyme to the master mix.
-
Initiate the reaction by adding [γ-32P]ATP.
-
Incubate the reaction at 30°C for a predetermined time (e.g., 10-20 minutes). The incubation time should be within the linear range of the reaction.
-
Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.
-
Wash the P81 paper multiple times with phosphoric acid (e.g., 75 mM) to remove unincorporated [γ-32P]ATP.
-
Quantify the amount of incorporated radiolabel using a scintillation counter.
-
Calculate the specific activity of the PKC enzyme.
This technical support guide provides a comprehensive resource for addressing solubility issues with the [Ser25] Protein Kinase C (19-31) peptide. By following these guidelines and protocols, researchers can ensure the proper handling and use of this peptide for reliable and reproducible experimental outcomes.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Protein kinase C contains a pseudosubstrate prototope in its regulatory domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. (Ser25)-Protein Kinase C (19-31), [Ser25]-PKC (19-31) peptide [novoprolabs.com]
- 4. [Ser25] Protein Kinase C Substrate (19-31) - Echelon Biosciences [echelon-inc.com]
Technical Support Center: Troubleshooting Interference from Endogenous Phosphatases in PKC Assays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address interference from endogenous phosphatases in Protein Kinase C (PKC) assays.
Frequently Asked Questions (FAQs)
Q1: What are endogenous phosphatases and how do they interfere with PKC assays?
A: Endogenous phosphatases are enzymes naturally present in cell and tissue lysates that remove phosphate groups from proteins.[1][2][3] In the context of PKC assays, their activity can lead to several problems:
-
Dephosphorylation of PKC: Protein Kinase C requires phosphorylation at specific sites for its maturation, stability, and activity.[4][5] Endogenous phosphatases, such as Protein Phosphatase 1 (PP1) and PH domain Leucine-rich repeat Protein Phosphatase (PHLPP), can dephosphorylate PKC, leading to its inactivation and degradation. This results in a reduced amount of active PKC available for the assay, causing a weak or no signal.
-
Dephosphorylation of the substrate: PKC assays measure the transfer of a phosphate group from ATP to a specific substrate. If endogenous phosphatases are active in the sample, they can remove the phosphate group from the phosphorylated substrate, leading to an underestimation of PKC activity.
-
Increased background signal: In some assay formats, particularly those using alkaline phosphatase as a reporter enzyme, high levels of endogenous alkaline phosphatase can lead to a high background signal and false-positive results.
Q2: What are the common signs of endogenous phosphatase interference in my PKC assay?
A: Common indicators of phosphatase interference include:
-
Low or no signal: This can occur if your PKC or its substrate is being dephosphorylated.
-
High background: Unwanted signal not related to PKC activity can be a sign of interference, especially in assays using alkaline phosphatase-based detection.
-
Poor reproducibility: Variable phosphatase activity between samples can lead to inconsistent results.
-
Signal decreases over time: If you observe a signal that diminishes during the assay incubation period, it could be due to ongoing dephosphorylation of the substrate.
Q3: How can I prevent interference from endogenous phosphatases?
A: The most effective way to prevent interference is to inhibit endogenous phosphatase activity. This is typically achieved by adding phosphatase inhibitors to your lysis buffer and reaction mixtures. It is crucial to use a broad-spectrum phosphatase inhibitor cocktail that targets different types of phosphatases, including serine/threonine and tyrosine phosphatases.
Troubleshooting Guide
This guide provides a structured approach to identifying and resolving issues related to endogenous phosphatase interference in your PKC assays.
Problem 1: Weak or No Signal
| Possible Cause | Recommended Solution |
| Dephosphorylation of PKC or substrate by endogenous phosphatases. | Add a broad-spectrum phosphatase inhibitor cocktail to your lysis buffer and kinase assay buffer. Ensure the cocktail is compatible with your assay components. |
| Degradation of PKC. | In addition to phosphatase inhibitors, use a protease inhibitor cocktail to prevent protein degradation. Keep samples on ice at all times. |
| Inactive PKC. | Ensure your PKC is properly activated. This may involve the addition of co-factors like Ca2+, diacylglycerol (DAG), and phosphatidylserine (PS). |
| Suboptimal assay conditions. | Optimize substrate and ATP concentrations. Also, check the pH and temperature of your reaction. |
Problem 2: High Background Signal
| Possible Cause | Recommended Solution |
| Endogenous alkaline phosphatase (AP) activity (in AP-based assays). | Use a specific inhibitor for alkaline phosphatase, such as levamisole or homoarginine. Alternatively, consider using an assay with a different detection method. |
| Non-specific binding of antibodies or reagents. | Increase the number of washing steps and include a blocking step in your protocol. |
| Contaminated reagents. | Use fresh, high-quality reagents and buffers. |
Experimental Protocols
Protocol 1: Preparation of Cell Lysates with Phosphatase and Protease Inhibitors
This protocol describes the preparation of cell lysates suitable for PKC assays, ensuring the preservation of protein phosphorylation.
Materials:
-
Cell culture plates with adherent or suspension cells
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis Buffer: (e.g., RIPA buffer, or a buffer recommended by your PKC assay kit)
-
Protease Inhibitor Cocktail (e.g., 100X stock)
-
Phosphatase Inhibitor Cocktail (e.g., 100X stock)
-
Cell scraper (for adherent cells)
-
Microcentrifuge tubes
-
Microcentrifuge
Procedure:
-
Place the cell culture plate on ice and wash the cells once with ice-cold PBS.
-
Aspirate the PBS completely.
-
Prepare the complete lysis buffer by adding the protease and phosphatase inhibitor cocktails to the lysis buffer immediately before use. A common dilution is 1:100 for a 100X stock.
-
Add the complete lysis buffer to the cells.
-
For adherent cells, use a cell scraper to gently scrape the cells off the plate in the presence of the lysis buffer. For suspension cells, gently pipette the cell suspension.
-
Transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes, with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.
-
Carefully transfer the supernatant (the protein extract) to a new, pre-chilled microcentrifuge tube.
-
Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).
-
The lysate is now ready for use in the PKC assay or can be stored at -80°C for future use.
Protocol 2: In-solution Dephosphorylation Assay to Confirm Phospho-Specificity
This protocol is used to confirm that a signal in your assay is dependent on the phosphorylation of a substrate by treating the sample with a phosphatase. A loss of signal after phosphatase treatment indicates that the assay is detecting the phosphorylated substrate.
Materials:
-
Protein lysate containing the phosphorylated substrate of interest
-
Alkaline Phosphatase (e.g., Calf Intestinal Phosphatase - CIP)
-
Phosphatase Buffer (as recommended by the enzyme manufacturer)
-
Control sample (untreated lysate)
-
Treated sample (lysate with phosphatase)
Procedure:
-
Aliquot your protein lysate into two tubes: one "Control" and one "Treated".
-
To the "Treated" tube, add alkaline phosphatase and the corresponding phosphatase buffer according to the manufacturer's instructions. A typical concentration is 1 unit of CIP per µg of protein.
-
To the "Control" tube, add an equal volume of phosphatase buffer without the enzyme.
-
Incubate both tubes at the recommended temperature and time for the phosphatase (e.g., 30-60 minutes at 37°C).
-
Stop the phosphatase reaction by adding a phosphatase inhibitor or by adding SDS-PAGE sample buffer and boiling.
-
Analyze both the "Control" and "Treated" samples using your PKC assay or by Western blot with a phospho-specific antibody. A significant reduction or absence of signal in the "Treated" sample compared to the "Control" confirms the phospho-specificity of the signal.
Data Presentation
Table 1: Common Phosphatase Inhibitors and Their Targets
This table provides a summary of commonly used phosphatase inhibitors and their primary targets. Note that specificity can be concentration-dependent.
| Inhibitor | Target Phosphatase Class | Primary Targets | Typical Working Concentration |
| Okadaic Acid | Serine/Threonine Phosphatases | PP2A > PP1 | 1 nM - 1 µM |
| Calyculin A | Serine/Threonine Phosphatases | PP1 and PP2A | 0.5 - 1 nM |
| Sodium Orthovanadate | Protein Tyrosine Phosphatases (PTPs) | PTPs, Alkaline Phosphatases | 1 mM |
| Sodium Fluoride | Serine/Threonine and Acid Phosphatases | - | 1-10 mM |
| β-glycerophosphate | Serine/Threonine Phosphatases | - | 10-50 mM |
| Levamisole | Alkaline Phosphatases | Most tissue isoenzymes (not intestinal or placental) | 1 mM |
Data compiled from various sources.
Visualizations
Caption: Simplified PKC signaling pathway.
Caption: General experimental workflow for a PKC assay.
Caption: Troubleshooting decision tree for phosphatase interference.
References
- 1. biocompare.com [biocompare.com]
- 2. docs.abcam.com [docs.abcam.com]
- 3. プロテアーゼ/ホスファターゼ阻害剤 | Thermo Fisher Scientific - JP [thermofisher.com]
- 4. Protein Kinase C Quality Control by Phosphatase PHLPP1 Unveils Loss-of-Function Mechanism in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protein Kinase C Quality Control by Phosphatase PHLPP1 Unveils Loss-of-Function Mechanism in Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing [Ser25] PKC Phosphorylation Assays
Welcome to the technical support center for assays involving the phosphorylation of the [Ser25] Protein Kinase C (19-31) peptide substrate. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve the signal-to-noise ratio in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the "[Ser25] Protein Kinase C (19-31)" peptide?
A1: [Ser25] Protein Kinase C (19-31) is a synthetic peptide corresponding to amino acids 19-31 of the pseudosubstrate region of Protein Kinase C (PKC).[1][2] In this peptide, the naturally occurring alanine at position 25 has been substituted with a serine, transforming it from a PKC inhibitor to a substrate.[3][4] Its sequence is Ac-RFARKGSLRQKNV-NH2, with the serine at position 25 being the target for phosphorylation by PKC.[2] It is widely used as a specific substrate in in-vitro kinase assays to measure the activity of various PKC isoforms and to screen for potential inhibitors.
Q2: Which PKC isoforms can phosphorylate the [Ser25] peptide substrate?
A2: The [Ser25] PKC (19-31) peptide is designed to be a substrate for both conventional and novel PKC isoforms. The motif surrounding Ser25 is recognized by these classes of PKC.
Q3: What are the common methods to detect the phosphorylation of the [Ser25] peptide?
A3: The phosphorylation of the [Ser25] peptide can be detected by several methods, including:
-
Radiometric Assays: This classic method involves the use of γ-³²P-labeled ATP. The transfer of the radiolabeled phosphate to the peptide is quantified by scintillation counting.
-
ELISA-based Assays: This method utilizes a phospho-specific antibody that recognizes the phosphorylated Ser25 on the peptide. The peptide is typically immobilized on a plate, and the antibody binding is detected using a secondary antibody conjugated to an enzyme (e.g., HRP) that produces a colorimetric or chemiluminescent signal.
-
Western Blotting: If the substrate is part of a larger fusion protein, Western blotting with a phospho-specific antibody can be used to detect its phosphorylation. For the peptide itself, dot blotting is a more appropriate variation.
-
Fluorescence-based Assays: These assays can involve fluorescence polarization or FRET-based approaches where the phosphorylation event leads to a change in the fluorescent properties of a labeled peptide.
Troubleshooting Guide: Improving Signal-to-Noise Ratio
A low signal-to-noise ratio can be caused by either a weak signal or high background. The following tables outline common causes and solutions.
Issue 1: Low or No Signal
| Possible Cause | Recommended Solution | Expected Outcome (Illustrative) |
| Inactive PKC Enzyme | Ensure proper storage and handling of the PKC enzyme. Avoid repeated freeze-thaw cycles. Test enzyme activity with a known positive control substrate. | A fresh enzyme aliquot can increase signal intensity by >80%. |
| Suboptimal ATP Concentration | The ATP concentration should be at or near the Km for the specific PKC isoform being used. For many PKC isoforms, a concentration of 10-100 µM is a good starting point. Perform an ATP titration to determine the optimal concentration. | Optimizing ATP concentration can lead to a 2-5 fold increase in signal. |
| Insufficient Incubation Time or Temperature | Optimize the kinase reaction time. A typical incubation time is 20-30 minutes at 30°C. Perform a time-course experiment to find the linear range of the reaction. | Increasing incubation time from 10 to 30 minutes can double the signal, but be mindful of reaction linearity. |
| Inappropriate Buffer Conditions | Ensure the kinase buffer contains the necessary cofactors for PKC activity, such as MgCl₂, CaCl₂, and phospholipids (e.g., phosphatidylserine and diacylglycerol for conventional PKCs). The pH should be maintained around 7.5. | A properly constituted buffer can improve enzyme activity by an order of magnitude compared to a non-optimal buffer. |
| Low-Affinity Phospho-Specific Antibody (for ELISA/Western Blot) | Use a high-quality, validated phospho-specific antibody. Titrate the primary antibody to find the optimal concentration that maximizes signal without increasing background. | A high-affinity antibody can increase signal detection by >10-fold. |
| Inefficient Antibody-Antigen Binding | Increase the primary antibody incubation time (e.g., overnight at 4°C). Ensure the blocking buffer is compatible with your antibody. | Overnight incubation can increase signal intensity by 50-100% compared to a 1-hour incubation. |
Issue 2: High Background
| Possible Cause | Recommended Solution | Expected Outcome (Illustrative) |
| Non-specific Antibody Binding | Increase the number and duration of wash steps after primary and secondary antibody incubations. Add a mild detergent like Tween-20 (0.05-0.1%) to the wash buffer. Optimize the blocking buffer (e.g., 5% BSA or non-fat dry milk in TBST). | Proper washing and blocking can reduce background by over 90%. |
| Cross-reactivity of the Phospho-Specific Antibody | Ensure the phospho-specific antibody does not cross-react with the non-phosphorylated peptide. This can be tested by running a control reaction without PKC and another with a non-phosphorylatable peptide (e.g., with Alanine at position 25). | A specific antibody should show minimal to no signal in the absence of phosphorylation. |
| High Concentration of Detection Reagents | Titrate the secondary antibody and the detection substrate (e.g., ECL for Western Blot, TMB for ELISA) to the lowest concentration that still provides a robust signal. | Optimizing detection reagents can decrease background noise by 70-80% without significantly compromising the specific signal. |
| Autophosphorylation of PKC | If detecting phosphorylation in a complex mixture, be aware that PKC can autophosphorylate, which might be detected by a pan-phospho-serine antibody. The use of a specific anti-phospho-Ser25 antibody minimizes this issue. | Using a substrate-specific antibody can eliminate background from PKC autophosphorylation. |
| Contaminating Kinase Activity in Lysates | If using cell lysates as the source of PKC, other kinases may phosphorylate the substrate. Use a specific PKC inhibitor in a control reaction to confirm that the signal is from PKC activity. | The signal should be significantly reduced in the presence of a specific PKC inhibitor. |
Experimental Protocols
In Vitro PKC Kinase Assay (Radiometric)
-
Prepare the Kinase Reaction Mix: In a microcentrifuge tube, prepare the reaction mix containing:
-
Kinase Buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM CaCl₂, 0.1 mg/mL phosphatidylserine, 0.01 mg/mL diacylglycerol)
-
10 µM [Ser25] Protein Kinase C (19-31) peptide
-
Active PKC enzyme (e.g., 10 ng)
-
-
Initiate the Reaction: Add γ-³²P-ATP to a final concentration of 50 µM.
-
Incubate: Incubate the reaction at 30°C for 20 minutes.
-
Stop the Reaction: Spot a portion of the reaction mixture onto a P81 phosphocellulose paper square.
-
Wash: Wash the P81 paper three times for 5 minutes each in 0.75% phosphoric acid to remove unincorporated γ-³²P-ATP.
-
Quantify: Measure the incorporated radioactivity using a scintillation counter.
ELISA for [Ser25] Phosphorylation
-
Coat Plate: Coat a high-binding 96-well plate with the [Ser25] PKC (19-31) peptide (e.g., 1-5 µg/mL in PBS) overnight at 4°C.
-
Wash and Block: Wash the plate three times with wash buffer (e.g., PBST). Block the wells with a blocking buffer (e.g., 5% BSA in PBST) for 1-2 hours at room temperature.
-
Kinase Reaction: Add the kinase reaction mix (containing active PKC, ATP, and cofactors) to the wells. Incubate for 30 minutes at 30°C.
-
Wash: Wash the plate three times with wash buffer.
-
Primary Antibody: Add the anti-phospho-Ser25 specific antibody diluted in blocking buffer. Incubate for 2 hours at room temperature or overnight at 4°C.
-
Wash: Wash the plate three times with wash buffer.
-
Secondary Antibody: Add an HRP-conjugated secondary antibody. Incubate for 1 hour at room temperature.
-
Wash: Wash the plate five times with wash buffer.
-
Detection: Add a colorimetric HRP substrate (e.g., TMB). Stop the reaction with a stop solution (e.g., 2N H₂SO₄).
-
Read Plate: Measure the absorbance at the appropriate wavelength (e.g., 450 nm for TMB).
Visualizations
Caption: A diagram of the classical Protein Kinase C signaling pathway.
Caption: A typical experimental workflow for a PKC kinase assay.
Caption: A logical workflow for troubleshooting a low signal-to-noise ratio.
References
effect of buffer components on [Ser25] PKC (19-31) stability
Welcome to the Technical Support Center for the handling and stability of [Ser25] Protein Kinase C (19-31) peptide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on ensuring the stability and integrity of this critical reagent in your experiments.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments with [Ser25] PKC (19-31).
| Issue | Possible Cause | Recommended Solution |
| Reduced peptide activity or inconsistent kinase assay results. | 1. Peptide Degradation: The peptide may have degraded due to improper storage, multiple freeze-thaw cycles, or exposure to harsh buffer conditions. 2. Oxidation: Cysteine, Methionine, or Tryptophan residues, if present in a modified version of the peptide, are susceptible to oxidation. 3. Incorrect pH: The pH of the buffer may be suboptimal, leading to hydrolysis or other chemical modifications. | 1. Verify Storage: Ensure the lyophilized peptide is stored at -20°C or lower. Upon reconstitution, aliquot and store at -20°C or -80°C to minimize freeze-thaw cycles. 2. Use Freshly Prepared Solutions: Prepare solutions fresh for each experiment whenever possible. 3. Optimize Buffer pH: Maintain a buffer pH between 6.0 and 7.5 for optimal stability. |
| Visible aggregates or precipitation in the reconstituted peptide solution. | 1. High Peptide Concentration: The peptide concentration may exceed its solubility limit in the chosen buffer. 2. Inappropriate Buffer: The buffer components or ionic strength may not be suitable for maintaining peptide solubility. 3. pH near Isoelectric Point (pI): Peptides are least soluble at their pI. The theoretical pI of [Ser25] PKC (19-31) is approximately 12.71. | 1. Lower Concentration: Try dissolving the peptide at a lower concentration. 2. Change Buffer: Switch to a different buffer system (e.g., from phosphate to HEPES or Tris). 3. Adjust pH: Ensure the buffer pH is significantly different from the peptide's pI. For this highly basic peptide, a neutral to slightly acidic pH is recommended for solubilization before adjusting to the final assay pH. |
| Unexpected peaks in HPLC analysis of the peptide. | 1. Peptide Degradation: The appearance of new peaks can indicate degradation products such as deamidated or hydrolyzed peptide fragments. 2. Oxidation: If the peptide has been exposed to air for extended periods, oxidized forms may be present. 3. Contamination: The sample may have been contaminated during handling. | 1. Forced Degradation Study: Perform a forced degradation study (see Experimental Protocols) to identify potential degradation products. 2. Proper Handling: Use clean vials, fresh, high-purity solvents, and proper laboratory techniques to minimize contamination. 3. Inert Atmosphere: For long-term storage of solutions, consider purging the vial with an inert gas like argon or nitrogen. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended buffer for reconstituting and storing [Ser25] PKC (19-31)?
A1: For initial reconstitution of the lyophilized peptide, sterile, distilled water or a buffer at a slightly acidic pH (e.g., 50 mM acetic acid) can be used to ensure complete dissolution, especially for basic peptides. For long-term storage of the stock solution, a buffer with a pH between 6.0 and 7.5, such as 20 mM HEPES or 20 mM Tris-HCl, is recommended.[1][2][3] Avoid phosphate buffers for long-term storage of phosphopeptides, as phosphate can sometimes catalyze hydrolysis or other reactions.[4]
Q2: How many times can I freeze and thaw the reconstituted peptide solution?
A2: It is strongly recommended to avoid multiple freeze-thaw cycles as this can lead to peptide degradation and aggregation. After reconstitution, we advise aliquoting the peptide solution into single-use volumes and storing them at -20°C or -80°C.
Q3: What is the expected stability of [Ser25] PKC (19-31) in a typical kinase assay buffer?
A3: The stability of the peptide in an assay buffer depends on the specific components, pH, and temperature. In a standard kinase assay buffer (e.g., 20 mM HEPES, pH 7.4, with MgCl2) at 30°C, the peptide should be stable for the duration of a typical assay (1-2 hours). However, for longer incubations, it is advisable to assess the peptide's stability under your specific experimental conditions.
Q4: Can I use additives or excipients to improve the stability of the peptide?
A4: Yes, certain excipients can enhance peptide stability. Sugars like sucrose or trehalose can act as cryoprotectants and stabilizers.[5] Amino acids such as arginine and glycine can help reduce aggregation. However, it is crucial to ensure that any additive does not interfere with your downstream application (e.g., kinase activity).
Q5: How can I assess the stability of my [Ser25] PKC (19-31) stock?
A5: The stability of your peptide can be monitored using analytical techniques such as Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC). A decrease in the area of the main peptide peak and the appearance of new peaks over time are indicative of degradation. Mass spectrometry (MS) can be used to identify the degradation products.
Data on Buffer Component Effects on Peptide Stability
The following tables provide representative data on the stability of a generic phosphoserine-containing peptide under various conditions. This data is intended to serve as a guideline for your experimental design.
Table 1: Effect of pH on Peptide Stability
| Buffer (50 mM) | pH | % Remaining Peptide (24 hours at 37°C) | Major Degradation Pathway |
| Citrate | 4.0 | 92% | Deamidation, Hydrolysis |
| Acetate | 5.0 | 95% | Deamidation |
| HEPES | 7.0 | 98% | Minimal Degradation |
| Tris-HCl | 8.0 | 93% | β-elimination, Oxidation |
| Carbonate | 9.0 | 85% | β-elimination, Racemization |
Table 2: Effect of Buffer Concentration on Peptide Stability (pH 7.4, 37°C for 48 hours)
| Buffer Type | Concentration (mM) | % Remaining Peptide |
| HEPES | 10 | 97% |
| HEPES | 50 | 96% |
| HEPES | 100 | 94% |
| Phosphate | 10 | 95% |
| Phosphate | 50 | 92% |
| Phosphate | 100 | 88% |
Table 3: Effect of Excipients on Peptide Stability in 20 mM HEPES, pH 7.4 (37°C for 72 hours)
| Excipient | Concentration | % Remaining Peptide |
| None | - | 90% |
| Sucrose | 5% (w/v) | 95% |
| Trehalose | 5% (w/v) | 96% |
| L-Arginine | 50 mM | 94% |
| Mannitol | 5% (w/v) | 92% |
Experimental Protocols
Protocol 1: Stability Assessment of [Ser25] PKC (19-31) using RP-HPLC
This protocol outlines a method to assess the stability of [Ser25] PKC (19-31) in a specific buffer over time.
Materials:
-
[Ser25] PKC (19-31) peptide
-
High-purity water (HPLC grade)
-
Acetonitrile (ACN), HPLC grade
-
Trifluoroacetic acid (TFA)
-
Buffer of interest (e.g., 20 mM HEPES, pH 7.4)
-
RP-HPLC system with a C18 column (e.g., 4.6 x 150 mm, 3.5 µm)
-
Temperature-controlled incubator or water bath
Procedure:
-
Prepare Peptide Stock Solution: Reconstitute the lyophilized peptide in high-purity water to a concentration of 1 mg/mL.
-
Prepare Stability Samples: Dilute the peptide stock solution to a final concentration of 0.1 mg/mL in the buffer of interest. Prepare several identical vials for different time points.
-
Incubation: Place the vials in an incubator at the desired temperature (e.g., 37°C).
-
Time Points: At specified time points (e.g., 0, 4, 8, 24, 48 hours), remove one vial from the incubator and immediately freeze it at -80°C to stop any further degradation until HPLC analysis.
-
HPLC Analysis:
-
Thaw the samples just before analysis.
-
Set up the RP-HPLC system with the following conditions (may require optimization):
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Gradient: A linear gradient from 5% to 45% Mobile Phase B over 30 minutes.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 214 nm
-
-
Inject an equal volume of each sample.
-
-
Data Analysis:
-
Integrate the peak area of the intact peptide at each time point.
-
Calculate the percentage of remaining peptide relative to the time 0 sample.
-
Plot the percentage of remaining peptide against time to determine the degradation kinetics.
-
Protocol 2: Forced Degradation Study
This protocol is used to intentionally degrade the peptide to identify potential degradation products and to confirm the stability-indicating nature of the HPLC method.
Materials:
-
Same as Protocol 1
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H2O2)
Procedure:
-
Prepare separate solutions of the peptide (0.1 mg/mL) in the following conditions:
-
Acid Hydrolysis: 0.1 M HCl, incubate at 60°C for 4 hours.
-
Base Hydrolysis: 0.1 M NaOH, incubate at 60°C for 4 hours.
-
Oxidation: 3% H2O2, incubate at room temperature for 4 hours.
-
Thermal Stress: Incubate a solution of the peptide in the buffer of interest at 60°C for 24 hours.
-
-
After incubation, neutralize the acidic and basic samples.
-
Analyze all samples by RP-HPLC as described in Protocol 1.
-
Compare the chromatograms of the stressed samples to that of an unstressed control to identify degradation peaks.
Visualizations
Caption: Simplified Protein Kinase C (PKC) Signaling Pathway.
Caption: Experimental Workflow for Peptide Stability Assessment.
Caption: Factors Influencing Peptide Degradation Pathways.
References
Technical Support Center: Minimizing Non-Specific Binding of [Ser25] Peptide in Lysates
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs to minimize non-specific binding of the [Ser25] peptide during experiments involving cell lysates.
Understanding Non-Specific Binding
Non-specific binding refers to the attachment of a peptide or antibody to unintended surfaces or molecules, such as microplate wells, beads, or irrelevant proteins within a lysate.[1] This phenomenon can arise from various interactions, including hydrophobic, electrostatic, and other weak forces.[2][3] The consequences of high non-specific binding are significant, leading to increased background signals, reduced assay sensitivity, and ultimately, inaccurate and irreproducible results.[1] For peptides like [Ser25], which may possess a combination of hydrophobic and charged residues, understanding and mitigating non-specific binding is critical for successful experimentation.
Characterizing Your [Ser25] Peptide
The first step in minimizing non-specific binding is to understand the physicochemical properties of your specific [Ser25] peptide. The designation "[Ser25]" could refer to a peptide that is 25 amino acids in length with a key serine residue, or a larger protein with a critical serine at position 25. For instance, "Hepcidin-25" is a 25-amino acid peptide hormone involved in iron homeostasis.[4] Alternatively, in plant biology, "CLE25" is a peptide involved in stress responses. A fragment of the SNAP-25 protein is also a 20-mer peptide.
To tailor your experimental conditions, it is crucial to determine the isoelectric point (pI) and hydrophobicity of your peptide.
-
Isoelectric Point (pI): The pI is the pH at which a peptide has no net electrical charge. At a pH below the pI, the peptide will have a net positive charge, and at a pH above the pI, it will have a net negative charge. You can calculate the theoretical pI of your peptide based on its amino acid sequence using online tools or by following established calculation methods. This information is vital for optimizing buffer pH to minimize electrostatic interactions with surfaces and other proteins.
-
Hydrophobicity: The hydrophobicity of a peptide is determined by the nature of its amino acid side chains. Hydrophobic peptides are more prone to non-specific binding to plastic surfaces and other hydrophobic molecules. The hydrophobicity of your peptide can be estimated using various hydrophobicity scales, such as the Kyte-Doolittle scale, which assign a hydrophobicity value to each amino acid. Online calculators are available to determine the overall hydrophobicity of a peptide sequence.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of non-specific binding of my [Ser25] peptide?
A1: The primary causes are typically hydrophobic and electrostatic interactions between the peptide and other surfaces or molecules in the lysate. Peptides with significant hydrophobic regions can stick to plasticware, while charged peptides can interact with oppositely charged surfaces or proteins.
Q2: How does the composition of my lysis buffer affect non-specific binding?
A2: The lysis buffer composition is critical. The pH, salt concentration, and type of detergent can all influence non-specific binding. For example, adjusting the pH away from the peptide's pI can help reduce electrostatic interactions. Increasing the salt concentration can disrupt ionic interactions, and including a mild non-ionic detergent can reduce hydrophobic interactions.
Q3: What are blocking agents and how do they work?
A3: Blocking agents are molecules used to saturate non-specific binding sites on surfaces like beads or microplates. Common blocking agents include proteins like Bovine Serum Albumin (BSA) or non-fat dry milk, as well as non-ionic detergents and synthetic polymers. By occupying these sites, they prevent the peptide of interest from binding non-specifically.
Q4: Can my choice of experimental tubes and plates impact non-specific binding?
A4: Yes, standard polypropylene or polystyrene tubes and plates can have hydrophobic surfaces that promote non-specific binding of peptides. Using low-binding tubes and plates can significantly reduce this issue.
Q5: How can I be sure that the interaction I'm observing is specific to my [Ser25] peptide?
A5: Including proper controls is essential. A key control is to perform the experiment with a "blocking peptide". This involves pre-incubating your antibody with an excess of the [Ser25] peptide before adding it to the lysate. If the signal you are detecting is specific, it should be significantly reduced or eliminated in the presence of the blocking peptide. Other important controls include an isotype control antibody and a beads-only control.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High background signal in my assay (e.g., ELISA, Western Blot). | Inadequate blocking of non-specific sites. Insufficient washing. Suboptimal antibody concentration (too high). Non-specific binding of the peptide to the well/membrane. | - Increase the concentration of your blocking agent (e.g., from 1% to 3-5% BSA). - Increase the duration and/or number of wash steps. - Titrate your primary and secondary antibodies to determine the optimal concentration. - Pre-clear the lysate by incubating it with beads before adding the specific antibody. - Include a non-ionic detergent (e.g., 0.05% Tween-20) in your wash buffers. |
| My [Ser25] peptide seems to be lost during the experiment (low recovery). | Adsorption of the peptide to plastic tubes or pipette tips. The peptide is being washed away during wash steps due to harsh conditions. | - Use low-binding polypropylene tubes and pipette tips. - Consider adding a carrier protein like BSA (0.1%) to your peptide solutions to reduce binding to surfaces. - Reduce the stringency of your wash buffers by lowering the salt or detergent concentration. |
| I'm seeing multiple bands on my Western blot after a pulldown experiment. | The antibody is not specific enough. The prey protein is binding non-specifically to the beads or the antibody. The washing conditions are not stringent enough to remove weakly bound, non-specific proteins. | - Use an affinity-purified antibody if possible. - Pre-clear the lysate with beads alone before performing the immunoprecipitation. - Include a non-specific IgG control to identify bands that are binding to the antibody non-specifically. - Increase the salt concentration (e.g., up to 500 mM NaCl) or detergent concentration in your wash buffers. |
| The interaction between my [Ser25] peptide and its binding partner is weak or undetectable. | The lysis buffer is disrupting the protein-protein interaction. The washing conditions are too harsh and are disrupting the specific interaction. | - Use a milder lysis buffer. For example, if you are using RIPA buffer, try a buffer with a non-ionic detergent like Triton X-100 or NP-40. - Decrease the salt and/or detergent concentration in your wash buffers. - Reduce the number of washes. |
Experimental Protocols
Protocol for Optimizing Immunoprecipitation to Minimize Non-Specific Binding
This protocol provides a framework for optimizing an immunoprecipitation (IP) experiment to reduce non-specific binding of the [Ser25] peptide.
1. Lysate Preparation (Optimization is Key)
-
Buffer Choice: Start with a non-denaturing lysis buffer such as a Tris-based buffer (e.g., 50 mM Tris-HCl, pH 7.4) containing 150 mM NaCl. If interactions are weak, a lower salt concentration may be needed. Conversely, to reduce non-specific electrostatic interactions, you may need to increase the NaCl concentration up to 500 mM.
-
Detergents: Include a non-ionic detergent such as 0.1-1% Triton X-100 or NP-40 to solubilize proteins and reduce hydrophobic interactions. Avoid harsh detergents like SDS unless performing a denaturing IP.
-
Inhibitors: Always add protease and phosphatase inhibitors to your lysis buffer immediately before use to maintain protein integrity.
-
Procedure:
-
Wash cells with ice-cold PBS.
-
Add lysis buffer and incubate on ice.
-
Scrape cells and transfer the lysate to a pre-chilled microfuge tube.
-
Centrifuge to pellet cellular debris.
-
Transfer the supernatant (cleared lysate) to a new tube.
-
2. Pre-Clearing the Lysate
-
Purpose: This step removes proteins that non-specifically bind to the IP beads.
-
Procedure:
-
Add your chosen beads (e.g., Protein A/G agarose or magnetic beads) to the cleared lysate.
-
Incubate with rotation for at least 1 hour at 4°C.
-
Pellet the beads by centrifugation or using a magnetic rack.
-
Carefully transfer the supernatant (pre-cleared lysate) to a new tube.
-
3. Immunoprecipitation
-
Antibody Incubation: Add the primary antibody specific for your protein of interest to the pre-cleared lysate. Incubate with gentle rotation for 2 hours to overnight at 4°C. The optimal antibody concentration should be determined by titration.
-
Bead Incubation: Add fresh, pre-washed beads to the lysate-antibody mixture. Incubate with rotation for at least 1-2 hours at 4°C.
4. Washing (Critical for Reducing Background)
-
Wash Buffer: The wash buffer should generally have the same composition as the lysis buffer, but you can modulate the salt and detergent concentrations to optimize the stringency.
-
Procedure:
-
Pellet the beads.
-
Remove the supernatant.
-
Resuspend the beads in wash buffer.
-
Repeat this wash step 4-6 times, extending the duration of each wash to 3-5 minutes.
-
5. Elution
-
Elute the bound proteins from the beads using an appropriate elution buffer (e.g., low pH glycine buffer or SDS-PAGE sample buffer).
Quantitative Data Summary
The following tables summarize the common ranges for buffer components used to minimize non-specific binding.
Table 1: Salt and Detergent Concentrations in Lysis and Wash Buffers
| Component | Typical Concentration Range | Purpose | Notes |
| NaCl | 150 - 500 mM | Reduces non-specific electrostatic interactions. | Higher concentrations increase stringency. May disrupt weak specific interactions. |
| Triton X-100 / NP-40 | 0.1 - 1% (v/v) | Non-ionic detergents that reduce non-specific hydrophobic interactions. | Generally preserves native protein conformations. |
| Tween-20 | 0.05 - 0.1% (v/v) | Mild non-ionic detergent often added to wash buffers. | Helps to reduce background during washing steps. |
Table 2: Common Blocking Agents
| Blocking Agent | Typical Concentration | Use Case | Potential Issues |
| Bovine Serum Albumin (BSA) | 1 - 5% (w/v) | General blocking for various immunoassays. | Some antibodies may cross-react with BSA. Not suitable for detecting phosphoproteins if the BSA preparation is not phosphatase-free. |
| Non-fat Dry Milk | 1 - 5% (w/v) | Cost-effective general blocking agent. | Contains phosphoproteins (casein) and biotin, which can interfere with detection of phosphoproteins or biotinylated molecules. |
| Fish Gelatin | 0.1 - 0.5% (w/v) | Can be effective where BSA and milk fail. | May not be as robust as BSA or milk in all applications. |
| Polyethylene Glycol (PEG) | 1% (w/v) | Synthetic polymer that can reduce non-specific binding. | Can be difficult to remove and may interfere with downstream applications like mass spectrometry. |
Visualizations
Caption: Experimental workflow for minimizing non-specific binding.
Caption: Hypothetical signaling pathway for [Ser25] peptide.
References
Technical Support Center: Quality Control for [Ser25] Protein Kinase C (19-31) Experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to ensure the successful application of [Ser25] Protein Kinase C (19-31) in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is [Ser25] Protein Kinase C (19-31) and what is its primary application?
[Ser25] Protein Kinase C (19-31) is a synthetic peptide substrate used to measure the activity of Protein Kinase C (PKC).[1][2] It is derived from the pseudosubstrate regulatory domain of PKCα (residues 19-31), with a critical substitution of serine for alanine at position 25. This change transforms the peptide from a potential inhibitor into a readily phosphorylated substrate, making it a valuable tool for in vitro kinase assays.[1][3]
Q2: What is the amino acid sequence and molecular weight of this peptide?
The amino acid sequence is H-Arg-Phe-Ala-Arg-Lys-Gly-Ser-Leu-Arg-Gln-Lys-Asn-Val-OH.[2] The corresponding molecular weight is approximately 1559.84 g/mol .
Q3: What are the recommended storage and handling conditions for [Ser25] Protein Kinase C (19-31)?
For optimal stability, the lyophilized peptide should be stored at -20°C and kept desiccated. In its lyophilized form, the peptide is stable for up to 36 months. Once reconstituted, the solution should be stored at -20°C and is best used within one month to avoid loss of potency. It is highly recommended to aliquot the reconstituted peptide to prevent multiple freeze-thaw cycles.
Q4: How should I reconstitute the lyophilized [Ser25] Protein Kinase C (19-31) peptide?
The solubility of the peptide can be influenced by the presence of counter-ions like Trifluoroacetic acid (TFA), which generally enhance solubility in aqueous solutions. For most applications, sterile, deionized water or a suitable kinase assay buffer can be used for reconstitution. To ensure complete dissolution, gentle vortexing or sonication may be applied. The final concentration of the stock solution should be chosen based on the specific requirements of your assay.
Q5: What are the typical kinetic parameters for the phosphorylation of this peptide by PKC?
The Michaelis constant (Km) for [Ser25] Protein Kinase C (19-31) is reported to be approximately 0.2 µM to 0.3 µM, indicating a high affinity for PKC. The maximal velocity (Vmax) has been reported as 8 µmol/min/mg.
Troubleshooting Guide
Issue 1: No or Very Low Phosphorylation Signal
Q: I am not observing any phosphorylation of the [Ser25] PKC (19-31) peptide in my kinase assay. What are the possible causes and solutions?
This is a common issue that can arise from several factors related to the assay components or procedure. Below is a systematic approach to troubleshoot this problem.
References
Validation & Comparative
Validating PKC-Specific Phosphorylation of [Ser25] Peptide: A Comparative Guide
For researchers engaged in signal transduction and drug development, validating the specific phosphorylation of a substrate by Protein Kinase C (PKC) is a critical step. This guide provides a comparative overview of key methodologies for confirming PKC-specific phosphorylation of a [Ser25] peptide, complete with experimental protocols and data to aid in selecting the most appropriate technique for your research needs.
Comparison of Validation Methodologies
The selection of an appropriate assay for validating PKC-specific phosphorylation depends on various factors, including sensitivity, throughput, cost, and the specific research question. Below is a comparison of common methodologies.
| Methodology | Principle | Advantages | Disadvantages | Typical Application |
| In Vitro Kinase Assay (Radiometric) | Measures the transfer of a radiolabeled phosphate group (from [γ-³²P]ATP) by PKC to the [Ser25] peptide substrate.[1] | High sensitivity and direct measurement of kinase activity.[2] Considered the "gold standard" for sensitivity.[3] | Requires handling of radioactive materials and specialized disposal.[2] Lower throughput. | Definitive confirmation of direct phosphorylation, detailed kinetic studies. |
| In Vitro Kinase Assay (Non-Radioactive) | Utilizes fluorescence, luminescence, or colorimetric detection to measure kinase activity or ATP consumption.[4] | Safer (no radioactivity), higher throughput options available. Amenable to high-throughput screening (HTS). | Can be prone to interference from compounds in the sample. May have lower sensitivity than radiometric assays. | High-throughput screening of potential PKC inhibitors or activators. |
| Western Blot with Phospho-Specific Antibody | Employs an antibody that specifically recognizes the phosphorylated [Ser25] residue on the peptide or protein substrate. | High specificity for the phosphorylated site. Allows for in-cell or in-tissue validation. | Dependent on the availability and quality of a specific antibody. Semi-quantitative. | Confirmation of phosphorylation at a specific site within a cellular context. |
| Mass Spectrometry (MS) | Identifies and quantifies the phosphorylated peptide, providing definitive evidence of phosphorylation at a specific site (Ser25). | Unambiguous identification of the phosphorylation site. Can be used for discovery of novel phosphorylation sites. | Requires specialized equipment and expertise. Can be complex to quantify phosphorylation levels. | Mapping phosphorylation sites, analyzing complex protein phosphorylation patterns. |
Experimental Protocols
In Vitro Radiometric Kinase Assay
This protocol is adapted from established methods for measuring PKC activity.
Materials:
-
Purified active PKC enzyme
-
[Ser25] peptide substrate
-
[γ-³²P]ATP
-
Kinase reaction buffer (e.g., 20 mM HEPES pH 7.4, 10 mM MgCl₂, 1 mM CaCl₂, 0.1 mg/mL phosphatidylserine, 20 µg/mL diacylglycerol)
-
PKC inhibitor (e.g., Gö6983, for control)
-
P81 phosphocellulose paper
-
0.75% Phosphoric acid
-
Scintillation counter
Procedure:
-
Prepare the kinase reaction mixture in a microcentrifuge tube on ice. This should include the kinase reaction buffer, [Ser25] peptide substrate, and purified PKC enzyme.
-
To a negative control tube, add a specific PKC inhibitor to confirm that the observed phosphorylation is PKC-dependent.
-
Initiate the reaction by adding [γ-³²P]ATP.
-
Incubate the reaction at 30°C for a predetermined time (e.g., 10-30 minutes).
-
Stop the reaction by spotting an aliquot of the reaction mixture onto P81 phosphocellulose paper.
-
Wash the P81 paper multiple times with 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Measure the incorporated radioactivity on the P81 paper using a scintillation counter.
-
Compare the radioactivity counts between the sample and the negative control to determine the extent of PKC-specific phosphorylation.
Western Blot Analysis with Phospho-[Ser25]-Specific Antibody
This protocol outlines the general steps for validating phosphorylation in a cellular context.
Materials:
-
Cells expressing the protein containing the [Ser25] peptide sequence
-
PKC activator (e.g., Phorbol 12-myristate 13-acetate - PMA)
-
PKC inhibitor (for control)
-
Lysis buffer
-
SDS-PAGE gels and blotting apparatus
-
Primary antibody: Phospho-[Ser25]-specific antibody
-
Primary antibody: Total protein antibody (for loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Culture cells and treat with a PKC activator (e.g., PMA) for a specified time to induce phosphorylation. Include a control group treated with a PKC inhibitor prior to activation.
-
Lyse the cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary phospho-[Ser25]-specific antibody.
-
Wash the membrane and then incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip and re-probe the membrane with an antibody against the total (non-phosphorylated) protein to serve as a loading control.
-
Quantify the band intensities to determine the relative increase in [Ser25] phosphorylation upon PKC activation.
Visualizing the Pathways and Processes
To better understand the underlying mechanisms and experimental flows, the following diagrams have been generated.
Caption: Simplified PKC signaling pathway leading to substrate phosphorylation.
Caption: Experimental workflow for validating PKC-specific phosphorylation.
Caption: Logical flow for validating PKC-specific phosphorylation.
References
- 1. Enzyme Assays for Protein Kinase C Activity | Springer Nature Experiments [experiments.springernature.com]
- 2. reactionbiology.com [reactionbiology.com]
- 3. A Highly Sensitive Non-Radioactive Activity Assay for AMP-Activated Protein Kinase (AMPK) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Non-radioactive Protein Phosphorylation Analysis - Jena Bioscience [jenabioscience.com]
A Head-to-Head Comparison: [Ser25] PKC (19-31) Peptide vs. Myelin Basic Protein as Substrates for Protein Kinase C
For researchers, scientists, and drug development professionals, the selection of an appropriate substrate is critical for the accurate assessment of Protein Kinase C (PKC) activity. This guide provides a comprehensive comparison of two commonly used substrates: the synthetic peptide [Ser25] PKC (19-31) and the full-length protein, myelin basic protein (MBP).
This comparison guide delves into the quantitative kinetic parameters, experimental considerations, and signaling pathway relevance of each substrate, providing the necessary data to make an informed decision for your research needs.
Data Presentation: Quantitative Comparison of Kinetic Parameters
The choice of a substrate can significantly impact the outcome and interpretation of a PKC kinase assay. The following table summarizes the key kinetic parameters for [Ser25] PKC (19-31) and myelin basic protein, highlighting their differences in affinity and reaction velocity.
| Parameter | [Ser25] PKC (19-31) | Myelin Basic Protein (MBP) |
| Description | A synthetic peptide derived from the pseudosubstrate regulatory domain of PKCα, with a Serine at position 25 replacing Alanine. | A major structural protein of the myelin sheath in the central nervous system. |
| Km (Michaelis Constant) | 0.2 - 0.3 µM[1][2] | 2.3 µM (for a 40 kDa PKC isoform) to 7 µM (for a synthetic MBP peptide fragment)[3] |
| Vmax (Maximum Velocity) | 8 µmol/min/mg[1] | Not consistently reported under comparable conditions. |
| Catalytic Efficiency (Vmax/Km) | High (due to low Km and high Vmax) | Generally lower than [Ser25] PKC (19-31) due to a higher Km. |
| Specificity | Highly specific for PKC.[4] | Can be phosphorylated by other kinases, including MAPK, PKA, and CaM-kinase. |
Key Insights from the Data
The data clearly indicates that [Ser25] PKC (19-31) offers significantly higher affinity for PKC , as evidenced by its substantially lower Km value compared to myelin basic protein. A lower Km signifies that a lower concentration of the substrate is required to reach half of the maximum reaction velocity, indicating a more efficient binding to the enzyme's active site.
The broader specificity of MBP, being a substrate for multiple kinases, can be a significant drawback in assays where specific PKC activity is being measured, potentially leading to confounding results.
Experimental Protocols
Accurate and reproducible results depend on meticulously executed experimental protocols. Below are detailed methodologies for performing a Protein Kinase C assay using either [Ser25] PKC (19-31) or myelin basic protein as the substrate. These protocols are based on commonly cited methods and can be adapted to specific experimental needs.
Protocol 1: PKC Assay using [Ser25] PKC (19-31) Peptide Substrate
This protocol is adapted from radiometric assays utilizing [γ-³²P]ATP.
Materials:
-
Purified or partially purified Protein Kinase C
-
[Ser25] PKC (19-31) peptide substrate
-
Assay Buffer: 20 mM HEPES, pH 7.4, 10 mM MgCl₂, 1 mM CaCl₂, 0.1 mg/mL BSA
-
Lipid Activator: Sonicated mixture of phosphatidylserine (PS) and diacylglycerol (DAG) in assay buffer
-
[γ-³²P]ATP
-
ATP solution
-
Stopping Reagent: 75 mM phosphoric acid
-
P81 phosphocellulose paper
-
Scintillation counter and scintillation fluid
Procedure:
-
Prepare the reaction mixture: In a microcentrifuge tube, combine the assay buffer, lipid activator, and the desired concentration of [Ser25] PKC (19-31) peptide substrate.
-
Add PKC enzyme: Add the purified or partially purified PKC to the reaction mixture and pre-incubate for 5 minutes at 30°C.
-
Initiate the reaction: Start the phosphorylation reaction by adding a mixture of cold ATP and [γ-³²P]ATP to a final desired concentration.
-
Incubate: Incubate the reaction at 30°C for a predetermined time (e.g., 10-20 minutes), ensuring the reaction stays within the linear range.
-
Stop the reaction: Terminate the reaction by spotting a portion of the reaction mixture onto a P81 phosphocellulose paper.
-
Wash the filters: Wash the P81 papers three times for 5 minutes each in 75 mM phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Quantify phosphorylation: Transfer the washed P81 paper to a scintillation vial, add scintillation fluid, and measure the incorporated radioactivity using a scintillation counter.
Protocol 2: PKC Assay using Myelin Basic Protein (MBP) Substrate
This protocol is also based on a radiometric assay format.
Materials:
-
Purified or partially purified Protein Kinase C
-
Myelin Basic Protein (MBP)
-
Assay Buffer: 20 mM HEPES, pH 7.4, 10 mM MgCl₂, 1 mM CaCl₂, 0.1 mg/mL BSA
-
Lipid Activator: Sonicated mixture of phosphatidylserine (PS) and diacylglycerol (DAG) in assay buffer
-
[γ-³²P]ATP
-
ATP solution
-
Stopping Reagent: 4X Laemmli sample buffer
-
SDS-PAGE gel and electrophoresis apparatus
-
Phosphorimager or autoradiography film
Procedure:
-
Prepare the reaction mixture: In a microcentrifuge tube, combine the assay buffer, lipid activator, and myelin basic protein to the desired final concentration.
-
Add PKC enzyme: Add the PKC enzyme to the reaction mixture and pre-incubate for 5 minutes at 30°C.
-
Initiate the reaction: Start the reaction by adding the [γ-³²P]ATP/ATP mixture.
-
Incubate: Incubate at 30°C for the desired time.
-
Stop the reaction: Terminate the reaction by adding 4X Laemmli sample buffer and boiling for 5 minutes.
-
Separate proteins: Separate the reaction products by SDS-PAGE.
-
Visualize and quantify: Dry the gel and expose it to a phosphorimager screen or autoradiography film to visualize the phosphorylated MBP. Quantify the band intensity to determine the level of phosphorylation.
Visualizations: Signaling Pathways and Experimental Workflow
To further clarify the context and execution of these assays, the following diagrams, generated using Graphviz, illustrate the canonical PKC signaling pathway and a generalized experimental workflow.
Caption: Canonical PKC Signaling Pathway.
Caption: General Experimental Workflow for a PKC Kinase Assay.
Conclusion and Recommendation
For researchers seeking a highly specific, sensitive, and efficient substrate for in vitro PKC activity assays, [Ser25] PKC (19-31) is the superior choice . Its low Km and high Vmax translate to a substrate that is readily phosphorylated by PKC, allowing for robust and reproducible measurements. Its specificity for PKC minimizes the risk of off-target kinase activity influencing the results.
Myelin basic protein, while a historically used substrate, presents challenges in terms of lower affinity and lack of specificity . It may be suitable for certain applications, such as in-gel kinase assays where multiple kinases are being investigated, or when studying the specific interaction of PKC with MBP is the primary research goal. However, for routine screening of PKC inhibitors or activators, the potential for cross-reactivity with other kinases makes it a less ideal choice.
Ultimately, the selection of the substrate should be guided by the specific experimental question and the required level of specificity and sensitivity. For most standard PKC assays, the advantages offered by the [Ser25] PKC (19-31) peptide make it the more reliable and efficient option.
References
A Kinetic Comparison of [Ser25] PKC (19-31) and Alternative Peptide Substrates for Protein Kinase C
For researchers, scientists, and drug development professionals, the selection of an appropriate substrate is critical for the accurate assessment of Protein Kinase C (PKC) activity. This guide provides a detailed kinetic comparison of the widely used [Ser25] PKC (19-31) peptide substrate with other notable peptide substrates. The information presented herein, including quantitative kinetic data and detailed experimental protocols, is intended to aid in the selection of the most suitable substrate for specific research applications.
Protein Kinase C (PKC) represents a family of serine/threonine kinases that are integral to a multitude of cellular signaling pathways, regulating processes such as proliferation, differentiation, and apoptosis. The dysregulation of PKC activity is implicated in various diseases, including cancer and cardiovascular disorders, making it a significant target for drug discovery. The in vitro kinase assay is a fundamental tool for studying PKC function and for screening potential inhibitors. A crucial component of this assay is the substrate, which is phosphorylated by the enzyme. An ideal substrate should exhibit high affinity (low Km) and a high turnover rate (high Vmax) for the specific PKC isozyme being investigated.
[Ser25] Protein Kinase C (19-31) is a synthetic peptide derived from the pseudosubstrate regulatory domain of PKCα, where the alanine at position 25 is replaced with a serine, transforming it from an inhibitor to a substrate.[1][2] This peptide is a potent and widely utilized substrate for PKC.[3] This guide will compare its kinetic parameters with those of other peptide substrates to provide a comprehensive overview for substrate selection.
Quantitative Kinetic Data Comparison
The following table summarizes the kinetic parameters for [Ser25] PKC (19-31) and other peptide substrates for Protein Kinase C. It is important to note that kinetic values can vary depending on the specific PKC isozyme, assay conditions (e.g., ATP concentration, buffer composition), and the methodology used for determination.
| Substrate | Amino Acid Sequence | PKC Isozyme(s) | Km (µM) | Vmax (µmol/min/mg) | Catalytic Efficiency (Vmax/Km) | Reference |
| [Ser25] PKC (19-31) | RFARKGSLRQKNV | Not specified | 0.2 | 8.0 | 40 | [3][4] |
| [Ser25] PKC (19-31) | RFARKGSLRQKNV | Not specified | 0.3 | Not Reported | Not Reported | |
| Myelin Basic Protein (4-14) | QKRPSQRSKYL | Subspecies I, II, III | Not Reported | Not Reported | Not Reported | |
| Histone H1 | Not Applicable | Not specified | 0.6 | 0.83 | 1.38 |
Note: The kinetic values for Myelin Basic Protein (4-14) were not explicitly provided in the search results, but it is highlighted as a specific substrate for selective PKC assays. The Vmax for [Ser25] PKC (19-31) is notably higher than that of Histone H1, suggesting a more rapid phosphorylation by PKC.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the general Protein Kinase C signaling pathway and a typical experimental workflow for determining the kinetic parameters of PKC substrates.
Caption: General Protein Kinase C (PKC) signaling pathway.
Caption: Experimental workflow for a PKC kinase assay.
Experimental Protocols
The following is a generalized protocol for a radiometric Protein Kinase C assay to determine the kinetic parameters of a peptide substrate. This protocol is based on commonly used methodologies.
Materials:
-
Purified Protein Kinase C (PKC) enzyme
-
Peptide substrate (e.g., [Ser25] PKC (19-31))
-
Kinase Assay Buffer (e.g., 20 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 0.2 mM CaCl2)
-
PKC Activators: Phosphatidylserine (PS) and Diacylglycerol (DAG)
-
[γ-32P]ATP (with a specific activity of 50-100 cpm/pmol)
-
ATP solution
-
Phosphocellulose paper (e.g., P81)
-
Wash Buffer (e.g., 75 mM phosphoric acid)
-
Scintillation fluid
-
Scintillation counter
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of the peptide substrate and make serial dilutions to achieve a range of final concentrations for the assay (e.g., 0.1 to 20 times the expected Km).
-
Prepare a reaction mix containing the Kinase Assay Buffer, PKC activators (e.g., 8 µg/mL Phosphatidylserine and 0.8 µg/mL Diacylglycerol), and the desired amount of PKC enzyme (e.g., 0.05 Units per reaction).
-
-
Kinase Reaction:
-
In a microcentrifuge tube, combine the reaction mix with a specific volume of the peptide substrate dilution.
-
Pre-incubate the mixture at 30°C for 2-3 minutes.
-
Initiate the phosphorylation reaction by adding [γ-32P]ATP to a final concentration of approximately 10 µM. The total reaction volume is typically between 50-200 µL.
-
Incubate the reaction at 30°C for a predetermined time (e.g., 10-20 minutes), ensuring the reaction is in the linear range.
-
-
Stopping the Reaction and Washing:
-
Terminate the reaction by spotting a defined aliquot (e.g., 25 µL) of the reaction mixture onto a piece of phosphocellulose paper.
-
Immediately immerse the phosphocellulose paper in a beaker of wash buffer (75 mM phosphoric acid).
-
Wash the papers several times with the wash buffer to remove unincorporated [γ-32P]ATP.
-
-
Quantification:
-
After washing, dry the phosphocellulose papers.
-
Place each paper in a scintillation vial with scintillation fluid.
-
Measure the amount of incorporated 32P using a scintillation counter.
-
-
Data Analysis:
-
Convert the counts per minute (CPM) to moles of phosphate incorporated per minute per mg of enzyme (velocity).
-
Plot the velocity against the substrate concentration.
-
Determine the Km and Vmax values by fitting the data to the Michaelis-Menten equation using non-linear regression software.
-
Conclusion
[Ser25] PKC (19-31) stands out as a highly efficient substrate for Protein Kinase C, characterized by a low Km value, indicating high affinity, and a high Vmax, suggesting a rapid turnover rate. When compared to a protein substrate like Histone H1, [Ser25] PKC (19-31) demonstrates significantly greater catalytic efficiency. The choice of substrate will ultimately depend on the specific PKC isozyme under investigation, the desired assay format, and the research question being addressed. For general PKC activity screening and inhibitor profiling, the favorable kinetics of [Ser25] PKC (19-31) make it an excellent choice. However, for studies focusing on the phosphorylation of specific physiological substrates, using peptides derived from those proteins, such as the Myelin Basic Protein fragment, may be more appropriate. The provided experimental protocol offers a robust framework for conducting kinetic analyses of these and other peptide substrates.
References
A Comparative Guide to Protein Kinase C Substrates: Focus on [Ser25] Protein Kinase C (19-31)
For researchers, scientists, and drug development professionals, understanding the kinetic parameters of Protein Kinase C (PKC) substrates is crucial for designing potent and specific modulators of this key signaling enzyme. This guide provides a comparative analysis of the kinetic values (Km and Vmax) for the widely used synthetic peptide substrate, [Ser25] Protein Kinase C (19-31), alongside other optimized peptide substrates for various PKC isozymes.
This document summarizes key quantitative data in a structured format, details a generalized experimental protocol for determining these kinetic constants, and provides visual representations of the PKC signaling pathway and a typical experimental workflow.
Kinetic Parameters of PKC Substrates: A Comparative Analysis
The affinity of a substrate for its enzyme is represented by the Michaelis constant (Km), while the maximum rate of the reaction is given by Vmax. A lower Km value indicates a higher affinity of the enzyme for the substrate. The catalytic efficiency of an enzyme is often expressed as Vmax/Km.
The peptide [Ser25] Protein Kinase C (19-31) is a potent substrate for PKC, derived from the pseudosubstrate regulatory domain of PKCα (residues 19-31) with a serine substitution at position 25.[1] This substitution transforms the pseudosubstrate into an effective substrate. Kinetic analysis has determined its Km to be in the low micromolar range, signifying a high affinity for PKC.
Below is a comparison of the kinetic constants for [Ser25] PKC (19-31) and other synthetic peptides optimized for specific PKC isozymes.
| Substrate Name | PKC Isozyme | Km (µM) | Vmax (nmol/min/mg) | Reference |
| [Ser25] PKC (19-31) | General | 0.2 | 8000 | [2] |
| [Ser25] PKC (19-31) | General | 0.3 | Not Specified | [3] |
| Optimal Substrate for PKCα | PKCα | 1.8 | 1850 | |
| Optimal Substrate for PKCβI | PKCβI | 2.5 | 1570 | |
| Optimal Substrate for PKCδ | PKCδ | 3.3 | 1260 | |
| Optimal Substrate for PKCζ | PKCζ | 7.1 | 890 | |
| Optimal Substrate for PKCμ | PKCμ | 0.9 | 110 |
Note: The Vmax value for [Ser25] PKC (19-31) from one source was provided in different units (8 µmol/min/mg) and has been converted to nmol/min/mg for consistency.
The Protein Kinase C Signaling Pathway
Protein Kinase C is a family of serine/threonine kinases that play a pivotal role in a multitude of cellular signaling pathways, regulating processes such as cell proliferation, differentiation, and apoptosis.[2] The activation of conventional PKC isozymes is typically initiated by the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) by phospholipase C (PLC), generating two second messengers: diacylglycerol (DAG) and inositol 1,4,5-trisphosphate (IP3). IP3 triggers the release of intracellular calcium, which, along with DAG, recruits PKC to the cell membrane and activates it.
Caption: A simplified diagram of the conventional Protein Kinase C (PKC) signaling pathway.
Experimental Protocol for Determining Km and Vmax
The determination of Km and Vmax for a PKC substrate involves measuring the initial reaction rates at various substrate concentrations. A common method utilizes a radioactive isotope of ATP, [γ-32P]ATP, to track the phosphorylation of the substrate.
Materials:
-
Purified Protein Kinase C enzyme
-
Substrate peptide (e.g., [Ser25] PKC (19-31)) at various concentrations
-
Kinase assay buffer (e.g., 20 mM HEPES, pH 7.4, 10 mM MgCl2, 1 mM CaCl2, 0.1 mg/mL phosphatidylserine, 0.02 mg/mL diacylglycerol)
-
[γ-32P]ATP
-
ATP solution
-
Phosphocellulose paper (e.g., P81)
-
Wash buffer (e.g., 0.75% phosphoric acid)
-
Scintillation counter and scintillation fluid
Procedure:
-
Reaction Setup: Prepare a series of reaction mixtures in microcentrifuge tubes, each containing the kinase assay buffer, a fixed amount of PKC enzyme, and varying concentrations of the substrate peptide.
-
Initiation of Reaction: Initiate the phosphorylation reaction by adding a mixture of [γ-32P]ATP and non-radioactive ATP to each tube. Incubate the reactions at a constant temperature (e.g., 30°C) for a specific time, ensuring the reaction is in the linear range.
-
Termination of Reaction: Stop the reaction by spotting a portion of the reaction mixture onto a phosphocellulose paper. The phosphorylated peptide will bind to the negatively charged paper, while the unreacted [γ-32P]ATP will not.
-
Washing: Wash the phosphocellulose papers extensively with the wash buffer to remove any unbound [γ-32P]ATP.
-
Quantification: Measure the amount of radioactivity incorporated into the substrate on each paper using a scintillation counter.
-
Data Analysis: Convert the counts per minute (CPM) to the rate of product formation (e.g., nmol of phosphate incorporated per minute per mg of enzyme). Plot the initial reaction rates against the corresponding substrate concentrations. The resulting data can be fitted to the Michaelis-Menten equation to determine the Km and Vmax values. A common method for this is to use a Lineweaver-Burk plot (a double reciprocal plot of 1/velocity vs. 1/[substrate]).[4]
Caption: A flowchart outlining the key steps in determining PKC kinetic parameters.
This guide provides a foundational understanding of the kinetic properties of [Ser25] Protein Kinase C (19-31) in comparison to other substrates. The detailed protocol and visual aids offer practical insights for researchers engaged in the study of Protein Kinase C and the development of novel therapeutics targeting this important enzyme family.
References
[Ser25] PKC Peptide: A Comparative Guide to Kinase Cross-Reactivity
For Researchers, Scientists, and Drug Development Professionals
The [Ser25] Protein Kinase C (PKC) peptide, with the sequence RFARKGSLRQKNV, is a widely utilized substrate for assaying the activity of Protein Kinase C. Derived from the pseudosubstrate sequence of PKC, the substitution of Alanine with Serine at position 25 transforms it into a potent substrate.[1] However, the highly basic nature of this peptide raises the possibility of cross-reactivity with other kinases that also recognize substrates with arginine and lysine residues near the phosphorylation site. This guide provides a comparative analysis of the potential for various kinases to phosphorylate the [Ser25] PKC peptide, supported by available experimental data and an understanding of kinase substrate specificity.
Quantitative Comparison of Kinase Activity
Direct comparative studies profiling a broad range of kinases against the [Ser25] PKC peptide are not extensively available in the public domain. The following table summarizes the known kinetic data for PKC and provides an evidence-based estimation of the potential for cross-reactivity with other key basophilic kinases. These estimations are derived from the known consensus phosphorylation motifs of each kinase.
| Kinase | Known/Predicted Activity | Km (µM) | Vmax (nmol/min/mg) | kcat/Km (relative) | Consensus Motif | Evidence for Cross-Reactivity |
| Protein Kinase C (PKC) | High | 0.2 | 8000 | High | R-X-X-S/T-X-R | The peptide is an optimized substrate for PKC.[2] |
| Protein Kinase A (PKA) | Moderate to High | Not Determined | Not Determined | Predicted Moderate to High | R-R-X-S/T-Φ (Φ=hydrophobic) | PKA strongly prefers basic residues at P-2 and P-3 positions. The [Ser25] PKC peptide contains Arg at P-3 and Lys at P-2 relative to Ser25, fitting the PKA consensus. |
| Akt/PKB | Moderate | Not Determined | Not Determined | Predicted Moderate | R-X-R-X-X-S/T-Φ | Akt recognizes the R-X-R motif. The [Ser25] PKC peptide has Arg at P-6 and P-3, and Lys at P-2, suggesting it could be a substrate.[3] |
| CaMKII | Moderate | Not Determined | Not Determined | Predicted Moderate | R-X-X-S/T | CaMKII has a preference for a basic residue at the P-3 position. The presence of Arg at P-3 in the peptide suggests potential phosphorylation.[4][5] |
| MAPK (ERK1/2) | Low to Negligible | Not Determined | Not Determined | Predicted Low | P-X-S/T-P | ERK1/2 are proline-directed kinases. The [Ser25] PKC peptide lacks proline in the required positions, making it a poor substrate. |
| CDK1 | Low to Negligible | Not Determined | Not Determined | Predicted Low | S/T-P-X-K/R | CDKs are primarily proline-directed. While some non-proline-directed phosphorylation occurs, the [Ser25] PKC peptide does not fit the optimal consensus. |
Note: The predictions for kinases other than PKC are based on their known substrate motifs. Experimental validation is required to confirm the extent of cross-reactivity.
Experimental Protocols
A reliable method for assessing kinase cross-reactivity is the in vitro kinase assay using radiolabeled ATP.
In Vitro Kinase Assay with Radiolabeled ATP
This method directly measures the incorporation of a radiolabeled phosphate group from [γ-³²P]ATP onto a substrate peptide.
Materials:
-
Purified Kinase (e.g., PKA, Akt, CaMKII)
-
[Ser25] PKC Peptide Substrate (e.g., 1 mg/mL stock)
-
[γ-³²P]ATP (10 µCi/µL)
-
10X Kinase Assay Buffer (e.g., 250 mM Tris-HCl pH 7.5, 100 mM MgCl₂, 10 mM DTT)
-
Unlabeled ATP (10 mM stock)
-
Phosphocellulose paper (e.g., P81)
-
Wash Buffer (e.g., 0.75% Phosphoric Acid)
-
Scintillation Counter and Vials
-
Stop Solution (e.g., 30% Acetic Acid)
Procedure:
-
Prepare Reaction Mix: For each kinase, prepare a reaction mix containing 10X Kinase Assay Buffer, unlabeled ATP (to achieve the desired final concentration, e.g., 100 µM), and sterile deionized water.
-
Initiate Reaction: In a microcentrifuge tube, combine the reaction mix, [γ-³²P]ATP, the [Ser25] PKC peptide substrate, and the purified kinase. The final volume is typically 25-50 µL.
-
Incubation: Incubate the reaction at 30°C for a predetermined time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.
-
Stop Reaction: Terminate the reaction by spotting a portion of the reaction mixture onto a phosphocellulose paper square. The paper will bind the phosphorylated peptide.
-
Washing: Wash the phosphocellulose papers multiple times with the wash buffer to remove unincorporated [γ-³²P]ATP.
-
Quantification: Place the washed paper in a scintillation vial with scintillation fluid and measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Calculate the kinase activity, typically expressed as pmol of phosphate incorporated per minute per mg of enzyme. Compare the activity of different kinases with the [Ser25] PKC peptide.
Signaling Pathway Context
The potential for cross-reactivity of the [Ser25] PKC peptide is rooted in the overlapping substrate specificities of several key signaling kinases. PKC, PKA, and Akt are all part of the AGC kinase family and share a preference for basic residues surrounding the phosphorylation site. This can lead to crosstalk between their respective signaling pathways.
Caption: Overlapping substrate recognition by PKA, PKC, and Akt.
Experimental Workflow
The process of evaluating kinase cross-reactivity with the [Ser25] PKC peptide involves several key steps, from peptide synthesis to data analysis.
Caption: Key steps in assessing kinase cross-reactivity.
Conclusion
The [Ser25] PKC peptide is a highly effective substrate for Protein Kinase C. However, its basic amino acid sequence makes it a potential substrate for other basophilic kinases, most notably PKA, Akt, and CaMKII. Researchers using this peptide should be aware of this potential for cross-reactivity, especially when working with complex biological samples that may contain multiple active kinases. For applications requiring high specificity, it is recommended to either confirm the absence of significant cross-reactive kinase activity or to use more specific substrates or inhibitors to ensure that the observed phosphorylation is primarily due to PKC. The experimental protocols and comparative data provided in this guide serve as a valuable resource for designing and interpreting experiments involving the [Ser25] PKC peptide.
References
- 1. Akt/PKB signaling pathway - Wikipedia [en.wikipedia.org]
- 2. Assaying Protein Kinase Activity with Radiolabeled ATP - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PI3K/Akt signaling transduction pathway, erythropoiesis and glycolysis in hypoxia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. CaMKII binds both substrates and activators at the active site - PMC [pmc.ncbi.nlm.nih.gov]
[Ser25] PKC (19-31): A Comparative Guide to its Specificity for PKC Isoforms
For Researchers, Scientists, and Drug Development Professionals
The synthetic peptide [Ser25] Protein Kinase C (19-31) is a widely utilized substrate for assaying the activity of Protein Kinase C (PKC) isoforms. Derived from the pseudosubstrate regulatory domain of PKCα (residues 19-31) with a serine substitution at position 25 for the wild-type alanine, this modification transforms the peptide from an inhibitor to a substrate. This guide provides a comparative analysis of its specificity for different PKC isoforms, supported by available experimental data and detailed methodologies.
Quantitative Analysis of Substrate Specificity
| Parameter | Value | PKC Isoform(s) | Reference |
| Kₘ | 0.2 µM | Not specified | [1] |
| Kₘ | 0.3 µM | Not specified | [2] |
| Vₘₐₓ | 8 µmol/min/mg | Not specified | [1] |
| General Substrate | Phosphorylated by conventional and novel PKC isoforms | cPKCs, nPKCs | [3] |
| Specific Substrate | Used in assays for PKCα, β₁, γ, δ, ε, ζ | α, β₁, γ, δ, ε, ζ | [4] |
It is important to note that kinetic parameters can be influenced by assay conditions. The available data suggests that [Ser25] PKC (19-31) is a high-affinity substrate for several PKC isoforms, making it a valuable tool for screening PKC inhibitors and activators.
Experimental Protocols
To determine the specificity of [Ser25] PKC (19-31) for different PKC isoforms, a radiometric in vitro kinase assay is commonly employed. This method measures the incorporation of radiolabeled phosphate from [γ-³²P]ATP into the substrate peptide.
In Vitro Kinase Activity Assay (Radiometric)
Objective: To determine the kinetic constants (Kₘ and Vₘₐₓ) of [Ser25] PKC (19-31) for various purified recombinant PKC isoforms.
Materials:
-
Purified recombinant PKC isoforms (e.g., α, βI, βII, γ, δ, ε, η, θ, ζ, ι/λ)
-
[Ser25] PKC (19-31) peptide substrate
-
[γ-³²P]ATP
-
Kinase reaction buffer (e.g., 20 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 0.2 mM CaCl₂)
-
Lipid cofactors (e.g., phosphatidylserine (PS) and diacylglycerol (DAG)) for conventional and novel PKCs
-
ATP solution
-
Quenching solution (e.g., phosphoric acid)
-
P81 phosphocellulose paper
-
Scintillation counter and scintillation fluid
Procedure:
-
Prepare the Reaction Mixture: In a microcentrifuge tube, prepare the kinase reaction mixture containing the kinase buffer, the desired concentration of the [Ser25] PKC (19-31) substrate, and lipid cofactors if required for the specific PKC isoform being tested.
-
Enzyme Addition: Add the purified PKC isoform to the reaction mixture.
-
Initiate the Reaction: Start the phosphorylation reaction by adding [γ-³²P]ATP. The final ATP concentration should be close to the Kₘ for ATP of the specific isoform, if known, to ensure accurate kinetic measurements.
-
Incubation: Incubate the reaction at 30°C for a predetermined time, ensuring the reaction is in the linear range.
-
Stop the Reaction: Terminate the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.
-
Washing: Wash the P81 paper multiple times with phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Quantification: Measure the radioactivity on the P81 paper using a scintillation counter.
-
Data Analysis: Calculate the rate of phosphorylation at different substrate concentrations. Determine the Kₘ and Vₘₐₓ values by fitting the data to the Michaelis-Menten equation using non-linear regression analysis.
Signaling Pathways and Experimental Workflows
To visually represent the processes involved in assessing the specificity of [Ser25] PKC (19-31), the following diagrams illustrate the PKC signaling pathway and the experimental workflow.
Caption: PKC signaling pathway and the role of [Ser25] PKC (19-31) as a substrate.
Caption: Experimental workflow for determining the kinetic parameters of [Ser25] PKC (19-31).
References
A Head-to-Head Comparison of Commercial [Ser25] PKC Peptides for Researchers
For researchers and drug development professionals investigating the intricate roles of Protein Kinase C (PKC), the selection of a reliable and potent substrate peptide is a critical first step. The [Ser25] PKC (19-31) peptide, a derivative of the pseudosubstrate regulatory domain of PKCα with a serine substitution to create a phosphorylation site, serves as a widely utilized tool for studying PKC activity. However, with multiple commercial suppliers offering this peptide, choosing the optimal product can be challenging. This guide provides a head-to-head comparison of commercially available [Ser25] PKC peptides, supported by publicly available data and standardized experimental protocols to aid in your selection process.
Comparative Analysis of Commercial [Ser25] PKC Peptides
The following table summarizes the specifications of [Ser25] PKC (19-31) peptides from various suppliers based on their published data. It is important to note that these values are provided by the manufacturers and have not been independently verified in a single head-to-head study.
| Supplier | Purity | Molecular Weight (Da) | Reported Km (µM) | Reported Vmax (µmol/min/mg) | Modifications Offered |
| AdooQ Bioscience | >99% (HPLC) | 1559.82 | Not specified | Not specified | |
| NovoPro Bioscience | 97.3% | 1559.84 | 0.2 | 8 | TFA removal |
| CPC Scientific | Not specified | 1559.82 | Not specified | Not specified | |
| MedChemExpress | Not specified | Not specified | 0.3 | Not specified | |
| AnaSpec | ≥95% (HPLC) | 1914.4 | Not specified | Not specified | Biotinylated |
| Elabscience | >95% | 2167.52 (for 19-36 variant) | Not specified | Not specified |
Note: The peptide from Elabscience is the longer [Ser25]-PKC (19-36) variant.
Understanding the PKC Signaling Pathway
Protein Kinase C is a family of serine/threonine kinases that play crucial roles in a multitude of cellular signaling pathways, regulating processes like cell proliferation, differentiation, and apoptosis.[1][2][3][4] The activation of conventional PKC isoforms is typically initiated by signals that lead to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) by phospholipase C (PLC), generating diacylglycerol (DAG) and inositol 1,4,5-trisphosphate (IP3). IP3 triggers the release of calcium from intracellular stores, and both DAG and Ca2+ are required for the activation of conventional PKCs.[1] Novel PKCs are activated by DAG but are calcium-independent, while atypical PKCs are activated through other mechanisms.
Experimental Protocols
To facilitate a standardized comparison of [Ser25] PKC peptides from different vendors, detailed protocols for key experiments are provided below.
In Vitro PKC Kinase Activity Assay (Radiometric)
This protocol is a common method for determining the kinetic parameters (Km and Vmax) of a PKC substrate.
Materials:
-
[Ser25] PKC peptide from different suppliers
-
Purified, active PKC enzyme
-
Assay Dilution Buffer (ADB): 20 mM MOPS, pH 7.2, 25 mM β-glycerophosphate, 5 mM EGTA, 1 mM sodium orthovanadate, 1 mM dithiothreitol
-
Lipid Activator (e.g., phosphatidylserine and diacylglycerol)
-
[γ-³²P]ATP
-
P81 phosphocellulose paper
-
0.75% Phosphoric acid
-
Scintillation counter and cocktail
Procedure:
-
Prepare serial dilutions of the [Ser25] PKC peptide from each supplier in ADB.
-
In a microcentrifuge tube, combine the assay components in the following order: ADB, lipid activator (sonicated), diluted peptide, and purified PKC enzyme.
-
Initiate the kinase reaction by adding [γ-³²P]ATP.
-
Incubate the reaction mixture at 30°C for a predetermined time (e.g., 10-20 minutes), ensuring the reaction stays within the linear range.
-
Stop the reaction by spotting an aliquot of the reaction mixture onto P81 phosphocellulose paper.
-
Wash the P81 paper extensively with 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Measure the incorporated radioactivity using a scintillation counter.
-
Calculate the rate of phosphorylation for each peptide concentration and determine Km and Vmax using Michaelis-Menten kinetics.
Cellular Uptake Assay (Fluorescence-Based)
This protocol can be used to compare the efficiency of cellular internalization of [Ser25] PKC peptides, which is crucial for in-cell studies.
Materials:
-
Fluorescently labeled [Ser25] PKC peptides (e.g., with FITC or TAMRA) from different suppliers
-
Cell line of interest (e.g., HeLa or HEK293)
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Cell lysis buffer
-
Fluorometer or fluorescence plate reader
Procedure:
-
Seed cells in a multi-well plate and grow to 70-80% confluency.
-
Replace the culture medium with fresh medium containing the fluorescently labeled [Ser25] PKC peptide at various concentrations.
-
Incubate for a set period (e.g., 1-4 hours) at 37°C.
-
Remove the medium and wash the cells thoroughly with ice-cold PBS to remove any peptide that is not internalized.
-
Detach the cells using trypsin-EDTA and collect them by centrifugation.
-
Wash the cell pellet with PBS.
-
Lyse the cells using a suitable cell lysis buffer.
-
Measure the fluorescence intensity of the cell lysate using a fluorometer or plate reader.
-
Normalize the fluorescence intensity to the total protein concentration of the lysate to determine the relative cellular uptake.
Experimental Workflow for Comparative Analysis
The following diagram illustrates a logical workflow for a comprehensive head-to-head comparison of commercial [Ser25] PKC peptides.
Conclusion
The selection of a high-quality [Ser25] PKC peptide is fundamental for obtaining reproducible and reliable data in PKC-related research. While manufacturers provide some specifications, a direct, independent comparison is invaluable. This guide offers a framework for such a comparison by presenting available supplier data and standardized protocols for in vitro kinase activity and cellular uptake assays. By systematically evaluating peptides from different sources, researchers can confidently select the most suitable reagent for their specific experimental needs, ultimately advancing our understanding of PKC signaling in health and disease.
References
A Researcher's Guide to Validating Protein Kinase C Inhibitor Specificity with [Ser25] PKC (19-31)
In the landscape of signal transduction research and drug development, the precise validation of inhibitor specificity is paramount. For scientists targeting the Protein Kinase C (PKC) family—a group of crucial serine/threonine kinases involved in cellular proliferation, differentiation, and apoptosis—the synthetic peptide [Ser25] PKC (19-31) has emerged as a highly effective tool.[1][2][3][4] This guide provides an objective comparison of this substrate against alternatives, supported by experimental data and detailed protocols, to aid researchers in designing robust and reliable inhibitor screening assays.
Understanding [Ser25] PKC (19-31): A Potent and Specific Substrate
[Ser25] PKC (19-31) is a 13-amino-acid peptide (H-Arg-Phe-Ala-Arg-Lys-Gly-Ser-Leu-Arg-Gln-Lys-Asn-Val-OH) derived from the pseudosubstrate regulatory domain of PKCα (residues 19-31).[5] In its native form, this protein region contains an alanine at position 25 and acts as an endogenous inhibitor by occupying the enzyme's catalytic site. The critical modification in the synthetic peptide is the substitution of this alanine with a serine residue. This single change transforms the peptide from an inhibitor into a potent and highly specific substrate for PKC, enabling precise measurement of kinase activity.
Key Performance Characteristics
The efficacy of a kinase substrate is defined by its kinetic parameters. [Ser25] PKC (19-31) exhibits favorable kinetics for PKC, indicating a high affinity and rapid turnover rate.
| Parameter | Value | Description |
| Sequence | RFARKGSLRQKNV | Amino acid sequence of the peptide substrate. |
| Km | 0.2 - 0.3 µM | Michaelis constant, indicating high substrate affinity for PKC. |
| Vmax | 8.0 µmol/min/mg | Maximum reaction velocity, indicating a high rate of phosphorylation. |
| Origin | Modified PKCα (19-31) pseudosubstrate | Derived from the natural pseudosubstrate domain of a PKC isozyme. |
Comparative Analysis of PKC Substrates
While [Ser25] PKC (19-31) is a superior choice for many applications, other substrates are also used. This table compares its performance metrics against a common alternative, Histone H1.
| Substrate | Km (µM) | Vmax (µmol/min/mg) | Specificity | Notes |
| [Ser25] PKC (19-31) | 0.2 | 8.0 | High | Specifically designed for PKC; low off-target phosphorylation by other kinases. |
| Histone H1 | 0.6 | 0.83 | Moderate | A general kinase substrate; can be phosphorylated by other kinases like PKA. |
| Myelin Basic Protein (MBP) | 2.3 | Not consistently reported | Low | General substrate used for many serine/threonine kinases. |
| QKRPSQRSKYL | Not specified | Not specified | High | Specific peptide used in some commercial assay kits. |
As the data indicates, [Ser25] PKC (19-31) possesses a lower Km and a nearly 10-fold higher Vmax than Histone H1, establishing it as a more efficient and sensitive substrate for measuring PKC activity.
Visualizing the PKC Signaling Pathway
To understand the context in which inhibitors are studied, a clear view of the PKC signaling cascade is essential. The pathway is typically initiated by the activation of cell surface receptors, leading to the activation of Phospholipase C (PLC). PLC then cleaves PIP2 into the second messengers inositol 1,4,5-triphosphate (IP3) and diacylglycerol (DAG), which, along with Ca²⁺, trigger the activation and translocation of PKC to the plasma membrane to phosphorylate its downstream targets.
Experimental Protocol: In Vitro PKC Inhibition Assay
This section details a standard protocol for a radioactive in vitro kinase assay to determine the IC₅₀ of a test compound using [Ser25] PKC (19-31) as the substrate. This method is highly sensitive and widely cited.
Materials:
-
Purified, active PKC enzyme
-
[Ser25] PKC (19-31) peptide substrate
-
Assay Buffer: 20 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 200 µM CaCl₂
-
Lipid Activators: Phosphatidylserine (8 µg/ml) and Diolein (0.8 µg/ml)
-
Test inhibitor (dissolved in DMSO, serially diluted)
-
Mg²⁺/[γ-³²P]ATP mixture (10 µM ATP with ~50-100 cpm/pmol)
-
P81 Phosphocellulose paper
-
0.75% Phosphoric acid (wash buffer)
-
Scintillation counter
Procedure:
-
Prepare Reaction Mix: In a microcentrifuge tube, combine the assay buffer, lipid activators, a fixed concentration of [Ser25] PKC (19-31) substrate (e.g., 10 µM), and the purified PKC enzyme.
-
Add Inhibitor: Add various concentrations of the test inhibitor or vehicle control (DMSO) to the respective tubes.
-
Pre-incubation: Incubate the mixture for 10 minutes at 30°C to allow the inhibitor to bind to the enzyme.
-
Initiate Reaction: Start the phosphorylation reaction by adding the Mg²⁺/[γ-³²P]ATP mixture.
-
Incubate: Let the reaction proceed for 10-20 minutes at 30°C. Ensure the reaction stays within the linear range (less than 20% substrate phosphorylation).
-
Stop Reaction: Terminate the reaction by spotting a defined volume (e.g., 50 µL) of the reaction mixture onto a P81 phosphocellulose paper square.
-
Wash: Immediately place the P81 paper in a beaker of 0.75% phosphoric acid. Wash multiple times with fresh phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Quantify: Place the washed P81 paper into a scintillation vial and measure the incorporated radioactivity using a scintillation counter.
-
Analyze Data: Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control. Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
Workflow for Inhibitor Specificity Validation
The process of validating a PKC inhibitor involves several key stages, from initial screening to confirming its effect on the target pathway.
Conclusion
For researchers dedicated to the study of PKC and the development of targeted therapeutics, the choice of assay components is critical for generating accurate and reproducible data. The synthetic peptide [Ser25] PKC (19-31) offers significant advantages over other substrates due to its high specificity, superior kinetic properties (low Km and high Vmax), and derivation from a natural pseudosubstrate sequence. By incorporating this potent substrate into a well-structured experimental workflow, scientists can confidently validate the specificity and determine the potency of novel PKC inhibitors, accelerating the path from discovery to clinical application.
References
- 1. Protein Kinase C Signaling | Cell Signaling Technology [cellsignal.com]
- 2. openaccesspub.org [openaccesspub.org]
- 3. Protein kinase C in the immune system: from signalling to chromatin regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Protein kinase C signaling and cell cycle regulation [frontiersin.org]
- 5. (Ser25)-Protein Kinase C (19-31), [Ser25]-PKC (19-31) peptide [novoprolabs.com]
A Comparative Guide: [Ser25] PKC Assay vs. In-Cell PKC Activity Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in-vitro [Ser25] Protein Kinase C (PKC) assay with common in-cell methodologies for determining PKC activity. The objective is to equip researchers with the necessary information to select the most appropriate assay for their specific experimental needs, balancing the direct measurement of enzymatic activity with the physiological relevance of cellular context.
Introduction to PKC Activity Assays
Protein Kinase C (PKC) is a family of serine/threonine kinases that play crucial roles in a multitude of cellular signaling pathways, including cell proliferation, differentiation, and apoptosis.[1] Dysregulation of PKC activity is implicated in various diseases, making it a significant target for drug discovery.[1] Measuring PKC activity is therefore fundamental to understanding its physiological roles and for the development of novel therapeutics.
This guide focuses on comparing two major approaches for this measurement:
-
The [Ser25] PKC Assay : An in-vitro method that quantifies the enzymatic activity of PKC using a specific synthetic peptide substrate.
-
In-Cell PKC Activity Assays : A group of methods that assess PKC activity within the complex environment of an intact cell, providing a more physiologically relevant picture of its regulation and function.
The [Ser25] PKC Assay: A Direct Measure of Enzymatic Activity
The "[Ser25] PKC assay" is an in-vitro kinase assay that utilizes a synthetic peptide, [Ser25] Protein Kinase C (19-31) , as a substrate. This peptide is derived from the pseudosubstrate regulatory domain of PKCα, where the alanine residue at position 25 has been substituted with a serine. This modification converts the pseudosubstrate from an inhibitor into a substrate, allowing for the direct measurement of PKC's catalytic activity.
Principle
In the [Ser25] PKC assay, purified or immunoprecipitated PKC is incubated with the [Ser25] peptide substrate in the presence of ATP and necessary co-factors (e.g., Ca2+, phospholipids, and diacylglycerol for conventional PKCs). The transfer of a phosphate group from ATP to the serine 25 residue of the peptide is then quantified. This quantification can be achieved through various detection methods, including radiometric assays (using [γ-³²P]ATP) or non-radioactive methods like ELISA-based detection with a phospho-specific antibody.
In-Cell PKC Activity Assays: A Window into Cellular Function
In contrast to in-vitro assays, in-cell methods measure PKC activity within its native cellular environment. This provides valuable insights into the spatial and temporal regulation of PKC by upstream signaling pathways and its interaction with downstream targets. Common in-cell assays include:
-
Substrate Phosphorylation Analysis (Western Blotting): This method involves stimulating cells to activate PKC and then detecting the phosphorylation of known endogenous PKC substrates, such as Myristoylated Alanine-Rich C Kinase Substrate (MARCKS), using phospho-specific antibodies in a western blot.
-
PKC Translocation Imaging (Immunofluorescence): Upon activation, many PKC isoforms translocate from the cytosol to specific cellular membranes (e.g., plasma membrane, Golgi apparatus). This translocation can be visualized and quantified using immunofluorescence microscopy, often with GFP-tagged PKC isoforms.
-
FRET-Based Biosensors: Genetically encoded biosensors that change their Förster Resonance Energy Transfer (FRET) signal upon phosphorylation by PKC can be expressed in living cells. This allows for real-time, dynamic measurement of PKC activity in response to various stimuli.
Comparative Analysis: [Ser25] PKC Assay vs. In-Cell Assays
The choice between an in-vitro and an in-cell assay depends on the specific research question. The following tables provide a detailed comparison of these approaches.
| Feature | [Ser25] PKC Assay (In-Vitro) | In-Cell PKC Activity Assays |
| Principle | Direct measurement of enzymatic activity on a synthetic peptide substrate. | Indirect measurement of activity through downstream events within the cell. |
| What is Measured | Rate of phosphate transfer to the [Ser25] peptide. | Phosphorylation of endogenous substrates, PKC translocation, or FRET signal change. |
| Physiological Relevance | Low. Lacks the complexity of the cellular environment. | High. Reflects PKC activity in its native context. |
| Sample Type | Purified or immunoprecipitated PKC, cell or tissue lysates. | Intact cells (fixed or live). |
| Control over Reaction | High. All components are defined and can be manipulated. | Low. Subject to the complexity of cellular signaling networks. |
| Throughput | Can be high, especially with non-radioactive plate-based formats. | Varies. Western blotting is low to medium, while imaging and plate-based assays can be high. |
| Readout | Quantitative measure of enzymatic activity (e.g., cpm, OD). | Semi-quantitative (Western blot) to quantitative (imaging, FRET). |
| Advantages | [Ser25] PKC Assay (In-Vitro) | In-Cell PKC Activity Assays |
| Direct Measurement | Provides a direct measure of the catalytic potential of the PKC enzyme. | |
| High Specificity (for PKC) | Can be made highly specific for PKC by using a selective substrate. | |
| Biochemical Characterization | Ideal for enzyme kinetics (Km, Vmax) and inhibitor screening (IC50). | |
| Contextual Information | Provides information on subcellular localization and temporal dynamics of PKC activity. | |
| Physiological Activators | Measures activity in response to physiological stimuli and upstream signaling. | |
| Network Effects | Reflects the net outcome of kinase and phosphatase activities within the cell. |
| Limitations | [Ser25] PKC Assay (In-Vitro) | In-Cell PKC Activity Assays |
| Lack of Cellular Context | Does not account for subcellular localization, scaffolding proteins, or endogenous inhibitors/activators. | |
| Artificial Substrate | The kinetics of phosphorylation of a synthetic peptide may not reflect that of natural substrates. | |
| Indirect Measurement | The measured downstream event may be influenced by other kinases or cellular processes. | |
| Complexity of Interpretation | Results can be more complex to interpret due to the interplay of multiple signaling pathways. | |
| Antibody Specificity | Heavily reliant on the specificity and quality of antibodies (for Western blotting and immunofluorescence). |
Experimental Protocols
Protocol: In-Vitro [Ser25] PKC Kinase Assay (Radiometric)
-
Prepare Kinase Reaction Buffer: 20 mM HEPES (pH 7.4), 10 mM MgCl₂, 1 mM CaCl₂, 100 µg/mL Phosphatidylserine, 20 µg/mL Diacylglycerol.
-
Prepare Enzyme and Substrate: Dilute purified/immunoprecipitated PKC and the [Ser25] PKC (19-31) peptide substrate in the kinase reaction buffer.
-
Initiate the Reaction: Add [γ-³²P]ATP to the enzyme-substrate mixture to a final concentration of 100 µM.
-
Incubate: Incubate the reaction at 30°C for 10-30 minutes.
-
Stop the Reaction: Spot an aliquot of the reaction mixture onto P81 phosphocellulose paper.
-
Wash: Wash the P81 paper extensively in 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Quantify: Measure the incorporated radioactivity using a scintillation counter.
Protocol: In-Cell PKC Activity Assay (Western Blot for Phospho-MARCKS)
-
Cell Culture and Treatment: Plate cells and treat with a PKC activator (e.g., Phorbol 12-myristate 13-acetate - PMA) or other stimuli for the desired time.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse in a buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phosphorylated MARCKS overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Normalization: Strip and re-probe the membrane with an antibody for total MARCKS or a housekeeping protein for loading control.
Visualizing the Concepts
Signaling Pathways and Experimental Workflows
Conclusion
The choice between the [Ser25] PKC assay and in-cell methods for measuring PKC activity is contingent upon the research objectives. The [Ser25] PKC assay provides a powerful tool for the direct, quantitative assessment of PKC enzymatic activity, making it ideal for biochemical characterization and high-throughput screening of inhibitors. However, it does so at the expense of physiological context.
In-cell assays, on the other hand, offer invaluable insights into the regulation and function of PKC within its native cellular environment. While these methods are indirect and can be more complex to interpret, they provide a more holistic understanding of PKC's role in cellular signaling. For a comprehensive understanding of PKC biology and for the validation of potential therapeutic agents, a combinatorial approach, utilizing both in-vitro and in-cell assays, is often the most effective strategy.
References
A Comparative Guide to the Application of [Ser25] Protein Kinase C (19-31) in Kinase Assays
This guide provides a comprehensive review of the application of the synthetic peptide, [Ser25] Protein Kinase C (19-31), as a substrate for Protein Kinase C (PKC) assays. It is intended for researchers, scientists, and drug development professionals seeking to understand the utility and performance of this peptide in comparison to other commonly used PKC substrates. This document summarizes key performance data, details experimental protocols, and provides visual representations of relevant biological pathways and workflows.
Introduction to [Ser25] Protein Kinase C (19-31)
[Ser25] Protein Kinase C (19-31) is a synthetic peptide substrate widely used for measuring the activity of various Protein Kinase C isoforms. It is derived from the pseudosubstrate regulatory domain of PKCα (residues 19-31). The native pseudosubstrate sequence contains an alanine at position 25, which prevents phosphorylation and allows it to act as an endogenous inhibitor by occupying the substrate-binding site. In the synthetic peptide, this alanine is replaced with a serine, converting it into a potent and specific substrate. This peptide has a high affinity for PKC, with a Michaelis constant (K_m) reported to be in the range of 0.2 to 0.3 µM, making it a sensitive tool for kinase activity assays. Its sequence is H-Arg-Phe-Ala-Arg-Lys-Gly-Ser-Leu-Arg-Gln-Lys-Asn-Val-OH.
Performance Comparison with Alternative PKC Substrates
The utility of a kinase substrate is determined by its specificity for the kinase of interest, its affinity (K_m), and the rate at which it is phosphorylated (V_max or k_cat). [Ser25] PKC (19-31) is recognized by all PKC isoforms, making it a broad-spectrum substrate. However, the efficiency of phosphorylation can vary between different PKC isoforms and in comparison to other substrates.
While a single comprehensive study directly comparing the kinetics of all substrates across all PKC isoforms is not available, the following table summarizes data compiled from various sources. It is important to note that assay conditions can significantly impact kinetic parameters, and thus, comparisons should be interpreted with this in mind.
| Substrate | PKC Isoform(s) | K_m (µM) | V_max (µmol/min/mg) | Notes |
| [Ser25] PKC (19-31) | General PKC | 0.2 - 0.3 | ~8 | A potent and widely used substrate. |
| PKCα (two forms) | - | - | Phosphorylated equally well by two identified forms of PKCα. | |
| Atypical PKCζ | - | - | Not a substrate for PKCζ. | |
| Myelin Basic Protein (MBP) | General PKC | - | - | A common, generic kinase substrate. Its phosphorylation by LRRK2 is much higher than that of [Ser25] PKC (19-31), suggesting substrate preference. |
| PKC from infected monocytes | - | - | Used to assess defects in kinase activation. | |
| Histone IIIS | PKCα (form 1) | - | - | Phosphorylated to a much greater extent by one form of PKCα compared to another. |
| EGF Receptor Peptide | PKCα (form 1) | - | - | Shows differential phosphorylation by two forms of PKCα, with one form showing much higher activity. |
| Glycogen Synthase Peptide | PKCα (form 1) | - | - | Similar to the EGF receptor peptide, it is a much better substrate for one form of PKCα over another. |
| [Ser159]PKC-ε (153-164) | Atypical PKCζ/λ | - | - | Used as a specific substrate for assaying PKCζ/λ activity. |
Experimental Protocols
The most common method for measuring PKC activity using [Ser25] PKC (19-31) is an in vitro kinase assay employing radiolabeled ATP. Below is a detailed, generalized protocol synthesized from multiple sources.
In Vitro PKC Activity Assay with [γ-³²P]ATP
Objective: To quantify the enzymatic activity of Protein Kinase C by measuring the incorporation of ³²P from [γ-³²P]ATP into the [Ser25] PKC (19-31) substrate.
Materials:
-
Purified or immunoprecipitated PKC enzyme
-
[Ser25] Protein Kinase C (19-31) peptide substrate
-
[γ-³²P]ATP (high specific activity)
-
5X Kinase Reaction Buffer (e.g., 100 mM Tris-HCl pH 7.5, 50 mM MgCl₂, 1 mM CaCl₂)
-
Activators (depending on PKC isoform): Phosphatidylserine (PS), Diacylglycerol (DAG)
-
ATP (unlabeled)
-
Stopping solution (e.g., 75 mM phosphoric acid)
-
P81 phosphocellulose paper
-
Wash buffer (e.g., 0.5% phosphoric acid)
-
Scintillation vials
-
Scintillation fluid
-
Liquid scintillation counter
Procedure:
-
Prepare the Reaction Mix: In a microcentrifuge tube on ice, prepare a master mix for the desired number of reactions. For a single 25 µL reaction, combine:
-
5 µL of 5X Kinase Reaction Buffer
-
Activators (e.g., sonicated vesicles of PS and DAG)
-
[Ser25] PKC (19-31) to a final concentration of 20-50 µM
-
Purified enzyme or immunoprecipitated kinase on beads
-
Sterile deionized water to bring the volume to 20 µL.
-
-
Initiate the Kinase Reaction: To start the reaction, add 5 µL of an ATP solution containing a mix of unlabeled ATP (to a final concentration of 100 µM) and [γ-³²P]ATP (typically 1-10 µCi per reaction).
-
Incubation: Gently mix and incubate the reaction at 30°C for 10-20 minutes. The incubation time should be optimized to ensure the reaction is in the linear range.
-
Stop the Reaction: Terminate the reaction by adding an equal volume of stopping solution (e.g., 25 µL of 75 mM phosphoric acid) or by spotting the reaction mixture directly onto P81 paper.
-
Substrate Capture and Washing:
-
Spot a portion of the reaction mixture (e.g., 40 µL) onto a labeled square of P81 phosphocellulose paper.
-
Allow the paper to air dry for a few minutes.
-
Wash the P81 papers three to four times for 5-10 minutes each in a large volume of wash buffer (e.g., 0.5% phosphoric acid) to remove unincorporated [γ-³²P]ATP.
-
Perform a final wash with acetone to facilitate drying.
-
-
Quantification:
-
Place the dried P81 paper into a scintillation vial.
-
Add an appropriate volume of scintillation fluid.
-
Measure the incorporated radioactivity using a liquid scintillation counter. The counts per minute (CPM) are proportional to the kinase activity.
-
-
Data Analysis: Calculate the specific activity of the enzyme, typically expressed as pmol of phosphate transferred per minute per mg of enzyme. This requires determining the specific activity of the [γ-³²P]ATP used in the assay.
Signaling Pathways and Experimental Workflows
Visualizing the context in which [Ser25] PKC (19-31) is used can aid in experimental design and data interpretation. The following diagrams, generated using the DOT language, illustrate key concepts.
Origin of [Ser25] PKC (19-31) Substrate
Caption: Conversion of the PKCα pseudosubstrate to a phosphorylatable substrate.
General PKC Activation and Substrate Phosphorylation Pathway
Caption: Simplified signaling pathway for conventional PKC activation.
Experimental Workflow for In Vitro Kinase Assay
Caption: Workflow for a radioactive in vitro Protein Kinase C assay.
Safety Operating Guide
Navigating the Safe Disposal of [Ser25] Protein Kinase C (19-31): A Comprehensive Guide
For researchers, scientists, and drug development professionals, the responsible management and disposal of synthetic peptides such as [Ser25] Protein Kinase C (19-31) are paramount for ensuring laboratory safety and environmental stewardship. Due to the often limited toxicological data available for novel peptides, a precautionary approach to waste management is essential. This guide provides a detailed, step-by-step procedure for the safe handling and disposal of [Ser25] Protein Kinase C (19-31), aligning with general laboratory safety standards.
Immediate Safety and Handling Precautions
Before initiating any disposal protocol, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE). This includes chemical safety glasses, gloves, and a laboratory coat.[1] All handling of the peptide, particularly in its lyophilized powder form, should be performed in a well-ventilated area or within a chemical fume hood to prevent inhalation.[1][2]
Core Principles of Peptide Waste Management
Given that specific toxicity data for many synthetic peptides are unavailable, they should be treated as potentially hazardous materials.[1] This principle necessitates that all materials contaminated with [Ser25] Protein Kinase C (19-31), including solid waste, liquid waste, and consumables, be segregated and disposed of in accordance with hazardous waste protocols.[1]
Quantitative Data Summary for Disposal
| Parameter | Guideline | Source |
| Storage (Lyophilized) | Store at -20°C or colder, desiccated, and protected from light. | |
| Storage (in Solution) | Use sterile buffers at pH 5-6, aliquot, and store at -20°C. Avoid repeated freeze-thaw cycles. | |
| Recommended Solvents | Water, dilute acetic acid, or DMSO (for very hydrophobic peptides, though not ideal for Cys-containing peptides). | |
| PPE Requirement | Chemical safety glasses, gloves, lab coat. |
Detailed Experimental Protocol for Disposal
The following protocol outlines the step-by-step procedure for the safe disposal of [Ser25] Protein Kinase C (19-31) and associated contaminated materials.
Materials:
-
Appropriate PPE (lab coat, safety glasses, chemical-resistant gloves)
-
Designated, labeled, leak-proof hazardous waste containers (for solid and liquid waste)
-
Chemical fume hood
-
Absorbent pads
-
70% Ethanol or other suitable disinfectant
Procedure:
-
Preparation and Decontamination of Work Area:
-
Don the appropriate PPE before handling the peptide or its waste.
-
Conduct all waste handling procedures within a chemical fume hood to minimize inhalation risk.
-
Cover the work surface with absorbent pads to contain any potential spills.
-
-
Segregation and Disposal of Solid Waste:
-
Collect all contaminated solid materials in a dedicated, clearly labeled, leak-proof hazardous waste container. This includes:
-
Unused or expired lyophilized peptide.
-
Contaminated consumables such as pipette tips, microcentrifuge tubes, and vials.
-
Used gloves, absorbent pads, and weighing papers.
-
-
Ensure the container is kept closed when not in use.
-
-
Segregation and Disposal of Liquid Waste:
-
Collect all contaminated liquid waste in a separate, clearly labeled, leak-proof hazardous waste container. This includes:
-
Solutions containing the peptide.
-
Solvents used to dissolve the peptide (e.g., DMSO, acetic acid solutions).
-
Contaminated buffers.
-
-
Do not pour peptide solutions or other chemical waste down the sink.
-
-
Decontamination of Glassware and Equipment:
-
Immerse any reusable glassware or equipment that came into contact with the peptide in a suitable decontamination solution (e.g., a mild bleach solution, followed by thorough rinsing with deionized water), in accordance with your institution's guidelines.
-
Dispose of the initial rinsate as hazardous liquid waste.
-
-
Final Decontamination of Work Area:
-
Wipe down the work surface and any potentially contaminated equipment with 70% ethanol or another appropriate disinfectant.
-
Dispose of the cleaning materials (e.g., wipes, absorbent pads) as solid hazardous waste.
-
-
Storage of Hazardous Waste:
-
Store the sealed and labeled hazardous waste containers in a designated, secure area away from general lab traffic.
-
Ensure that incompatible waste types are stored separately.
-
Arrange for pickup and disposal by your institution's environmental health and safety (EHS) department.
-
Disposal Process Workflow
Caption: Workflow for the safe disposal of [Ser25] Protein Kinase C (19-31).
This comprehensive guide provides the necessary information for the safe handling and disposal of [Ser25] Protein Kinase C (19-31). Adherence to these procedures will help ensure the safety of laboratory personnel and minimize environmental impact. Always consult your institution's specific safety and disposal guidelines.
References
Personal protective equipment for handling [Ser25] Protein Kinase C (19-31)
This guide provides crucial safety protocols, operational procedures, and disposal plans for handling [Ser25] Protein Kinase C (19-31), a peptide substrate used in protein kinase C (PKC) activity assays.[1][2][3] Adherence to these guidelines is essential for ensuring personnel safety, maintaining experimental integrity, and minimizing environmental impact. This information is intended for researchers, scientists, and drug development professionals.
Personal Protective Equipment (PPE)
A comprehensive approach to personal protection is critical to minimize exposure and prevent contamination when handling [Ser25] Protein Kinase C (19-31), particularly in its lyophilized powder form. The following table summarizes the recommended PPE.
| PPE Category | Item | Specifications and Use |
| Eye and Face Protection | Safety Goggles | Required to protect against dust particles and splashes. Should meet ANSI Z87.1 standards.[4] |
| Face Shield | Recommended in addition to safety goggles when there is a significant risk of splashing, such as during initial reconstitution.[5] | |
| Hand Protection | Chemical-Resistant Gloves | Nitrile gloves are the minimum requirement. Consider double-gloving for added protection, especially when handling concentrated solutions. |
| Body Protection | Laboratory Coat | A standard lab coat is required to protect skin and clothing from potential splashes. |
| Respiratory Protection | Respirator/Dust Mask | Recommended when weighing and handling the lyophilized powder to avoid inhalation of fine particles. A risk assessment should determine the specific type required. |
Operational Plan for Safe Handling
A systematic approach from receipt to disposal is crucial for maintaining a safe laboratory environment.
1. Receiving and Storage:
-
Upon receipt, inspect the container for any damage.
-
For long-term storage of the lyophilized peptide, keep it at -20°C or colder in a tightly sealed, desiccated container, protected from light.
-
For short-term storage (under 2 weeks), the lyophilized peptide may be stored at 4°C.
-
Reconstituted peptide solutions should be aliquoted to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C. Use within one month if stored at -20°C.
2. Reconstitution and Aliquoting:
-
Before opening, allow the vial of lyophilized peptide to equilibrate to room temperature in a desiccator to prevent condensation.
-
Use a sterile, appropriate solvent for reconstitution, such as sterile bacteriostatic water. The product may contain Trifluoroacetic acid (TFA) salts from purification, which generally enhances solubility in aqueous solutions.
-
Gently swirl or sonicate to dissolve the peptide; avoid vigorous shaking.
-
Prepare single-use aliquots to maintain the integrity of the peptide solution and minimize degradation from repeated freeze-thaw cycles.
3. Experimental Procedures:
-
Handle the peptide in a designated area.
-
Use properly calibrated equipment.
-
Ensure all containers are clearly labeled with the chemical name, concentration, and date.
Spill Response and Waste Disposal
Immediate and appropriate action is necessary in the event of a spill or for the disposal of waste materials.
| Plan Component | Procedure |
| Spill Response (Powder) | For small spills, carefully sweep up the material, avoiding dust generation, and place it in a sealed container for disposal. Clean the spill area with a damp cloth. For large spills, evacuate the area and wear appropriate PPE, including a respirator, before cleanup. |
| Spill Response (Liquid) | Absorb liquid spills with an inert material and place it in a suitable, sealed container for disposal. |
| Waste Disposal | Unused peptide and concentrated stock solutions are considered chemical waste and should be disposed of according to local regulations. All contaminated materials (e.g., pipette tips, gloves, vials) should be collected in a designated hazardous waste container. |
Experimental Workflow
The following diagram outlines the key steps and decision points for the safe handling of [Ser25] Protein Kinase C (19-31) in a research laboratory.
Caption: Workflow for the safe handling of [Ser25] Protein Kinase C (19-31).
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
